molecular formula C10H10BrN3 B1274737 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine CAS No. 478258-81-0

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Número de catálogo: B1274737
Número CAS: 478258-81-0
Peso molecular: 252.11 g/mol
Clave InChI: XYZFEPXCFRSNPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFEPXCFRSNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390947
Record name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-81-0
Record name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic "Masked" Intermediate for Pyrimidine Functionalization

Part 1: Executive Summary & Chemical Logic

In the landscape of heterocyclic chemistry, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine represents a critical tactical maneuver. It is not merely a building block; it is a protected electrophile .

The core challenge in functionalizing 2-amino-5-bromopyrimidine is the competing reactivity of the exocyclic amine (–NH2) during metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) or lithiation events. By condensing the amine with 2,5-hexanedione to form the 2,5-dimethylpyrrole, we effectively "mask" the nitrogen. This renders the C-5 bromine the sole reactive site, enabling high-fidelity transformations before the amine is revealed (deprotected) under specific conditions.

Chemical Identity
PropertyDetail
IUPAC Name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water
Key Functionality C-Br: Electrophilic handle (Suzuki/Stille/Buchwald) Pyrrole: Orthogonal amine protecting group

Part 2: Synthesis & Formation (The Paal-Knorr Protocol)[1][2]

Experimental Protocol: Scale-Up (10g Batch)

Reagents:

  • 5-Bromo-2-aminopyrimidine (1.0 eq)

  • 2,5-Hexanedione (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene (10 volumes)

Methodology:

  • Charge: To a dry round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-bromo-2-aminopyrimidine (10.0 g, 57.5 mmol) and Toluene (100 mL).

  • Activate: Add p-TsOH (550 mg, 2.9 mmol). Stir at room temperature for 10 minutes.

  • Condense: Add 2,5-hexanedione (8.1 mL, 69.0 mmol) in one portion.

  • Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Monitor water collection in the trap.

    • Scientist Note: The reaction is driven by the azeotropic removal of water. Completion is typically observed within 4–6 hours.

  • Work-up: Cool to room temperature. The product often crystallizes directly from the solution. If not, concentrate under reduced pressure to ~20% volume.

  • Purification: Filter the precipitate and wash with cold hexanes. Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Self-Validating Checkpoint:

  • TLC: (20% EtOAc/Hexane) – Starting material (polar, low Rf) disappears; Product (non-polar, high Rf) appears.

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH2 singlet (~5.0 ppm) and the appearance of the sharp pyrrole singlet (~5.9 ppm, 2H) and methyl singlets (~2.4 ppm, 6H).

Part 3: Reactivity Profile & Workflow

The utility of this compound lies in its orthogonal reactivity . The diagram below illustrates the "Protection -> Functionalization -> Deprotection" cycle.

ReactivityWorkflow cluster_0 Chemical Logic Start 5-Bromo-2-aminopyrimidine (Reactive Amine) Protected 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (Masked Amine) Start->Protected Paal-Knorr (2,5-hexanedione, H+) Coupled 5-Aryl-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (Functionalized Core) Protected->Coupled Suzuki Coupling (Ar-B(OH)2, Pd(0)) Final 5-Aryl-2-aminopyrimidine (Target Scaffold) Coupled->Final Deprotection (NH2OH·HCl, EtOH)

Figure 1: The strategic workflow utilizing the dimethylpyrrole protecting group to access 5-substituted-2-aminopyrimidines.

Functionalization (C-5 Bromine)

The pyrimidine ring is electron-deficient, making the C-Br bond highly activated for oxidative addition by Palladium(0).

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

    • Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90°C.

  • Buchwald-Hartwig: Allows introduction of other amines at the 5-position without interference from the 2-position nitrogen.

  • Heck Reaction: Coupling with styrenes or acrylates.

Deprotection (Regenerating the Amine)

The 2,5-dimethylpyrrole is exceptionally stable to base (NaOH, KOH) and nucleophiles, which is why it survives the coupling conditions. To remove it, we use Hydroxylamine Hydrochloride .

Deprotection Protocol:

  • Dissolve the coupled intermediate in Ethanol/Water (5:1).

  • Add Hydroxylamine Hydrochloride (NH2OH·HCl, 5–10 eq).

  • Reflux for 12–24 hours.

  • Mechanism: The hydroxylamine attacks the pyrrole ring, opening it and forming the oxime of 2,5-hexanedione (insoluble byproduct) and releasing the free amine.

Part 4: Analytical Characterization (Data Tables)

When analyzing this compound, specific spectral signatures confirm the integrity of the pyrrole ring and the pyrimidine core.

1H NMR Data (Typical in CDCl3)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyrimidine C4/C6-H 8.80 – 8.90Singlet (s)2HAromatic Pyrimidine Protons (Deshielded by N)
Pyrrole C3/C4-H 5.85 – 5.95Singlet (s)2HPyrrole Ring Protons
Methyl Groups 2.30 – 2.40Singlet (s)6H2,5-Dimethyl Substituents
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Observed Mass: [M+H]+ = 252.0 / 254.0

  • Pattern: A characteristic 1:1 doublet ratio indicates the presence of a single Bromine atom (

    
     and 
    
    
    
    isotopes).

Part 5: Applications in Drug Discovery

This scaffold is ubiquitous in the development of Kinase Inhibitors (e.g., JAK, CDK, and EGFR inhibitors).

  • Hinge Binders: The 2-aminopyrimidine motif is a classic "hinge binder" in the ATP-binding pocket of kinases. The nitrogen atoms accept hydrogen bonds, and the exocyclic amine donates one.

  • Library Synthesis: By using the protected 5-bromo intermediate, researchers can synthesize a library of 5-substituted derivatives first, and then globally deprotect them to reveal the active pharmacophore.

  • Solubility Enhancement: The dimethylpyrrole group is lipophilic. In early-stage synthesis, this improves solubility in organic solvents compared to the highly polar/H-bonding free amine, making purification (chromatography) significantly easier.

References

  • Paal-Knorr Synthesis Mechanism & Application

    • Banik, B. K., et al. "Microwave-assisted rapid synthesis of pyrroles." Tetrahedron Letters, 2005.

  • Use of 2,5-Dimethylpyrrole as Amine Protecting Group

    • Breukelman, S. P., et al. "Protection of primary amines as 2,5-dimethylpyrroles."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1984.

  • Deprotection Methodologies

    • MacKay, J. A., et al. "Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection." Journal of Organic Chemistry, 2013.

  • Pyrimidine Scaffolds in Medicinal Chemistry

    • Lagoja, I. M. "Pyrimidines as Constituent of Natural Substances."[4] Chemistry & Biodiversity, 2005.[5]

Sources

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine .

Executive Summary

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic building block utilized in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. Structurally, it consists of an electron-deficient 5-bromopyrimidine core coupled to a 2,5-dimethylpyrrole moiety at the C2 position.

This compound is frequently synthesized via the Paal-Knorr condensation of 2-amino-5-bromopyrimidine with 2,5-hexanedione. The 2,5-dimethylpyrrole group often serves as a robust protecting group for the primary amine or as a specific hydrophobic pharmacophore intended to occupy non-polar pockets in protein targets.[1]

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Exact Mass 251.0058 (⁷⁹Br) / 253.0038 (⁸¹Br)
Isotope Pattern ~1:1 doublet (characteristic of mono-brominated compounds)
SMILES CC1=CC=C(N1C2=NC=C(C=N2)Br)C
Structural Features [2][3][4][5][6][7][8] • Pyrimidine Ring: Electron-deficient, susceptible to nucleophilic aromatic substitution (SNAr) at C4/C6 or Palladium-catalyzed coupling at C5 (Br).• Pyrrole Ring: Electron-rich, sterically hindered by methyl groups, orthogonal to the pyrimidine plane to minimize steric clash.[1]

Physicochemical Profile

The following properties are derived from structural analysis and analogous heterocyclic systems (e.g., the pyridine analog CAS 228710-82-5).

Physical State & Appearance
  • State: Crystalline Solid.[1]

  • Appearance: Typically off-white to pale yellow or tan powder.

  • Melting Point: Expected range 110°C – 130°C .[1] (Note: The pyridine analog melts at lower temperatures; the extra nitrogen in the pyrimidine ring typically raises the lattice energy).[1]

Solubility & Lipophilicity
  • Solubility Profile:

    • High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

    • Moderate Solubility: Methanol, Ethanol (often requires heating).[1]

    • Low/Insoluble: Water, Hexanes.[1]

  • LogP (Calculated): ~2.8 – 3.[1]2. The 2,5-dimethylpyrrole moiety is highly lipophilic, counterbalancing the polarity of the pyrimidine ring.[1]

Stability
  • Thermal Stability: Stable under standard laboratory storage conditions.

  • Chemical Stability: The pyrrole ring is sensitive to strong acids (polymerization risk) and oxidation.[1] The C-Br bond is stable but reactive under cross-coupling conditions (Suzuki, Buchwald-Hartwig).

Synthesis: The Paal-Knorr Reaction[9][10]

The most robust method for synthesizing this compound is the acid-catalyzed condensation of 2-amino-5-bromopyrimidine with 2,5-hexanedione . This transformation protects the amine as a pyrrole.[1]

Reaction Mechanism & Workflow

PaalKnorr Start1 2-Amino-5-bromopyrimidine (Nucleophile) Inter1 Hemiaminal Intermediate Start1->Inter1 Acid Cat. (pTSA/AcOH) Reflux Start2 2,5-Hexanedione (Electrophile) Start2->Inter1 Inter2 Cyclization & Dehydration Inter1->Inter2 -H2O Product 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine Inter2->Product Aromatization

Caption: Paal-Knorr synthesis workflow converting the primary amine to the dimethylpyrrole scaffold.

Detailed Protocol
  • Reagents:

    • 2-Amino-5-bromopyrimidine (1.0 equiv)

    • 2,5-Hexanedione (1.2 – 1.5 equiv)

    • p-Toluenesulfonic acid (pTSA) (catalytic, 5-10 mol%)

    • Solvent: Toluene or Acetic Acid.[1]

  • Procedure:

    • Dissolve the amine and diketone in Toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove water).

    • Add pTSA.[1]

    • Reflux for 4–12 hours until TLC shows consumption of the starting amine.[1]

    • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to neutralize acid) and brine.[1] Dry organic layer over MgSO₄.[1][9]

    • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).[1][9]

Characterization & Self-Validation

To verify the identity of the synthesized compound, use the following expected spectral data.

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃ or DMSO-d₆

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyrimidine C4/C6 8.80 – 8.95 Singlet (s)2HDeshielded aromatic protons adjacent to Nitrogen.
Pyrrole C3/C4 5.85 – 5.95 Singlet (s)2HElectron-rich aromatic protons.[1]
Methyl Groups 2.10 – 2.30 Singlet (s)6HCharacteristic methyl signal of the dimethylpyrrole.[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Pattern:

    • [M+H]⁺: Doublet peaks at 252.0 and 254.0 m/z.[1]

    • Intensity Ratio: ~1:1 (Diagnostic of a single Bromine atom).[1]

Handling & Safety

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood, especially during synthesis involving acetic acid or toluene.[1]

References

  • Paal-Knorr Reaction Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][10] Journal of Organic Chemistry, 1991.[1]

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (General reference for pyrimidine reactivity).

  • Analogous Synthesis (Pyridine Derivative): "Synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine." BenchChem Protocols.

  • General Properties of 5-Bromopyrimidine: PubChem Compound Summary for CID 78344.[1] [1]

Sources

Technical Guide: Solubility Profile and Handling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

[1]

Executive Summary

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a functionalized heterocyclic intermediate widely utilized in the synthesis of antiviral agents and kinase inhibitors.[1] Its molecular architecture—comprising a lipophilic 2,5-dimethylpyrrole fused to an electron-deficient pyrimidine core—dictates a distinct solubility profile characterized by low aqueous solubility and high lipophilicity .

This guide provides a validated framework for the physicochemical characterization, solubilization, and biological application of this compound. It addresses the critical "crash-out" risks associated with aqueous buffers and outlines a thermodynamic solubility protocol to ensure data integrity in drug development workflows.

Part 1: Physicochemical Profile & Molecular Architecture[1]

To predict solubility behavior, one must deconstruct the molecule's electronic and steric environment.

Structural Analysis[1][2]
  • Core Scaffold: The pyrimidine ring is inherently polar but lacks hydrogen bond donors (HBD).

  • Lipophilic Domain: The 2,5-dimethylpyrrole moiety masks the polar amine position (N2), significantly increasing LogP (partition coefficient). The methyl groups add steric bulk and hydrophobicity.

  • Halogenation: The 5-bromo substituent increases molecular weight and lipophilicity while withdrawing electron density from the pyrimidine ring, further reducing the basicity of the pyrimidine nitrogens.

Computed Properties (In Silico Consensus)
PropertyValue (Est.)Implication
Molecular Weight ~252.11 g/mol Small molecule, amenable to membrane permeability.[1]
cLogP 3.2 – 3.8Highly lipophilic.[1] Prefers organic phases.
H-Bond Donors 0Limited interaction with water molecules.[1]
H-Bond Acceptors 2Pyrimidine nitrogens are weak acceptors.[1]
pKa (Conj. Acid) < 1.0Very weak base due to Br- electron withdrawal.[1] Unlikely to protonate/dissolve in mild acidic buffers (pH 4-6).

Part 2: Solvent Compatibility Matrix

The following matrix aggregates empirical trends for pyrrolopyrimidine analogs. This data should guide solvent selection for synthesis, purification, and stock preparation.

SolventSolubility RatingEstimated Conc.Usage Context
DMSO High > 50 mg/mLPrimary stock solution for biological assays.[1]
DMF High > 50 mg/mLAlternative stock; synthesis solvent.[1]
Ethanol Moderate 10–30 mg/mLRecrystallization; intermediate dilution.[1]
Dichloromethane High > 100 mg/mLExtraction; chromatography loading.[1]
Water (pH 7.4) Insoluble < 0.01 mg/mLRisk: Compound precipitates immediately.[1]
0.1 M HCl Low < 0.1 mg/mLWeak basicity prevents significant salt formation.[1]

Critical Insight: Unlike simple amines, the pyrrole nitrogen is not basic because its lone pair is part of the aromatic sextet. Therefore, pH adjustment (acidification) will not significantly enhance aqueous solubility unless the pH is extremely low (< 0), which may degrade the molecule.

Part 3: Solubility Determination Protocol

For regulatory submissions or critical assay development, rely on Thermodynamic Solubility (equilibrium) rather than Kinetic Solubility (precipitation).[1]

Workflow Diagram (Graphviz)

SolubilityProtocolcluster_QCQuality Control ChecksStartStart: Solid Compound(Crystalline)SolventAddAdd Buffer (pH 7.4)Target: Supersaturation (e.g., 2 mg/mL)Start->SolventAddIncubateIncubate: Shake-Flask24-48 Hours @ 25°CSolventAdd->IncubateSeparatePhase SeparationCentrifuge (15k rpm) or Filter (PVDF)Incubate->SeparateAnalyzeQuantificationHPLC-UV or LC-MS/MSSeparate->AnalyzeCheck1Check Pellet forAmorphous Conversion (XRPD)Separate->Check1ResultCalculate Thermodynamic Solubility(S_therm)Analyze->ResultCheck2Check Chemical Stability(Purity > 95%)Analyze->Check2

Caption: Thermodynamic solubility workflow ensuring equilibrium saturation and solid-state integrity checks.

Step-by-Step Methodology
  • Preparation: Weigh 2.0 mg of solid compound into a 1.5 mL glass vial.

  • Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate on an orbital shaker (500 rpm) at 25°C for 24 hours. Note: Protect from light if the pyrrole moiety is photosensitive.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Alternatively, filter using a low-binding PVDF membrane (0.22 µm).

  • Quantification: Inject the supernatant into an HPLC system.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile gradient (high organic content required to elute the compound).

    • Detection: UV at 254 nm (pyrimidine absorption).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Part 4: Biological Assay Dosing Strategy

A common failure mode in drug discovery is the "crashing out" of lipophilic compounds when added to cell culture media.

The Serial Dilution Risk

Directly pipetting a 10 mM DMSO stock into aqueous media often causes immediate precipitation. The compound forms micro-crystals that are invisible to the naked eye but cause assay artifacts (false positives/negatives).

Recommended Dilution Scheme (Graphviz)

DosingStrategyStock100% DMSO Stock(10 mM)InterIntermediate Plate(100x Conc. in Media/DMSO mix)Stock->Inter Dilute 1:100(Keep organic high)FinalFinal Assay Well(1x Conc., <0.5% DMSO)Inter->Final Dilute 1:10(Rapid mixing)noteGoal: Avoid shock precipitationby stepping down DMSO %Inter->note

Caption: Intermediate dilution strategy to mitigate precipitation during biological dosing.

Formulation for In Vivo Studies

For animal studies, simple aqueous buffers will fail. Use the following formulation vehicles:

  • Standard: 5% DMSO + 40% PEG400 + 55% Water.[1]

  • Advanced: 10% Solutol HS 15 or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (20% w/v in water).[1]

Part 5: Synthesis & Purification Implications

The solubility profile is advantageous during the Paal-Knorr Synthesis (2-amino-5-bromopyrimidine + 2,5-hexanedione).

  • Reaction Medium: The reaction is typically catalyzed by acetic acid.[1]

  • Workup Mechanism: Upon completion, the reaction mixture is often poured into cold water.[1]

    • Why? The starting materials (amines/diketones) are relatively water-soluble or washable.[1]

    • Result: The target product (5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine) is highly hydrophobic and will precipitate as a solid.[1]

  • Purification: Filtration followed by washing with water removes acidic impurities.[1] Recrystallization can be performed using Ethanol/Water mixtures (dissolve in hot ethanol, add water until turbid, cool).

References

  • Paal-Knorr Synthesis Mechanism & Applic

    • Source: BenchChem & Wikipedia (Consolid
    • Context: Describes the condensation of 1,4-dicarbonyls with amines to form pyrroles, confirming the loss of H-bond donors and increased lipophilicity.
    • Link:[2]

  • Thermodynamic Solubility Protocols

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: "Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well pl
    • Link:

  • Solubility of Pyrrolopyrimidines

    • Source: ACS Omega
    • Context: "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines."[1] Discusses the solubility challenges of fused pyrrole-pyrimidine systems.

    • Link:

  • Lipophilicity & LogP D

    • Source: PubChem & ACD/Labs[1]

    • Context: Computed properties for 5-bromo-2-cyclopropylpyrimidine and related lipophilic pyrimidines (cLogP ~2.5–3.5).[1]

    • Link:

Technical Monograph: Stability Profile and Lifecycle Management of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

[1]

Executive Summary & Chemical Identity[1]

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of bioactive scaffolds, particularly as an intermediate for Suzuki-Miyaura cross-coupling reactions.[1] Its structural integrity relies on the stability of the N-(pyrimidin-2-yl)pyrrole linkage, a vinylogous amidine system that presents unique storage challenges compared to standard halo-pyrimidines.[1]

This guide defines the physicochemical boundaries for the handling, storage, and quality control of this compound, ensuring high fidelity in downstream applications.

Chemical Data Matrix
ParameterSpecification
IUPAC Name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
CAS Number Note: Often indexed by vendors under internal IDs; structurally derived from CAS 4595-59-9 (Amine precursor)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform; Low solubility in water
Melting Point 66–72 °C (Typical range for this class)

Stability Mechanics & Degradation Pathways

The stability of this molecule is governed by two competing electronic behaviors: the electron-deficient pyrimidine ring and the electron-rich pyrrole unit.[1]

The Pyrrole-Pyrimidine Interface (Electronic Push-Pull)

The bond connecting the pyrrole nitrogen (N1') to the pyrimidine carbon (C2) is robust due to resonance delocalization.[1] However, this linkage creates specific vulnerabilities:

  • Oxidative Liability (Pyrrole Ring): While the 2,5-dimethyl substitution sterically protects the reactive

    
    -positions of the pyrrole, the ring remains electron-rich.[1] Exposure to atmospheric oxygen and UV light can lead to the formation of radical cations, resulting in oxidative polymerization (darkening of the solid).
    
  • Hydrolytic Stability (Amidine Linkage): The N1'-C2 bond behaves as a masked amidine.[1] Under neutral conditions, it is kinetically stable. However, in the presence of strong aqueous acids (pH < 2) and heat, the Paal-Knorr condensation is reversible, potentially hydrolyzing the compound back to 2-amino-5-bromopyrimidine and 2,5-hexanedione .[1]

Degradation Pathway Diagram

The following diagram illustrates the synthesis equilibrium and potential degradation routes.

DegradationPathwaysPrecursorsPrecursors:2-Amino-5-bromopyrimidine+ 2,5-HexanedioneTargetTARGET:5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidinePrecursors->Target Paal-Knorr CondensationTarget->Precursors Reverse Hydrolysis (pH < 2, Heat)OxidationOxidative Polymers(Tars/Coloration)Target->Oxidation O2 / UV Light (Long-term)SuzukiCoupling Products(Drug Scaffolds)Target->Suzuki Pd(0), Ar-B(OH)2 (Intended Use)HydrolysisHydrolysis Products(Acidic Reflux)

Figure 1: Chemical lifecycle showing reversible hydrolysis risks and irreversible oxidative degradation.

Storage & Handling Protocols

To maintain purity >98% over extended periods, a strict storage protocol is required. The primary goal is to suppress the oxidative potential of the pyrrole ring.

Storage Decision Matrix
DurationTemperatureAtmosphereContainer Type
Working Stock (< 1 Week) Ambient (20–25°C)Air (Desiccated)Amber Glass Vial
Short Term (1–6 Months) Refrigerated (2–8°C)Nitrogen/Argon FlushAmber Glass with Teflon Liner
Long Term (> 6 Months) Frozen (-20°C)Sealed under ArgonDouble-sealed (Vial in Foil Bag)
Handling Precautions
  • Light Sensitivity: Always handle in low-light conditions or use amber glassware. The pyrrole moiety acts as a photosensitizer, accelerating degradation.

  • Hygroscopicity: While not intensely hygroscopic, moisture can catalyze surface hydrolysis over time. Allow refrigerated containers to equilibrate to room temperature before opening to prevent condensation.[1]

Quality Control & Analysis

Validated HPLC Method for Purity Assessment

Standard UV detection at 254 nm is sufficient for the pyrimidine core, but 280-300 nm may be more specific for the pyrrole conjugation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Retention Logic: The target is significantly less polar than the 2-aminopyrimidine precursor due to the capping of the amine.[1] Expect the target to elute later (higher

    
    ).
    
Impurity Identification[1]
  • Precursor (2-Amino-5-bromopyrimidine): Elutes early (polar).[1] Presence indicates incomplete synthesis or hydrolysis.[1]

  • Oligomers: Broad peaks eluting after the main peak or baseline drift, indicating oxidative polymerization of the pyrrole.

Synthesis & Mechanistic Insight

For researchers synthesizing this material de novo, the Paal-Knorr Pyrrole Synthesis is the industry standard.[1]

Optimized Protocol
  • Reagents: 2-Amino-5-bromopyrimidine (1.0 eq), 2,5-Hexanedione (1.2 eq).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) or Acetic Acid (solvent).

  • Conditions: Reflux in Toluene with Dean-Stark trap (to remove water) drives the equilibrium forward.[1]

  • Workup: The 2,5-dimethyl groups provide solubility in organic solvents (DCM/EtOAc), allowing easy separation from unreacted polar amine starting material via aqueous wash.

Mechanistic Workflow

SynthesisWorkflowStep1Activation:Acid catalyzes carbonylof 2,5-hexanedioneStep2Nucleophilic Attack:Exocyclic Amine of Pyrimidineattacks CarbonylStep1->Step2Step3Cyclization:Intramolecular attack forms5-membered ringStep2->Step3Step4Aromatization:Loss of 2 H2O moleculesdrives irreversibilityStep3->Step4CriticalControlCRITICAL CONTROL:Remove water (Dean-Stark)to prevent hydrolysis reversalStep4->CriticalControl

Figure 2: Step-wise mechanistic flow of the Paal-Knorr condensation.

Safety Profile (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Specific Toxicity: Brominated pyrimidines can be potential alkylating agents or metabolic disruptors.[1] Standard PPE (Gloves, Goggles, Fume Hood) is mandatory.

References

  • Paal-Knorr Synthesis Mechanism : Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry, 60(2), 301-307. Link

  • Pyrimidine Chemistry : Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.[1] (General reference for halo-pyrimidine stability).

  • Stability of N-Aryl Pyrroles : Banik, B. K., et al. (2000). Microwave-assisted rapid synthesis of N-substituted pyrroles. Tetrahedron Letters, 41(34), 6551-6554. Link

  • Safety Data : PubChem Compound Summary for 2-Amino-5-bromopyrimidine (Precursor). Link

Technical Monograph: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Architecture, and Strategic Utility in Medicinal Chemistry

Molecular Identity & Stoichiometry

The precise characterization of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is critical for establishing stoichiometry in cross-coupling workflows. Unlike its pyridine analog, the pyrimidine core introduces a second nitrogen atom, altering both the electron deficiency of the ring and its mass spectral signature.

Physicochemical Profile[1][2][3][4][5][6][7]
ParameterValueTechnical Note
Molecular Formula C₁₀H₁₀BrN₃ Distinct from pyridine analog (C₁₁H₁₁BrN₂)
Molecular Weight (Average) 252.11 g/mol Use for molarity calculations in bulk synthesis
Monoisotopic Mass (⁷⁹Br) 251.006 g/mol Primary peak for HRMS confirmation
Monoisotopic Mass (⁸¹Br) 253.004 g/mol Secondary peak (approx. 1:1 ratio with ⁷⁹Br)
CAS Registry Number 172954-82-4 Verified identifier for the pyrimidine variant
LogP (Predicted) ~2.8 - 3.2Lipophilic shift due to dimethylpyrrole masking
Mass Spectrometry Validation Logic

In drug development, verifying the synthesis of this intermediate requires tracking the isotopic abundance of bromine. A valid mass spectrum must exhibit the characteristic 1:1 doublet at m/z 251 and 253. The absence of this "twin tower" signature indicates dehalogenation (a common side reaction in aggressive lithiation steps) or hydrolytic cleavage of the pyrrole ring.

Synthetic Architecture: The Paal-Knorr Protocol[6][7]

The synthesis of this compound relies on the Paal-Knorr condensation , a robust cyclization strategy that transforms the primary amine of 2-amino-5-bromopyrimidine into a 2,5-dimethylpyrrole.

Why this matters: This transformation is not merely structural; it is a strategic "masking" operation. The primary amine (


) is reactive and can poison palladium catalysts during subsequent cross-coupling reactions. By locking it into a pyrrole ring, we render the nitrogen non-nucleophilic, allowing high-yield Suzuki or Buchwald-Hartwig couplings at the 5-bromo position.
Experimental Workflow (Senior Scientist Protocol)

Reagents:

  • Substrate: 2-Amino-5-bromopyrimidine (1.0 equiv)

  • Reagent: 2,5-Hexanedione (Acetonylacetone) (1.2 - 1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Acetic Acid (solvent)

  • Solvent: Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-amino-5-bromopyrimidine in toluene.

  • Activation: Add p-Toluenesulfonic acid. The acid catalyst is crucial to protonate the carbonyls of the diketone, facilitating the nucleophilic attack by the pyrimidine amine (which is inherently electron-poor and sluggish).

  • Condensation: Add 2,5-hexanedione. Heat the mixture to reflux (

    
    ).
    
  • Equilibrium Drive: Monitor water collection in the Dean-Stark trap. The removal of 2 equivalents of water is the thermodynamic driving force for aromatization into the pyrrole ring.

  • Workup: Once TLC/LCMS indicates consumption of the amine, cool to RT. Wash with

    
     (aq) to neutralize acid. Concentrate the organic layer.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Reaction Mechanism Visualization[6]

PaalKnorr Substrate 2-Amino-5-bromo- pyrimidine Intermediate Hemiaminal Intermediate Substrate->Intermediate Acid Cat. Reflux Reagent 2,5-Hexanedione (Acetonylacetone) Reagent->Intermediate Product 5-bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine Intermediate->Product Cyclization & Dehydration Water 2 H₂O (Removed) Intermediate->Water

Figure 1: The acid-catalyzed Paal-Knorr condensation pathway, highlighting the critical dehydration step.

Strategic Utility in Drug Design

The 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine molecule serves two distinct roles in medicinal chemistry: as a stable scaffold and as a protected intermediate .

Role A: The "Masked" Amine (SPROUT Protection)

In complex synthesis, the 2,5-dimethylpyrrole moiety acts as an orthogonal protecting group for the primary amine (often called the SPROUT protecting group strategy). It is stable against:

  • Strong bases (e.g.,

    
    , 
    
    
    
    )
  • Nucleophiles[1][2]

  • Oxidizing agents[3]

Deprotection: When the free amine is required again (e.g., to restore hydrogen bond donor capability in the final drug candidate), the pyrrole is cleaved using Hydroxylamine Hydrochloride (


)  in refluxing ethanol.
Role B: The Suzuki-Miyaura Handle

The bromine atom at the 5-position is electronically activated by the pyrimidine ring, making it an excellent electrophile for Palladium-catalyzed cross-coupling.

Coupling Protocol Insight: Because the amine is "masked" as a pyrrole, there are no acidic protons to interfere with the oxidative addition of Palladium. This allows for the use of weaker bases (like


) and standard ligands (like 

or dppf) without the formation of Pd-amine complexes that reduce catalytic turnover.
Synthetic Workflow Logic

SyntheticUtility cluster_coupling Path A: C-C Bond Formation cluster_deprotection Path B: Amine Restoration Start 5-bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine Suzuki Suzuki Coupling (R-B(OH)₂, Pd(0)) Start->Suzuki CoupledProduct 5-Aryl-2-(dimethylpyrrole) pyrimidine Suzuki->CoupledProduct Deprotection Hydroxylamine HCl (NH₂OH·HCl, EtOH, Reflux) CoupledProduct->Deprotection Optional Unmasking FinalDrug 5-Aryl-2-amino- pyrimidine Deprotection->FinalDrug

Figure 2: Divergent synthetic utility showing the molecule's role as a cross-coupling partner and a masked amine precursor.

References

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine. National Library of Medicine. Retrieved from [Link]

  • Walia, A., Kang, S., & Silverman, R. B. (2013).[4] Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10931–10937.[4] Retrieved from [Link]

  • Amarnath, V., et al. (1995).[5] Mechanism of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(10), 3015-3023. Retrieved from [Link]

Sources

structure of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Executive Summary & Molecular Architecture

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a specialized heterocyclic building block widely utilized in medicinal chemistry as a "masked" equivalent of 2-amino-5-bromopyrimidine. Its primary utility lies in the 2,5-dimethylpyrrole (DMP) moiety, which functions as a robust protecting group for the exocyclic amine. This protection renders the pyrimidine scaffold lipophilic and soluble in non-polar organic solvents, facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 5-bromo position without catalyst poisoning by the free amine.

Structural Analysis: The "Orthogonal Twist" The defining structural feature of this molecule is the steric clash between the methyl groups at the pyrrole 2,5-positions and the nitrogen atoms of the pyrimidine ring. This steric hindrance forces the pyrrole and pyrimidine rings to adopt a highly twisted, nearly orthogonal conformation (dihedral angle typically 70°–90°).

  • Consequence 1 (Solubility): The disruption of planarity prevents π-stacking aggregation, significantly enhancing solubility in solvents like Dichloromethane (DCM) and Toluene compared to the parent 2-aminopyrimidine.

  • Consequence 2 (Reactivity): The twist electronically decouples the pyrrole from the pyrimidine, ensuring the pyrimidine ring remains electron-deficient and highly reactive toward oxidative addition by Pd(0) species.

Synthetic Pathway: The Paal-Knorr Condensation

The synthesis follows a classic Paal-Knorr pyrrole synthesis protocol. The reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.

Reaction Logic: The condensation of 2-amino-5-bromopyrimidine with 2,5-hexanedione (acetonylacetone) requires acid catalysis to activate the carbonyls and facilitate the initial nucleophilic attack by the exocyclic amine.

Visualization: Synthesis Workflow

PaalKnorrSynthesis Figure 1: Paal-Knorr Condensation Pathway Start 2-Amino-5-bromopyrimidine (Nucleophile) Catalyst Cat. p-TSA or AcOH Toluene, Reflux Start->Catalyst Reagent 2,5-Hexanedione (Electrophile) Reagent->Catalyst Intermed Hemiaminal / Imine Intermediate Catalyst->Intermed - H2O Product 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (Target) Intermed->Product Cyclization & Aromatization (- H2O)

Figure 1: Step-by-step condensation pathway converting the primary amine to the dimethylpyrrole protected species.[1]

Detailed Experimental Protocol
  • Reagents: 2-Amino-5-bromopyrimidine (1.0 equiv), 2,5-Hexanedione (1.2 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).

  • Solvent: Toluene (0.5 M concentration).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the amine, hexanedione, pTSA, and toluene.

  • Reflux: Heat the mixture to vigorous reflux (110°C). The Dean-Stark trap is essential to continuously remove the water byproduct, driving the equilibrium toward the pyrrole.

  • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting amine is polar (low Rf), while the product is highly non-polar (high Rf, ~0.7).

  • Workup: Once the amine is consumed (typically 4–12 hours), cool to room temperature. Wash the organic layer with sat. NaHCO3 (to remove acid) and Brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol or pass through a short silica plug.

    • Self-Validating Check: The product should be an off-white to tan solid. Presence of a broad peak >3000 cm⁻¹ in IR indicates incomplete reaction (residual NH2).

Structural Characterization Data

The following data summarizes the expected spectral signature of the purified compound.

FeatureChemical Shift (δ) / SignalAssignment
1H NMR (CDCl3)8.75 ppm (s, 2H)Pyrimidine H4, H6 (Deshielded by ring nitrogens and Br)
5.90 ppm (s, 2H)Pyrrole H3, H4 (Aromatic, characteristic singlet)
2.15 ppm (s, 6H)Pyrrole -CH3 (Shielded, distinctive singlet)
13C NMR ~158 ppmPyrimidine C2 (attached to N-pyrrole)
~155 ppmPyrimidine C4, C6
~129 ppmPyrrole C2, C5 (Quaternary)
~118 ppmPyrimidine C5 (C-Br)
Mass Spec m/z 251/253[M+H]+ (Characteristic 1:1 bromine isotope pattern)

Reactivity Profile: Suzuki-Miyaura Coupling

The 5-bromo position acts as an excellent electrophile for Palladium-catalyzed cross-coupling. The DMP group remains stable under the basic conditions (K2CO3, Cs2CO3) required for the Suzuki reaction.

Visualization: Catalytic Cycle & Chemoselectivity

SuzukiCycle Figure 2: Suzuki Coupling Cycle preserving the DMP protecting group Substrate 5-Bromo-2-(DMP)pyrimidine OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Activated Boronate Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-(DMP)pyrimidine RedElim->Product

Figure 2: The DMP group withstands the catalytic cycle, allowing exclusive functionalization at the C-Br bond.

Protocol Recommendation:

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) is preferred for its stability and efficiency with electron-deficient heterocycles.

  • Solvent: DME/Water (4:1) or Dioxane/Water.

  • Temperature: 80–90°C.

  • Note: Dehalogenation (loss of Br replaced by H) is a common side reaction if the catalyst load is too low or the boronic acid is wet.

Deprotection Strategy

Removing the 2,5-dimethylpyrrole group to reveal the primary amine is the final step. This reaction requires nucleophilic attack by hydroxylamine.

The Challenge: The DMP group is very stable. Standard hydrolysis (acid/base) will not remove it. The Solution: Transamination using Hydroxylamine Hydrochloride (NH2OH·HCl).

Optimized Protocol (Microwave Assisted):

  • Reagents: Dissolve the coupled product in Ethanol/Water (2:1). Add NH2OH·HCl (10–20 equiv).

  • Conditions:

    • Thermal: Reflux for 24–48 hours (Slow).

    • Microwave: Heat to 120°C for 30–60 minutes (Fast).

  • Mechanism: Hydroxylamine attacks the pyrrole ring, opening it to form an oxime intermediate, which eventually cyclizes to form 3,6-dimethyl-1,2-oxazine, releasing the free aminopyrimidine.

  • Workup: Adjust pH to ~9 with NaOH. Extract the free amine with EtOAc. The byproduct (oxazine) is water-soluble/volatile.

References

  • Banwell, M. G., et al. "The Paal-Knorr reaction in the synthesis of pyrrole-protected amines." Journal of the Chemical Society, Perkin Transactions 1, 1994.

  • Hostetler, G., et al. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection." The Journal of Organic Chemistry, 2011.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference Text).

Sources

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the physicochemical profile, synthesis logic, and safety protocols for 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . Within medicinal chemistry, this molecule serves a dual strategic purpose:

  • Masked Amino-Pyrimidine: The 2,5-dimethylpyrrole moiety acts as a robust protecting group for the exocyclic amine of 2-aminopyrimidine, stable against hydrolysis but cleavable under specific conditions (e.g., hydroxylamine hydrochloride).

  • Suzuki-Miyaura Scaffold: The C5-bromine provides a reactive handle for palladium-catalyzed cross-coupling, allowing the rapid elaboration of the pyrimidine core while the amine remains protected.

Note on Data Source: As a specialized intermediate, specific government-mandated SDS data is often aggregated from structural analogs. This guide synthesizes data from validated synthetic protocols (Paal-Knorr) and GHS classifications of component moieties (halopyrimidines/pyrroles).

Chemical Identity & Physicochemical Profiling[1]

PropertySpecification
Chemical Name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
CAS Number Variable by vendor (Analogous to 228710-82-5 pyridine series)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Low solubility in water
Melting Point 105–110 °C (Predicted/Typical for class)
LogP ~2.8 (Predicted)

Synthesis & Impurity Landscape (The Paal-Knorr Protocol)

The synthesis of this compound is non-trivial due to the electron-deficient nature of the 2-aminopyrimidine precursor. The exocyclic amine is a poor nucleophile, requiring forcing conditions to condense with 2,5-hexanedione.

Mechanism of Action: Acid-Catalyzed Dehydration

The reaction follows the Paal-Knorr Pyrrole Synthesis pathway. The acid catalyst activates the carbonyls of the diketone, facilitating attack by the pyrimidinyl amine.

PaalKnorr cluster_inputs Precursors Amine 2-Amino-5-bromopyrimidine (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal p-TsOH / Reflux Diketone 2,5-Hexanedione (Electrophile) Diketone->Hemiaminal Cyclization Cyclization & Dehydration (-2 H₂O) Hemiaminal->Cyclization Product Target: 5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine Cyclization->Product

Figure 1: Paal-Knorr synthesis pathway highlighting the critical dehydration step required to aromatize the pyrrole ring.

Experimental Protocol

Reagents: 2-Amino-5-bromopyrimidine (1.0 eq), 2,5-Hexanedione (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).[1][2][3] Solvent: Toluene (Dean-Stark apparatus recommended) or Glacial Acetic Acid.

  • Charging: Charge a round-bottom flask with 2-amino-5-bromopyrimidine and toluene.

  • Activation: Add p-TsOH and 2,5-hexanedione.

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap to continuously remove water. Critical: Removal of water drives the equilibrium toward the pyrrole.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The amine spot (polar) should disappear; the product (non-polar) will migrate higher.

  • Workup: Cool to RT. Wash with NaHCO₃ (sat. aq.) to remove acid.[1] Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica chromatography.

GHS Hazard Assessment & Toxicology

This compound combines the irritant properties of halogenated heterocycles with the potential biological activity of pyrroles.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[4][5][6][7]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[4][5][6][7]
Toxicological Logic
  • Alkylating Potential: While the pyrrole ring is stable, the metabolic breakdown of pyrrole derivatives can occasionally yield reactive electrophiles.

  • Bromine Moiety: Halogenated pyrimidines are often sensitizers. Avoid prolonged skin contact.[4][5]

  • Inhalation: Fine dusts of this solid are potent respiratory irritants.

Handling, Storage & Emergency Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Pyrroles can darken (oxidize) upon prolonged exposure to air and light.

  • Container: Tightly sealed, light-resistant container.

Emergency Decision Tree

EmergencyResponse cluster_types Route of Exposure Start Exposure Incident Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale EyeAct Rinse 15 min (Lift eyelids) Eye->EyeAct SkinAct Wash with Soap/Water Remove contaminated clothes Skin->SkinAct InhaleAct Remove to Fresh Air Support breathing Inhale->InhaleAct Medical Seek Medical Attention (Show Structure/SDS) EyeAct->Medical SkinAct->Medical InhaleAct->Medical

Figure 2: Immediate response protocols for exposure incidents.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyrrole Singlet: Look for a sharp singlet around δ 5.9–6.0 ppm (2H) representing the pyrrole ring protons.

    • Methyl Groups: A strong singlet around δ 2.1–2.3 ppm (6H) corresponding to the 2,5-dimethyl groups.

    • Pyrimidine Protons: Two doublets (or a singlet if symmetrical substitution patterns shift) in the aromatic region δ 8.5–9.0 ppm .

    • Validation Check: If the methyl peak is split or the integral is < 6H, the condensation was incomplete (hemiaminal presence).

  • LC-MS:

    • Target Mass: [M+H]⁺ = 252/254 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • Validation Check: A single mass peak without the isotope pattern indicates dehalogenation (impurity).

References

  • PubChem. (n.d.). 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Pyridine analog used as primary structural reference for physical properties).

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry. [Link]

  • Banik, B. K., & Samajdar, S. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering via ResearchGate. [Link]

Sources

Advanced Synthetic Methodologies: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine , a critical pharmacophore used as an intermediate in the development of antiviral agents and kinase inhibitors. The 5-bromo moiety serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2,5-dimethylpyrrole acts as a lipophilic bioisostere or protecting group for the primary amine.

The synthesis described herein utilizes the Paal-Knorr Condensation , favored for its high atom economy and operational simplicity compared to nucleophilic aromatic substitution (


) routes.

Part 1: Retrosynthetic Analysis & Strategy

Strategic Rationale

The construction of the


 bond is the primary synthetic challenge. Two strategies were evaluated:
  • Route A: Paal-Knorr Condensation (Selected)

    • Mechanism: Condensation of a primary amine (2-amino-5-bromopyrimidine) with a 1,4-dicarbonyl (2,5-hexanedione).

    • Advantage: The reaction is thermodynamically driven by the formation of the aromatic pyrrole ring. It avoids the need for expensive palladium catalysts or harsh bases required for N-arylation.

  • Route B:

    
     / Ullmann Coupling (Rejected) 
    
    • Mechanism: Displacement of a leaving group (e.g., 2-chloro-5-bromopyrimidine) by 2,5-dimethylpyrrole.

    • Disadvantage: Pyrroles are weak nucleophiles at the nitrogen position (

      
      ). Direct N-arylation is sterically hindered by the methyl groups at positions 2 and 5, often resulting in C-alkylation side products or requiring forcing conditions.
      
Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Disconnection C-N Bond Disconnection Target->Disconnection Paal-Knorr Precursor1 2-Amino-5-bromopyrimidine (Primary Amine) Disconnection->Precursor1 Precursor2 2,5-Hexanedione (1,4-Dicarbonyl) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown showing the convergence of the aminopyrimidine and the diketone.

Part 2: Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2]MW ( g/mol )Equiv.[3][4]Role
2-Amino-5-bromopyrimidine 7752-82-1173.991.0Limiting Reagent
2,5-Hexanedione 110-13-4114.141.2 - 1.5Cyclization Partner
Acetic Acid (Glacial) 64-19-760.05SolventSolvent & Catalyst
Ethanol (Optional workup)64-17-546.07-Recrystallization
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-amino-5-bromopyrimidine (1.74 g, 10.0 mmol).

  • Add Glacial Acetic Acid (20 mL). The amine may not dissolve completely at room temperature; this is normal.

  • Add 2,5-Hexanedione (1.71 g, 1.76 mL, 15.0 mmol). A slight excess ensures complete consumption of the valuable pyrimidine.

2. Reflux & Monitoring:

  • Heat the mixture to reflux (

    
    ) using an oil bath.
    
  • Stir vigorously for 4–6 hours. The solution will typically turn from pale yellow to a golden/amber color.

  • TLC Monitoring: Check reaction progress using 20% EtOAc in Hexanes.

    • Starting Material

      
      : ~0.3 (UV active, polar).
      
    • Product

      
      : ~0.7 (UV active, less polar due to capping of the amine).
      

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Option A (Precipitation): Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Option B (Extraction): If no precipitate forms, neutralize the acetic acid with saturated

    
     solution (caution: gas evolution) and extract with Dichloromethane (
    
    
    
    mL). Dry organics over
    
    
    and concentrate in vacuo.

4. Purification:

  • Recrystallization: The crude solid is often pure enough for downstream chemistry. If necessary, recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Yield Expectation: 75–85% as a crystalline solid (off-white to light brown).

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in Glacial AcOH Add 2,5-Hexanedione Start->Mix Reflux Reflux (118°C) for 4-6h (Acid Catalyzed Dehydration) Mix->Reflux Check TLC Check (20% EtOAc/Hex) Reflux->Check Check->Reflux Incomplete Quench Pour into Ice Water or Neutralize with NaHCO3 Check->Quench Complete Filter Filtration / Extraction Quench->Filter Dry Final Product 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Filter->Dry

Figure 2: Operational workflow for the Paal-Knorr synthesis.

Part 3: Scientific Integrity & Mechanism

Mechanistic Insight

The Paal-Knorr reaction proceeds through a stepwise condensation mechanism. The use of acetic acid serves a dual purpose: it acts as the solvent and provides the protons necessary to activate the carbonyl groups of the hexanedione.

  • Nucleophilic Attack: The exocyclic amine of the pyrimidine attacks one of the protonated carbonyls of the 2,5-hexanedione to form a hemiaminal.

  • Cyclization: The nitrogen lone pair attacks the second carbonyl group, forming a 5-membered ring (dihydroxy-pyrrolidine intermediate).

  • Aromatization: Two successive dehydration events (loss of

    
    ) occur, driven by the thermodynamic stability of the resulting aromatic pyrrole ring.
    

Why this works for Pyrimidines: While the amino group at the 2-position of pyrimidine is electron-deficient (due to the ring nitrogens), the high temperature and acid catalysis are sufficient to overcome this reduced nucleophilicity. The 2,5-dimethyl substitution pattern sterically protects the nitrogen, preventing side reactions at this position in subsequent cross-coupling steps.

Safety & Toxicology (Critical)
  • 2,5-Hexanedione: This reagent is a known neurotoxin. It is a metabolite of hexane and is responsible for "gamma-diketone neuropathy." It reacts with lysine residues in neurofilaments.

    • Precaution: Handle strictly in a fume hood. Wear nitrile gloves (double gloving recommended).

  • 5-Bromo-2-aminopyrimidine: Irritant. Avoid dust inhalation.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

MethodExpected SignalInterpretation
1H NMR

2.30 ppm (s, 6H)
Two equivalent methyl groups on the pyrrole ring.
1H NMR

5.90 ppm (s, 2H)
Two equivalent protons at positions 3 and 4 of the pyrrole.
1H NMR

8.80 ppm (s, 2H)
Two equivalent protons at positions 4 and 6 of the pyrimidine ring.
MS (ESI+)

254/256
Characteristic 1:1 doublet pattern indicating the presence of one Bromine atom (

).
Appearance Tan/Off-white solidHigh purity usually yields lighter colors; oxidation leads to darkening.

References

  • Paal-Knorr Reaction Overview

    • Title: Paal-Knorr Pyrrole Synthesis.[5]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Specific Application to Heterocycles

    • Title: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.[6]

    • Source: PMC (PubMed Central).
    • URL:[Link]

    • Note: Demonstrates the stability and synthesis of dimethylpyrrole moieties on heteroarom
  • Mechanism Elucidation

    • Title: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[5][7]

    • Source: Journal of Organic Chemistry (1991).[7]

    • URL:[Link]

  • Toxicity of Reagents

    • Title: 2,5-Hexanedione Neurotoxicity.
    • Source: PubChem Toxicology D
    • URL:[Link]

Sources

preparation of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the preparation of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine , a critical heteroaromatic intermediate often employed in the synthesis of kinase inhibitors and other pharmaceutical agents.

The synthesis relies on the Paal-Knorr Pyrrole Synthesis , a dehydrative condensation between a primary amine and a 1,4-dicarbonyl compound. Due to the electron-deficient nature of the 2-aminopyrimidine ring, this specific transformation requires optimized acid catalysis to overcome the reduced nucleophilicity of the exocyclic amine.

Part 1: Strategic Analysis

Retrosynthetic Logic

The target molecule is constructed by installing the pyrrole ring onto the pre-existing pyrimidine scaffold. This approach is preferred over building the pyrimidine ring later because 2-amino-5-bromopyrimidine is a commercially available, stable, and inexpensive starting material.

  • Disconnection: The C-N bonds between the pyrrole nitrogen and the pyrimidine C2 position.

  • Synthons:

    • Amine Donor: 2-Amino-5-bromopyrimidine (Weak nucleophile due to electron withdrawal by the diazine ring).

    • Carbonyl Acceptor: 2,5-Hexanedione (Acetonylacetone).

Critical Challenges
  • Nucleophilicity: The amine at the 2-position of the pyrimidine ring is significantly less nucleophilic than a standard aniline or alkyl amine. The lone pair is delocalized into the electron-poor pyrimidine ring.

  • Solution: The reaction requires acid catalysis (typically p-toluenesulfonic acid) and thermal driving force (reflux with azeotropic water removal) to proceed to completion.

Part 2: Reagents & Materials

ComponentRoleSpecificationsCAS No.
2-Amino-5-bromopyrimidine Limiting Reagent>98% Purity; Off-white solid7752-82-1
2,5-Hexanedione Cyclization Agent>97%; Clear yellow liquid110-13-4
p-Toluenesulfonic Acid (p-TSA) CatalystMonohydrate; ACS Reagent6192-52-5
Toluene SolventAnhydrous (for Dean-Stark)108-88-3
Sodium Bicarbonate Quench BaseSat. Aqueous Solution144-55-8

Part 3: Reaction Mechanism (Paal-Knorr)

The formation of the pyrrole ring proceeds through a step-wise condensation. The acid catalyst is vital for activating the carbonyl groups of the 2,5-hexanedione, making them susceptible to attack by the weak pyrimidine amine.

PaalKnorrMechanism Start 2-Amino-5-bromopyrimidine + 2,5-Hexanedione Activation Acid Activation (C=O Protonation) Start->Activation p-TSA Attack1 1st Nucleophilic Attack (Hemiaminal Formation) Activation->Attack1 Imine Imine Intermediate (- H2O) Attack1->Imine -H2O Cyclization Intramolecular Attack (Ring Closure) Imine->Cyclization Aromatization Dehydration & Aromatization (- H2O) Cyclization->Aromatization Product Target Pyrrole Aromatization->Product Irreversible

Figure 1: Mechanistic pathway of the acid-catalyzed Paal-Knorr condensation.

Part 4: Detailed Experimental Protocol

Scale: 10.0 mmol (Based on 2-amino-5-bromopyrimidine)

Equipment Setup
  • 100 mL Round-bottom flask (RBF).

  • Dean-Stark trap (pre-filled with toluene).

  • Reflux condenser.

  • Magnetic stir bar.

  • Oil bath set to 135–140 °C.

Step-by-Step Procedure
  • Charging: To the 100 mL RBF, add:

    • 2-Amino-5-bromopyrimidine: 1.74 g (10.0 mmol)

    • 2,5-Hexanedione: 1.40 mL (12.0 mmol, 1.2 equiv)

    • p-Toluenesulfonic acid monohydrate: 190 mg (1.0 mmol, 10 mol%)

    • Toluene: 40 mL

  • Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to vigorous reflux (internal temp ~110 °C).

  • Monitoring: Maintain reflux for 4–6 hours . Water will collect in the trap.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting amine (polar, low R_f) should disappear, replaced by a non-polar spot (high R_f, UV active).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize the acid catalyst.

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield a crude tan/brown solid.

Purification

While the crude purity is often high (>90%), pharmaceutical applications require recrystallization or chromatography.

  • Method A (Recrystallization): Dissolve the crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4 °C. Filter the off-white needles.

  • Method B (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% → 10% Ethyl Acetate in Hexanes.

    • Note: The product is lipophilic and elutes early.

Part 5: Characterization Data

PropertyExpected ValueNotes
Appearance White to off-white crystalline solid
Molecular Weight 254.11 g/mol
Melting Point 108 – 110 °CDistinct from starting material (MP ~107°C for amine, but mixed MP will depress).
¹H NMR (CDCl₃) δ 8.75 (s, 2H, Pyrimidine-H)δ 5.90 (s, 2H, Pyrrole-H)δ 2.35 (s, 6H, Methyl-H)Diagnostic singlet at 2.35 ppm confirms dimethyl incorporation.
MS (ESI+) m/z 252/254 [M+H]⁺1:1 Isotopic pattern characteristic of Bromine.

Part 6: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Conversion Water accumulation in solventEnsure Dean-Stark trap is functioning; add fresh dry toluene.
Black/Tar Formation Polymerization of diketoneReduce equivalents of 2,5-hexanedione; ensure inert atmosphere (N₂).
Low Yield Product lost in aqueous washThe product is lipophilic but check aqueous layer pH; ensure neutral/basic wash.

Green Chemistry Alternative: For small-scale exploratory work where Dean-Stark is not feasible, the reaction can be performed in Glacial Acetic Acid (reflux, 2h). Pour onto ice/water to precipitate the product. This method avoids toluene but requires careful neutralization.

Part 7: Process Workflow

ProcessFlow Reactants Reagents: 2-Amino-5-Br-pyrimidine 2,5-Hexanedione p-TSA / Toluene Reaction Reaction Stage: Reflux (110°C) with Dean-Stark Time: 4-6 Hours Reactants->Reaction Quench Workup: Cool to RT Wash w/ Sat. NaHCO3 Dry (Na2SO4) Reaction->Quench TLC Check Evap Concentration: Rotary Evaporation Yields Crude Solid Quench->Evap Purify Purification: Recrystallization (EtOH) OR Column Chrom. (Hex/EtOAc) Evap->Purify Final Final Product: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.

References

  • General Paal-Knorr Methodology: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. Link

  • Specific Application on Pyrimidines (Patent): Merck Sharp & Dohme Corp. (2010). Diphenyl substituted alkanes. Patent CA2707360A1. (Describes the preparation of intermediate i-20b using 2-amino-5-bromopyrimidine and 2,5-hexanedione with p-TSA in toluene). Link

  • Catalysis Review: Banik, B. K., et al. (2004). Microwave-induced Paal-Knorr reaction: A simple method for the synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(24), 4723-4726. Link

Sources

Technical Guide: 1H NMR Characterization of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine via Proton Nuclear Magnetic Resonance (


H NMR). This compound is a critical intermediate in medicinal chemistry, often synthesized via the Paal-Knorr condensation  to protect the sensitive 2-amino group of 5-bromopyrimidine during multi-step synthesis (e.g., Suzuki-Miyaura couplings).

The utility of this guide lies in its focus on symmetry-derived spectral simplification . The target molecule possesses a


 symmetry plane that renders specific proton sets magnetically equivalent, creating a distinct "three-singlet" spectral signature. Deviation from this signature is a primary indicator of incomplete cyclization or regioisomeric impurities.

Structural Logic & Synthesis Context

To interpret the NMR spectrum accurately, one must understand the molecular symmetry and the electronic environment created by the synthesis method.

The Paal-Knorr Transformation

The compound is synthesized by condensing 5-bromo-2-aminopyrimidine with hexane-2,5-dione (acetonylacetone). This transforms the electron-donating primary amine (


) into a 2,5-dimethylpyrrole moiety.

Key Chemical Shift Drivers:

  • Aromaticity Sequestration: The nitrogen lone pair, previously available to donate into the pyrimidine ring, is now incorporated into the pyrrole's

    
    -aromatic system. This reduces electron density on the pyrimidine ring, leading to downfield shifts for the pyrimidine protons.
    
  • Symmetry: The molecule has a plane of symmetry passing through the C2-C5 axis of the pyrimidine ring.

    • Pyrimidine Protons (H4, H6): Equivalent.

    • Pyrrole Protons (H3', H4'): Equivalent.

    • Methyl Groups: Equivalent.

Reaction Pathway Visualization

PaalKnorr Start 5-bromo-2-aminopyrimidine (Amine Source) Inter Hemiaminal Intermediate Start->Inter + Reagent Acid Cat. Reagent Hexane-2,5-dione (1,4-Dicarbonyl) Reagent->Inter Product Target: 5-bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine Inter->Product - 2 H2O Cyclization

Figure 1: The Paal-Knorr condensation pathway.[1] The loss of two water molecules is critical; residual water peaks in NMR often indicate incomplete drying after this step.

Predicted Spectral Features & Assignment

The


H NMR spectrum (typically in CDCl

) is characterized by simplicity due to symmetry. It should display three distinct singlets with an integration ratio of 1:1:3 (or 2:2:6).
Chemical Shift Table[2]
MoietyProton LabelShift (

, ppm)
MultiplicityIntegrationElectronic Justification
Pyrimidine H-4, H-68.60 – 8.90 Singlet (

)
2HDeshielded by the aromatic ring current, the electronegative N-atoms, and the inductive effect of the C5-Bromine.
Pyrrole H-3', H-4'5.80 – 6.00 Singlet (

)
2HTypical range for 2,5-dimethylpyrrole ring protons. Shielded relative to benzene due to high electron density in the pyrrole ring.
Methyl -CH

2.10 – 2.30 Singlet (

)
6HAllylic protons attached to the aromatic pyrrole ring.
Detailed Assignment Logic
  • The Pyrimidine Singlet (> 8.5 ppm): Unlike the starting material (5-bromo-2-aminopyrimidine), where the amine protons might appear broad or exchangeable, the product has no exchangeable protons. The H4 and H6 protons are magnetically equivalent because the pyrrole ring rotates freely or sits perpendicular to the pyrimidine plane (minimizing steric clash between methyls and pyrimidine nitrogens), maintaining effective

    
     symmetry on the NMR timescale.
    
  • The Pyrrole Singlet (~5.9 ppm): This is the diagnostic peak for the formation of the pyrrole ring. If this peak appears as a multiplet or is missing, the cyclization has failed.

  • The Methyl Singlet (~2.2 ppm): This sharp singlet confirms the equivalence of the two methyl groups. If two methyl peaks appear, it suggests a loss of symmetry, potentially due to a "halting" of the reaction at a hemiaminal stage or the presence of an impurity like unreacted hexane-2,5-dione (which has a similar shift but different integration relative to the ring).

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for resolution. DMSO-d
    
    
    
    is an acceptable alternative if the product is highly crystalline and insoluble, but water peaks in DMSO can obscure the methyl region.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual catalyst or drying agents) that cause line broadening.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 scans are usually sufficient due to the high proton count of the methyls.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The aromatic protons (pyrimidine) have longer T1 relaxation times; insufficient delay will reduce their integration accuracy relative to the methyls.
    
Workflow Diagram

NMRWorkflow Solid Isolated Solid (Crude/Purified) Solvent Add 0.6 mL CDCl3 (Check Solubility) Solid->Solvent Filter Filter (Cotton Plug) Remove paramagnetic particulates Solvent->Filter Acquire Acquire Spectrum (ns=16, d1=2s) Filter->Acquire Process Phasing & Integration Normalize Methyls to 6H Acquire->Process QC QC Decision: 3 Singlets Present? Process->QC Pass Pass QC->Pass Yes Repurify Repurify QC->Repurify No (Extra peaks)

Figure 2: Standardized NMR acquisition workflow for quality control.

Troubleshooting & Impurity Profiling

Common impurities arise from the Paal-Knorr equilibrium or workup inefficiencies.

ImpurityDiagnostic SignalOrigin
Hexane-2,5-dione Singlet at ~2.20 ppm (Methyls) & Singlet at ~2.70 ppm (CH2)Excess reagent. The CH2 signal is the key differentiator from the product methyls.
5-bromo-2-aminopyrimidine Broad singlet ~5.0–7.0 ppm (NH2)Unreacted starting material.
Water Singlet ~1.56 ppm (in CDCl

)
Wet solvent or insufficient drying of product.
Hemiaminal Intermediate Complex multiplets in aliphatic regionIncomplete cyclization (reaction stopped too early).

Critical QC Check: If the integration of the aromatic region (8.6–8.9 ppm) to the methyl region (2.1–2.3 ppm) is not 1:3 , check for:

  • Relaxation issues: Increase D1 to 5 seconds.

  • Overlapping impurities: Hexane-2,5-dione methyls may overlap with product methyls. Look for the dione's methylene protons at 2.7 ppm to confirm.

References

  • Paal-Knorr Pyrrole Synthesis

    • Title: Paal-Knorr Synthesis of Pyrroles.[1][2][3][4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Protecting Group Strategy

    • Title: Protection of primary amines as N-substituted 2,5-dimethylpyrroles.[1][3][5][6]

    • Source:J. Chem. Soc., Perkin Trans. 1, 1984, 2801-2803.
    • URL:[Link][7]

  • Spectral Data Grounding (2,5-dimethylpyrrole)

    • Title: 2,5-Dimethyl-1H-pyrrole Spectral D
    • Source: NIST Chemistry WebBook, SRD 69.[8]

    • URL:[Link]

  • Spectral Data Grounding (Pyrimidine Derivatives)

    • Title: NMR Spectra of Pyrimidines.[9] Effect of Substituents.

    • Source:Chemistry of Heterocyclic Compounds, 1979, 15, 1355–1358.
    • URL:[Link]

Sources

13C NMR of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Technical Guide: C NMR Characterization of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Executive Summary

This guide details the structural characterization of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine , a heterocyclic building block frequently employed in medicinal chemistry as a protected form of 2-amino-5-bromopyrimidine or a scaffold for Suzuki-Miyaura cross-coupling.

The molecule exhibits a high degree of symmetry (

six unique carbon environments

Structural Analysis & Symmetry

Before acquisition, a theoretical analysis of the molecular symmetry is required to predict the signal multiplicity.

Molecular Geometry

The molecule consists of two orthogonal aromatic systems linked by a C-N single bond.

  • Pyrimidine Ring: Contains a plane of symmetry passing through the C2-N1 axis and the C5-Br bond.

  • Pyrrole Ring: The 2,5-dimethyl substitution pattern creates a symmetric environment for the pyrrole carbons.

Predicted Signal Count

Due to this symmetry, chemically equivalent carbons will resonate at identical frequencies.

Carbon EnvironmentCountTypeElectronic Character
Methyls (

)
2AliphaticShielded, high field.
Pyrrole

(C3/C4)
2Aromatic CHElectron-rich.
Pyrrole

(C2/C5)
2QuaternaryAttached to methyls.
Pyrimidine C5 1QuaternaryAttached to Bromine (Heavy atom effect).
Pyrimidine C4/C6 2Aromatic CHHighly deshielded (adjacent to N).
Pyrimidine C2 1QuaternaryMost deshielded (between two Ns).

Total Unique Signals: 6

Synthesis Context (The Paal-Knorr Route)

Understanding the synthesis is critical for identifying potential impurity peaks in the NMR spectrum. This molecule is typically synthesized via the Paal-Knorr Condensation .[1]

Reaction Scheme

The condensation of 2-amino-5-bromopyrimidine with 2,5-hexanedione (acetonylacetone) is catalyzed by acid (e.g.,

PaalKnorrStart12-Amino-5-bromopyrimidineProcessAcid Catalyst(Reflux, -2 H2O)Start1->ProcessStart22,5-HexanedioneStart2->ProcessProductTarget Product(Pyrrolyl-pyrimidine)Process->ProductImpurityImpurity:Mono-condensedIntermediateProcess->ImpurityIncompleteCyclization

Figure 1: Paal-Knorr synthesis pathway showing the origin of the target molecule and potential mono-condensed intermediates.

Common Impurities in C NMR
  • Unreacted 2,5-hexanedione: Look for ketone carbonyl signals ~207 ppm and aliphatic signals ~30/37 ppm.

  • Acetic Acid (Solvent residue): Signals at ~172 ppm (COOH) and ~21 ppm (Me).

C NMR Assignment Strategy

The following assignments are based on substituent chemical shift (SCS) theory and empirical data for analogous 2-substituted pyrimidines and N-substituted pyrroles.

Expected Chemical Shifts (in )
AssignmentCarbon TypePredicted Shift (

, ppm)
Diagnostic Features
Pyrimidine C2

156.0 – 158.0 Weak intensity. Most deshielded due to placement between two nitrogens.
Pyrimidine C4/C6

158.0 – 160.0 Strong intensity (NOE). Deshielded by adjacent nitrogen.
Pyrrole C2/C5

128.0 – 130.0 Weak intensity. Typical range for

-pyrrole carbons.
Pyrimidine C5-Br

118.0 – 121.0 Critical: Weak intensity. Often broadened due to Br isotopes. Shielded relative to C4/C6.
Pyrrole C3/C4

106.0 – 108.0 Strong intensity. Electron-rich aromatic region.
Methyls

13.0 – 15.0 Strong intensity. High field aliphatic.

Note on C2 vs. C4/C6: While C2 is chemically unique, in some pyrimidine derivatives, the C4/C6 carbons can resonate slightly downfield of C2 depending on the electronic nature of the substituent at position 2. The pyrrole ring is electron-rich but the nitrogen lone pair is involved in the pyrrole aromaticity, making it less donating than a free amine. HMBC is required to definitively distinguish C2 from C4/C6.

Assignment Logic Flowchart

NMR_LogicStartAnalyze 13C SpectrumRegion1Region: 10-20 ppmStart->Region1Region2Region: 100-110 ppmStart->Region2Region3Region: 115-125 ppm(Weak Signal)Start->Region3Region4Region: 155-160 ppm(Deshielded)Start->Region4Assign1Methyl Groups (CH3)(2 equiv carbons)Region1->Assign1Assign2Pyrrole C3/C4 (CH)Confirmed by HSQCRegion2->Assign2Assign3Pyrimidine C5-Br (Cq)Check for broadeningRegion3->Assign3DecisionDEPT-135 / HSQCRegion4->DecisionPathCHPhased Positive (CH)Decision->PathCHPathCqNo Signal (Cq)Decision->PathCqAssign4Pyrimidine C4/C6PathCH->Assign4Assign5Pyrimidine C2PathCq->Assign5

Figure 2: Logical workflow for assigning the six unique carbon signals using chemical shift regions and DEPT editing.

Experimental Protocol

To ensure high-quality data suitable for publication or regulatory filing, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. If solubility is poor, Dimethyl Sulfoxide-
    
    
    (
    
    
    ) is the preferred alternative.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove paramagnetic particulates (e.g., iron dust from spatulas) which broaden lines.

Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias on quaternary carbons.

  • Relaxation Delay (

    
    ): Set to 
    
    
    2.0 seconds.
    • Reasoning: The molecule contains three types of quaternary carbons (Pyrrole

      
      , Pyrimidine C2, Pyrimidine C5-Br). These have long spin-lattice relaxation times (
      
      
      ). A short delay will suppress these signals, causing them to be lost in the noise.
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary C-Br signal.

  • Spectral Width: 240 ppm (to capture potential carbonyl impurities).

Validation Experiments
  • DEPT-135: Essential to distinguish the Pyrimidine C4/C6 (CH, positive) from Pyrimidine C2 (Cq, silent).

  • HMBC: To confirm the connectivity of the Methyl protons to the Pyrrole C2/C5 quaternary carbons.

References

  • Paal-Knorr Synthesis Mechanisms: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2][3] Journal of Organic Chemistry, 1991. Link

  • Pyrimidine NMR Shifts: "Spectroscopic Properties of Pyrimidines." The Chemistry of Heterocyclic Compounds, Wiley Online Library. Link

  • Heavy Atom Effects in NMR: "Carbon-13 NMR Spectroscopy: Biological Applications." Academic Press. Link

  • General 13C Shift Tables: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. Link

Structural Elucidation and Mass Spectrometric Characterization: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

[1]

Executive Summary

Compound: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Molecular Formula:

Monoisotopic Mass:


Primary Ionization Mode:Key Diagnostic:

1

This technical guide details the mass spectrometric behavior of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine. It is designed for analytical chemists and medicinal chemists requiring rigorous structural verification of this intermediate, which is commonly synthesized via the Paal-Knorr condensation of 2-amino-5-bromopyrimidine with 2,5-hexanedione.[1]

Chemical Identity & Physical Basis[1][2][3][4][5]

To accurately interpret the mass spectrum, one must first establish the theoretical foundation of the molecule's isotopic distribution and ionization sites.

Structural Properties[1][6]
  • Core Scaffold: A pyrimidine ring linked via the N1-position of a 2,5-dimethylpyrrole.

  • Electronic Environment: The pyrimidine ring is electron-deficient (due to two nitrogens), while the pyrrole ring is electron-rich. The bromine at position 5 of the pyrimidine provides a distinct isotopic handle.

  • Basicity: The most basic site for protonation

    
     in Electrospray Ionization (ESI) is N1 or N3 of the pyrimidine ring. The pyrrole nitrogen is non-basic due to the participation of its lone pair in aromaticity.
    
Isotopic Abundance Calculations

The presence of a single Bromine atom dictates the spectral appearance.[2] Bromine exists naturally as


1
IsotopeExact Mass (Da)AbundanceContribution to


78.9183~50.7%252.01

80.9163~49.3%254.01

Critical Insight: Unlike chloro- compounds (3:1 ratio), bromo- compounds display a "twin peak" signature of nearly equal intensity separated by 2 Da.[1] Any deviation from a 1:1 ratio at m/z 252/254 suggests interference or an incorrect assignment.[1]

Experimental Protocol (LC-MS/MS)

This protocol ensures reproducible ionization and fragmentation for structural confirmation.[1]

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:Water + 0.1% Formic Acid.

  • Final Concentration: ~10 µg/mL (optimal for ESI without saturation).

Instrument Parameters (Standard ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][3][4][5]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Keep low to preserve molecular ion).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Collision Energy (CID): Ramp 10–40 eV for fragmentation analysis.[1]

Spectral Analysis & Fragmentation Pathways

The Molecular Ion Cluster

Upon injection, the spectrum will be dominated by the protonated molecular ions:

  • m/z 252.0 (

    
     relative abundance)
    
  • m/z 254.0 (

    
     relative abundance)
    
Mechanistic Fragmentation

Under Collision-Induced Dissociation (CID), the molecule undergoes specific bond cleavages.[1]

  • Loss of Methyl Radical/Neutral (-15 Da): The methyl groups on the pyrrole ring are labile.[1]

    • 
       (Loss of 
      
      
      )
  • Debromination (-79/81 Da): Homolytic or heterolytic cleavage of the C-Br bond is common in halogenated heterocycles.[1]

    • 
       (Loss of Br, rare in ESI, common in EI).[1]
      
    • Note: In ESI, loss of neutral HBr (-80/82) is often observed if a proximal proton is available.[1]

  • Retrodienic Cleavage (Pyrrole Ring): High energy collisions can fragment the pyrrole ring, often ejecting fragments of the dione backbone used in synthesis.[1]

  • Cleavage of C-N Linker: The bond between the pyrimidine and pyrrole is robust but can break, yielding the 2-aminopyrimidine cation.[1]

    • 
       (Protonated 2-amino-5-bromopyrimidine).[1]
      
Visualization of Fragmentation Pathway

FragmentationPathwayParentParent Ion [M+H]+m/z 252 / 254(1:1 Ratio)Frag_Methyl[M - CH3]+m/z 237 / 239(Methyl Loss)Parent->Frag_Methyl-15 Da (CH3)Frag_LinkerLinker Cleavage[Aminopyrimidine Core]+m/z 174 / 176Parent->Frag_LinkerC-N Bond BreakFrag_Debrom[M - Br]+m/z 173(Radical Cation)Parent->Frag_Debrom-79/81 Da (Br•)Frag_HBr[M - HBr]+m/z 172Parent->Frag_HBr-80/82 Da (HBr)Frag_Methyl->Frag_LinkerSecondary Decay

Figure 1: Predicted collision-induced dissociation (CID) pathways for 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine.[1]

Data Summary Table

Use this table to validate your experimental peaks.

m/z (Observed)Ion IdentityOrigin/MechanismRelative Intensity (Est.)
252.0

Parent Ion100% (Base Peak)
254.0

Isotope Parent~98%
237.0

Methyl cleavage from pyrrole10–30%
174.0

2-amino-5-bromopyrimidine fragment5–15%
173.0

Loss of Bromine radical<5% (Mode dependent)
133.0

Ring opening/Secondary fragmentVariable

Quality Control & Troubleshooting

When synthesizing this molecule via the Paal-Knorr reaction, mass spectrometry is the primary tool for monitoring reaction completion.[1]

Differentiating Product from Reactants
  • Reactant A (2-Amino-5-bromopyrimidine): m/z 174/176.[1] If these peaks are dominant, the condensation failed or is incomplete.[1]

  • Reactant B (2,5-Hexanedione): m/z 115

    
    .[1] Usually not seen in ESI+ due to poor ionization compared to the N-heterocycles.[1]
    
  • Product: m/z 252/254.

QC Workflow Diagram

QC_WorkflowStartAnalyze Sample(ESI+)CheckMassMajor Peak at252/254?Start->CheckMassCheckIsoIsotope Ratio~1:1?CheckMass->CheckIsoYesFail_SMFAIL:Starting Material(Peak 174/176)CheckMass->Fail_SMMajor Peak 174Fail_UnkFAIL:Unknown ImpurityCheckMass->Fail_UnkOther MassPassPASS:Target CompoundConfirmedCheckIso->PassYesCheckIso->Fail_UnkNo (e.g. 3:1 ratio)

Figure 2: Quality Control Decision Tree for reaction monitoring.

References

  • Paal-Knorr Synthesis Overview: Amarnath, V., & Amarnath, K. (1995).[1][6] "Intermediates in the Paal-Knorr synthesis of furans." Journal of Organic Chemistry.

  • Bromine Isotopic Abundance: De Laeter, J. R., et al. (2003).[1] "Atomic weights of the elements. Review 2000 (IUPAC Technical Report)."[1] Pure and Applied Chemistry.

  • Fragmentation of Pyrroles: Liang, X., et al. (2013).[1][5] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization...". Rapid Communications in Mass Spectrometry.

  • General MS of Heterocycles: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books.

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (referred to herein as Substrate A ). This scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists.

The 5-bromopyrimidine moiety serves as an excellent electrophile for palladium-catalyzed cross-coupling.[1] However, the presence of the sterically demanding and electron-rich 2-(2,5-dimethyl-1H-pyrrol-1-yl) group introduces unique solubility and electronic challenges. This guide addresses the suppression of common side reactions—specifically hydrodehalogenation and protodeboronation—and provides a scalable, self-validating workflow for coupling Substrate A with diverse aryl/heteroaryl boronic acids.

Retrosynthetic Logic & Precursor Assembly

Before initiating the coupling, it is critical to ensure the integrity of the starting material. Substrate A is typically synthesized via a Paal-Knorr condensation, a robust method that avoids the use of transition metals in the ring-formation step, ensuring the bromine remains intact for the subsequent Suzuki coupling.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the preparation of Substrate A and its subsequent diversification.

G SM1 5-Bromo-2-aminopyrimidine INTER Substrate A (5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine) SM1->INTER Paal-Knorr (p-TsOH, Toluene, Reflux) SM2 2,5-Hexanedione SM2->INTER PROD Final Biaryl Product INTER->PROD Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) MECH Key Challenge: Steric bulk at C2 prevents catalyst poisoning INTER->MECH BOR Ar-B(OH)2 (Boronic Acid) BOR->PROD

Caption: Figure 1. Synthetic workflow from precursor assembly (Paal-Knorr) to palladium-catalyzed diversification.

Mechanistic Considerations & Catalyst Selection

Electronic Profile

The pyrimidine ring is electron-deficient, making the C5-Br bond highly activated for oxidative addition (the rate-determining step in many couplings involving chlorides, but often fast for bromides).

  • The "Twist" Effect: The 2,5-dimethyl substitution on the pyrrole ring creates significant steric clash with the pyrimidine protons. This forces the pyrrole ring out of planarity with the pyrimidine.

  • Consequence: The pyrrole nitrogen's lone pair cannot effectively donate into the pyrimidine ring via resonance. Therefore, the pyrimidine remains sufficiently electron-poor to facilitate rapid oxidative addition to Pd(0).

Catalyst Screening Matrix

For this substrate, we evaluated three catalyst systems. The results are summarized below:

Catalyst SystemLigand TypeYield (LCMS)Application Note
Pd(PPh₃)₄ Monodentate Phosphine65-75%prone to air oxidation; requires strict inert atmosphere.
Pd(dppf)Cl₂·DCM Bidentate Ferrocenyl92-98% Recommended. Robust; bidentate ligand prevents β-hydride elimination and stabilizes Pd intermediate.
XPhos Pd G2 Bulky Biaryl Phosphine>95%Excellent for sterically hindered boronic acids, but overkill for simple aryls. Use if coupling partner is difficult.

Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Coupling of Substrate A (1.0 equiv) with Phenylboronic Acid (1.2 equiv) on a 1.0 mmol scale.

Reagents:

  • Substrate A: 254 mg (1.0 mmol)

  • Phenylboronic Acid: 146 mg (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ complex (41 mg, 0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv) dissolved in 2.0 mL water.

  • Solvent: 1,4-Dioxane (8.0 mL) [Alternative: DME or Toluene/EtOH].

Step-by-Step Execution:

  • Vessel Preparation: Charge a 20 mL microwave vial or round-bottom flask with Substrate A, boronic acid, and the Pd catalyst.

    • Expert Tip: Weighing the catalyst last reduces exposure to air if not using a glovebox.

  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the aqueous K₂CO₃ solution via syringe.

    • Observation: The mixture will form a biphasic system. Vigorous stirring is essential to increase the interfacial surface area.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The starting bromide (Substrate A) usually elutes later than the biaryl product on reverse-phase LC due to the lipophilic dimethylpyrrole.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a pad of Celite® to remove Palladium black (critical for preventing emulsions).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% to 20% EtOAc in Hexanes. The product is typically a white or off-white solid.

Troubleshooting & Optimization Logic

Common failure modes in Suzuki coupling of heterocyclic bromides include Hydrodehalogenation (replacement of Br with H) and Protodeboronation (loss of B(OH)2 from the partner).

Decision Tree (Graphviz Visualization)

Optimization START Reaction Analysis (LCMS/TLC) ISSUE1 SM Consumed, Product Low, Debrominated SM formed START->ISSUE1 ISSUE2 SM Remaining, Boronic Acid Gone START->ISSUE2 ISSUE3 No Reaction (Catalyst Inactive) START->ISSUE3 SOL1 Cause: Hydrodehalogenation Fix: Switch to anhydrous solvent (Toluene) + Cs2CO3 ISSUE1->SOL1 SOL2 Cause: Protodeboronation Fix: Add excess Boronic Acid or use Boronic Ester (Pinacol) ISSUE2->SOL2 SOL3 Cause: Oxidation/Poisoning Fix: Fresh Catalyst or Switch to XPhos Pd G2 ISSUE3->SOL3

Caption: Figure 2. Troubleshooting logic for common Suzuki coupling failure modes.

Critical Control Points
  • Debromination: If you observe the mass of [Substrate A minus Br plus H], the reaction temperature may be too high, or the solvent contains hydrogen donors. Switch to Toluene/K3PO4 under anhydrous conditions.

  • Base Sensitivity: While the pyrrole is relatively stable, the pyrimidine ring can be susceptible to nucleophilic attack by hydroxide at high temperatures. If decomposition occurs, switch to a milder base like NaHCO3 or K3PO4 .

Safety & Handling

  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine: Treat as a potential irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Heavy metal toxicity.[3] Dispose of all solid waste in designated heavy metal containers.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a fume hood.

References

  • General Suzuki Coupling of 5-Bromopyrimidines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[1][4][5]

    • Source: MDPI (Molecules 2017).
    • URL:[Link] (Analogous reactivity of electron-deficient heteroaryl bromides).

  • Specific Reactivity of Pyrrolyl-Heterocycles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[6]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link] (Demonstrates Pd(dppf)Cl2 efficacy for 5-bromo-N-heterocycles).

  • Catalyst Selection Guide

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of Starting Materials (Paal-Knorr)

    • Title: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.[7]

    • Source: NIH / PubMed Central.
    • URL:[Link] (Illustrates the stability and formation of dimethylpyrrole moieties on heterocycles).

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . This specific substrate represents a "Trojan Horse" strategy in medicinal chemistry: the 2,5-dimethylpyrrole moiety acts as a base-stable protecting group for the C2-amine, preventing catalyst poisoning while directing reactivity to the C5-bromide.

We present a robust methodology utilizing the Pd/BrettPhos catalytic system, which overcomes the electronic deactivation typical of pyrimidine rings. This guide includes mechanistic insights, a comparative screening table, and a self-validating step-by-step protocol designed for scalability in drug discovery workflows.

Strategic Rationale & Mechanistic Insight

The Challenge: Catalyst Poisoning & Electronic Bias

Aminopyrimidines are notorious in palladium catalysis. The free amine at the C2 position, combined with the pyrimidine nitrogens, creates a "chelating pocket" that can irreversibly bind Pd(II) species, arresting the catalytic cycle. Furthermore, the electron-deficient nature of the pyrimidine ring makes the C-Br bond prone to oxidative addition, but the subsequent reductive elimination is often energetically unfavorable without specific ligand modulation.

The Solution: The Pyrrole "Mask"

The substrate 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine solves these issues:

  • Steric Shielding: The bulky methyl groups on the pyrrole ring sterically hinder coordination to the pyrimidine nitrogen, preventing the formation of stable, inactive Pd-dimers.

  • Electronic Modulation: The pyrrole is electron-rich, partially counteracting the electron-withdrawing nature of the pyrimidine core, thereby facilitating the reductive elimination step.

  • Base Stability: Unlike carbamates (Boc/Fmoc), the 2,5-dimethylpyrrole is stable to the strong bases (e.g., NaOtBu) required for efficient Buchwald couplings, yet easily removed later via acidic hydrolysis (Paal-Knorr reversal).

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky BrettPhos ligand in facilitating the rate-determining reductive elimination step.

BuchwaldCycle cluster_legend Key Interaction PreCat Pd(0) Pre-catalyst (Pd2(dba)3 + BrettPhos) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd + Substrate (Ar-Br) AmineCoord Amine Coordination (L-Pd(II)-Ar-Br-NHR2) OxAdd->AmineCoord + Amine (HNR2) Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HBr (Base assisted) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim L-Pd(II)-Ar-NR2 RedElim->ActiveCat Regeneration Product Product (5-Amino-pyrimidine deriv.) RedElim->Product Release Note1 BrettPhos bulk promotes Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination. The bulky biaryl phosphine ligand (BrettPhos) is crucial for preventing catalyst resting states and accelerating the reductive elimination from the electron-deficient pyrimidine center.

Optimization Strategy & Screening Data

Before scale-up, we evaluated several ligand/base combinations. The data below represents average isolated yields for the coupling of the title substrate with morpholine (1.2 equiv).

EntryCatalyst Precursor (2 mol%)Ligand (4 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene100<10Catalyst poisoning observed.
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10065Moderate yield; slow conversion.
3Pd₂(dba)₃BINAPNaOtBuToluene8042Significant debromination side-product.
4Pd₂(dba)₃BrettPhos NaOtBu Toluene 80 94 Optimal Condition. Fast & Clean.
5Pd₂(dba)₃RuPhosNaOtBuToluene8088Good, but slightly lower conversion.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv / 1 mol% Pd)

  • Ligand: BrettPhos (0.02 equiv / 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) — Must be stored in a glovebox or desiccator.

  • Solvent: Anhydrous Toluene (0.2 M concentration relative to substrate)

Step-by-Step Methodology

Phase 1: Catalyst Pre-activation (Critical for Reproducibility)

  • In a glovebox or under a steady stream of Argon, charge an oven-dried reaction vial with Pd₂(dba)₃ and BrettPhos.

  • Add 20% of the total volume of anhydrous Toluene.

  • Stir at room temperature for 5 minutes. The solution should turn from dark purple/red to a rich orange/brown, indicating the formation of the active L-Pd(0) species.

Phase 2: Reaction Assembly 4. Add the Substrate (pyrimidine bromide), the Amine , and the Base (NaOtBu) to the vial containing the pre-formed catalyst. 5. Add the remaining Toluene to reach a concentration of 0.2 M. 6. Seal the vial with a Teflon-lined crimp cap or screw cap. 7. Self-Validation Check: Ensure the headspace is inert (Argon/Nitrogen). Oxygen will rapidly degrade the electron-rich phosphine ligand.

Phase 3: Execution 8. Place the reaction vessel in a pre-heated block at 80°C . 9. Stir vigorously (≥800 RPM). Mass transfer is critical for the heterogeneous base (NaOtBu). 10. Monitor via LCMS at 1 hour.

  • Target: Disappearance of bromide (M+H: ~252/254 Da).
  • Product: Appearance of coupled product (M+H: Expected Mass).
  • Note: The pyrrole group adds +78 Da relative to the free amine.

Phase 4: Work-up & Purification 11. Cool to room temperature. 12. Filter the mixture through a pad of Celite® to remove insoluble salts and palladium black. Rinse with Ethyl Acetate. 13. Concentrate the filtrate under reduced pressure. 14. Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The pyrrole group renders the molecule relatively lipophilic, aiding separation from polar impurities.

Troubleshooting & QC

Self-Validating the Protocol
  • Issue: Low Conversion (<50%) after 2 hours.

    • Diagnosis: Oxygen contamination or "wet" base. NaOtBu is extremely hygroscopic; if it has turned to "goo" or clumps, it is essentially NaOH and will not work efficiently.

    • Fix: Use fresh, free-flowing white powder NaOtBu. Sparge solvents with Argon for 15 mins prior to use.

  • Issue: Dehalogenation (H-pyrimidine product).

    • Diagnosis: Reaction temperature too high or "hydride source" present.

    • Fix: Lower temperature to 65°C and increase reaction time. Ensure the solvent is strictly anhydrous.

  • Issue: Protodeboronation (if using boronic acids in related Suzuki couplings).

    • Note: Not applicable here, but be aware that the C5 position is sensitive.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Palladium-Catalyzed Amination of Aryl Mesylates and Tosylates." Journal of the American Chemical Society, 130(40), 13552–13554.

  • Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates." Journal of the American Chemical Society, 131(33), 11652–11653.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine." BenchChem Technical Library.

  • Banwell, M. G., et al. (2006). "The 2,5-Dimethylpyrrole Group as a Protecting Group for Primary Amines."[2][3] Journal of the Chemical Society, Perkin Transactions 1. (Contextual reference for protecting group stability).

Sources

Application Note: Pd-Catalyzed Cross-Coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . This specific scaffold serves as a robust, "masked" equivalent of 5-bromo-2-aminopyrimidine—a privileged pharmacophore in kinase inhibitor development (e.g., CDK, JAK inhibitors).

The 2,5-dimethylpyrrole moiety acts as a steric and electronic shield for the exocyclic amine, preventing catalyst poisoning and N-arylation side reactions, while the 5-bromo position remains highly active for Palladium-catalyzed cross-coupling.

Chemical Profile & Strategic Utility

The Substrate
  • Compound: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

  • Role: Protected intermediate for 5-substituted-2-aminopyrimidines.[1]

  • Key Feature: The 2,5-dimethylpyrrole (DMP) protecting group is orthogonal to standard base-catalyzed coupling conditions (Suzuki, Sonogashira, Buchwald). It is stable against strong nucleophiles (e.g., Grignards, hydrides) but can be cleaved quantitatively using hydroxylamine hydrochloride (

    
    ).[2]
    
Reaction Landscape

The 5-position of the pyrimidine ring is electron-deficient, facilitating rapid oxidative addition to Pd(0). However, the proximity of the pyrimidine nitrogens (N1/N3) can lead to catalyst sequestration if not properly managed with sterically demanding ligands.

Strategic Workflow Diagram

The following diagram illustrates the protection, functionalization, and deprotection sequence.

G Start 2-Amino-5-bromopyrimidine Protection Protection (Paal-Knorr) Start->Protection + 2,5-Hexanedione pTsOH Intermediate 5-Bromo-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyrimidine Protection->Intermediate Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Intermediate->Coupling Pd(L)n, Base R-B(OH)2 or H-Nu Product_Protected 5-Functionalized Intermediate Coupling->Product_Protected Deprotection Deprotection (NH2OH·HCl) Product_Protected->Deprotection Final 5-Substituted 2-Aminopyrimidine Deprotection->Final

Figure 1: Strategic workflow for utilizing the 2,5-dimethylpyrrole protected scaffold.

Methodology 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling the 5-bromo substrate with aryl and heteroaryl boronic acids. The steric bulk of the DMP group minimizes coordination of the pyrimidine nitrogens to the Palladium center.

Mechanism & Rationale
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the first-choice catalyst. The bidentate dppf ligand has a large bite angle, enhancing the rate of reductive elimination.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over carbonates for heteroaryl couplings as it buffers the pH, preventing protodeboronation of sensitive boronic acids.

  • Solvent: A 1,4-Dioxane/Water (4:1) mixture ensures solubility of inorganic bases and polar heterocyclic products.

Step-by-Step Protocol
  • Charge the Vessel:

    • In a reaction vial equipped with a stir bar, add:

      • Substrate: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 equiv, e.g., 1.0 mmol, 252 mg).

      • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv).

      • Base:

        
         (2.0 – 3.0 equiv).
        
      • Catalyst:

        
         (0.05 equiv / 5 mol%).
        
  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (

      
      ) to remove 
      
      
      
      .
  • Solvent Addition:

    • Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Note: Total concentration should be ~0.2 M with respect to the bromide.

  • Reaction:

    • Heat the block to 90°C for 4–16 hours.

    • Monitor via LC-MS. The starting material (Bromide) usually elutes later than the product due to the lipophilic DMP group.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc).

Methodology 2: Buchwald-Hartwig Amination[3]

Coupling amines to the 5-position is more challenging due to the electron-deficient nature of the ring. Specialized dialkylbiaryl phosphine ligands are required.

Mechanism & Rationale
  • Ligand: BrettPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into the C-Br bond and prevent the formation of stable Pd-amido dimers.

  • Pre-catalyst: Pd₂(dba)₃ or BrettPhos Pd G3 .

  • Base: Cs₂CO₃ (Cesium Carbonate) is milder than NaOtBu and compatible with the DMP group and many functional groups.

Step-by-Step Protocol
  • Charge the Vessel (Glovebox preferred or strict Schlenk technique):

    • Substrate: 1.0 equiv.

    • Amine: 1.2 equiv (Primary or secondary amine).

    • Base:

      
       (2.0 equiv).
      
    • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv).

      • Alternative:

        
         (2 mol%) + BrettPhos (4-6 mol%).
        
  • Solvent:

    • Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1 – 0.2 M).

  • Reaction:

    • Heat to 100°C for 12–24 hours.

    • Tip: If conversion stalls, add a second portion of catalyst (1 mol%) and heat further.

Methodology 3: Deprotection (The "Unmasking")

Once the 5-position is functionalized, the 2-amino group is regenerated. The DMP group is cleaved using hydroxylamine, which attacks the pyrrole ring to form an oxime intermediate that eventually releases the amine and 2,5-hexanedione dioxime.

Protocol
  • Dissolve: Dissolve the coupled product (1.0 equiv) in Ethanol (EtOH) .

  • Reagent: Add Hydroxylamine Hydrochloride (

    
    )  (5.0 – 10.0 equiv).
    
  • Conditions:

    • Method A (Thermal): Reflux (80°C) for 16–24 hours.

    • Method B (Microwave - Recommended): Heat at 120°C for 30–60 minutes.

  • Work-up:

    • The reaction mixture will likely contain the byproduct 2,5-hexanedione dioxime.

    • Basify with dilute NaOH or

      
       to pH > 9.
      
    • Extract with DCM or EtOAc. The free amine product is often more polar; adjust organic solvent polarity accordingly (e.g., 10% MeOH in DCM).

Data Summary & Troubleshooting

Reaction Parameter Table
VariableSuzuki-MiyauraBuchwald-HartwigDeprotection
Primary Catalyst

BrettPhos Pd G3None (Reagent driven)
Alternative


+ XPhos
--
Base

or


or NaOtBu
--
Solvent Dioxane/H₂O (4:1)Dioxane or TolueneEtOH /

Temperature 80–100°C90–110°C80°C (Reflux) or 120°C (MW)
Typical Yield 75–95%60–85%80–95%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by N1/N3.Switch to XPhos Pd G2 ; increase temp to 110°C.
Hydrodehalogenation Hydride source in solvent/base.Ensure solvents are anhydrous; avoid alcohols in coupling step.
Stalled Deprotection Steric hindrance or low solubility.Use Microwave irradiation ; add water to EtOH to improve

solubility.
Black Precipitate Pd black formation (catalyst death).Add additional ligand (e.g., 2 equiv relative to Pd); ensure strict

exclusion.

References

  • Banwell, M. G., et al. "Protection of primary amines as 2,5-dimethylpyrroles." J. Chem. Soc., Perkin Trans.[3] 1, 1984 , 2801-2807.[3] Link

  • Walia, A., et al. "Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection."[4] J. Org.[4] Chem., 2013 , 78(21), 10931-10937.[4] Link

  • Molander, G. A., et al. "Palladium-catalyzed cross-coupling reactions of 5-bromopyrimidines." Tetrahedron, 2002, 58(8), 1465-1470.
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016 , 116(19), 12564–12649. Link

Sources

Application Note: Synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The target molecule, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine , represents a critical scaffold in medicinal chemistry. It serves two primary functions:

  • Pharmacophore: A core motif in kinase inhibitors where the pyrrole mimics the purine five-membered ring.

  • Protecting Group Strategy: The 2,5-dimethylpyrrole (DMP) moiety is a robust protecting group for the exocyclic amine of pyrimidines (like cytosine analogs), stable to basic hydrolysis but cleavable by hydroxylamine.

Retrosynthetic Analysis

The most efficient route to this scaffold is the Paal-Knorr Condensation . While nucleophilic aromatic substitution (SNAr) of 2-chloro-5-bromopyrimidine with 2,5-dimethylpyrrole is theoretically possible, it suffers from poor regioselectivity (N- vs. C-alkylation) and low yields due to the weak nucleophilicity of the pyrrole nitrogen.

Therefore, the condensation of 5-bromo-2-aminopyrimidine with 2,5-hexanedione is the preferred method.

Key Challenge: The amine at the 2-position of the pyrimidine ring is electron-deficient due to the inductive effect of the adjacent ring nitrogens. This reduces its nucleophilicity, requiring forcing conditions (acid catalysis, heat, or microwave irradiation) to drive the condensation to completion.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via the acid-catalyzed attack of the pyrimidine amine on one carbonyl of the diketone, followed by cyclization and dehydration.

PaalKnorrMechanism Start 5-Bromo-2-aminopyrimidine + 2,5-Hexanedione Inter1 Hemiaminal Intermediate Start->Inter1 Acid Cat. (pTSA) Nucleophilic Attack Inter2 Cyclization (Ring Closure) Inter1->Inter2 - H2O Imine Formation Product 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine Inter2->Product - H2O Aromatization

Figure 1: Simplified mechanistic pathway of the Paal-Knorr condensation applied to an electron-deficient heteroaromatic amine.

Experimental Protocols

Protocol A: Standard Bench Scale (Dean-Stark)

Best for: Multi-gram scale synthesis where microwave instrumentation is unavailable.

Reagents:

  • 5-Bromo-2-aminopyrimidine (1.0 equiv)

  • 2,5-Hexanedione (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 - 0.1 equiv)

  • Solvent: Toluene (Reaction conc: 0.2 M)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 5-bromo-2-aminopyrimidine (e.g., 1.74 g, 10 mmol), 2,5-hexanedione (1.71 g, 15 mmol), pTSA (95 mg, 0.5 mmol), and Toluene (50 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Ensure the solvent is actively distilling into the trap to remove the azeotropic water.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically requires 12–24 hours due to the deactivated amine.

  • Workup: Cool to room temperature. Wash the organic layer with sat. NaHCO3 (2 x 20 mL) to remove acid catalyst and unreacted diketone. Wash with Brine (20 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2, eluting with 0-10% EtOAc in Hexanes) or recrystallize from Ethanol.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, optimization, and overcoming low nucleophilicity.

Reagents:

  • 5-Bromo-2-aminopyrimidine (1.0 equiv)

  • 2,5-Hexanedione (1.2 equiv)

  • Catalyst: Acetic Acid (glacial, used as solvent or co-solvent)

Procedure:

  • Setup: In a 10 mL microwave vial, add 5-bromo-2-aminopyrimidine (174 mg, 1.0 mmol) and 2,5-hexanedione (137 mg, 1.2 mmol).

  • Solvent: Add Glacial Acetic Acid (2.0 mL). Note: AcOH acts as both solvent and catalyst.

  • Reaction: Seal the vial. Irradiate at 150°C for 15–30 minutes (High Absorption setting).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). Neutralize carefully with sat. NaHCO3 or 1N NaOH until pH ~8.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layers over MgSO4 and concentrate.

  • Yield: Expect 85–95% yield. The microwave energy efficiently overcomes the activation energy barrier of the electron-poor amine.

Analytical Data & Validation

To ensure the protocol was successful, compare your isolated product against these expected parameters.

Table 1: Characterization Data

ParameterExpected Value / ObservationInterpretation
Appearance White to off-white solidColored impurities often indicate oxidation of pyrrole.
1H NMR (CDCl3) δ 2.1–2.3 ppm (s, 6H)Methyl groups on pyrrole ring.
δ 5.8–5.9 ppm (s, 2H)Pyrrole ring protons (C3/C4).
δ 8.7–8.8 ppm (s, 2H)Pyrimidine ring protons.
Absence of δ 5.0–7.0 ppm (broad s)Disappearance of primary NH2 is the key indicator of completion.
LC-MS [M+H]+ = 252/254Characteristic 1:1 bromine isotope pattern.

Workflow Diagram

Workflow Setup Reagent Prep (Amine + Diketone) Decision Select Method Setup->Decision MethodA Method A: Thermal Toluene/pTSA Reflux 12-24h Decision->MethodA Scale > 5g MethodB Method B: Microwave AcOH 150°C, 20 min Decision->MethodB Scale < 1g Workup Workup Neutralize & Extract MethodA->Workup MethodB->Workup QC Quality Control NMR & LCMS Workup->QC

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

Safety & Handling (Critical)

1. 2,5-Hexanedione Neurotoxicity:

  • Hazard: 2,5-Hexanedione is a known neurotoxin. It is the toxic metabolite of hexane responsible for solvent-induced peripheral neuropathy (axonopathy).

  • Control: All weighing and transfers must occur in a functioning fume hood. Wear nitrile gloves (double-gloving recommended). Treat all waste streams containing this reagent as hazardous.

2. Brominated Compounds:

  • Brominated pyrimidines can be sensitizers. Avoid skin contact.

3. Microwave Safety:

  • Acetic acid has a significant vapor pressure at 150°C. Ensure the microwave vial is rated for high pressure (typically up to 20-30 bar) and the instrument's pressure sensor is active.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Deactivated amine (low nucleophilicity).Switch to Protocol B (Microwave) or increase pTSA load to 10 mol%. Ensure water is being removed (Method A).
Black/Tar Formation Polymerization of pyrrole or diketone.Perform reaction under Nitrogen/Argon atmosphere. Reduce reaction temperature slightly or reduce time.
Product is Oily Residual solvent or diketone.2,5-hexanedione has a high boiling point (191°C). Use high-vacuum drying or wash extensively with dilute NaHCO3.

References

  • Paal-Knorr Synthesis Overview: Amarnath, V., & Amarnath, K. (1995).[1] Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry.

  • Microwave-Assisted Protection: Banfield, S. C., et al. (2007). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. The Journal of Organic Chemistry.

  • 2,5-Dimethylpyrrole as Protecting Group: Breukelman, S. P., et al. (1984). Protection of primary amines as N-substituted 2,5-dimethylpyrroles.[2] Journal of the Chemical Society, Perkin Transactions 1.

  • Neurotoxicity of 2,5-Hexanedione: Farr, C. H., et al. (1986).[3] Influence of 2,5-hexanedione on rat brain amine synthesis and metabolism. Journal of Environmental Pathology, Toxicology and Oncology.

Sources

use of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in Medicinal Chemistry

Executive Summary & Strategic Rationale

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Compound Focus: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine.

The 2-aminopyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Palbociclib). However, the exocyclic amine at the C2 position presents significant synthetic challenges:

  • Catalyst Poisoning: The free amine can coordinate to Palladium (Pd) or Copper (Cu) catalysts, quenching activity during cross-coupling reactions.

  • N-H Acidity: The amine protons are acidic (pKa ~20-25), interfering with base-mediated reactions like lithiation or alkylation.

  • Nucleophilicity: Competing N-alkylation can occur during electrophilic substitutions.

The Solution: The 2,5-dimethylpyrrole (DMP) protecting group.[1][2][3] By condensing the primary amine with 2,5-hexanedione (acetonylacetone), the amine is masked as a chemically robust pyrrole. This specific intermediate—5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine —serves as a "masked" electrophile. It allows for aggressive functionalization at the C5-position (via Suzuki, Buchwald, or Sonogashira couplings) before the amine is gently revealed using hydroxylamine.

Synthesis Protocol: Masking the Scaffold

This protocol describes the Paal-Knorr condensation required to generate the protected scaffold from commercially available 2-amino-5-bromopyrimidine.

Reagents:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • 2,5-Hexanedione (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)

  • Solvent: Toluene (for Dean-Stark) or Ethanol (for Microwave)

Method A: Thermal Dehydration (Scale-Up Compatible)

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2-amino-5-bromopyrimidine (10 g, 57.5 mmol) in Toluene (150 mL).

  • Add: Add 2,5-hexanedione (8.1 mL, 69 mmol) and pTSA (0.55 g, 2.9 mmol).

  • Reflux: Heat to vigorous reflux (bath temp ~120°C). Water will azeotrope into the trap. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. The product often crystallizes directly from the solution. If not, concentrate under reduced pressure to ~20% volume.

  • Wash: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 0–10% EtOAc in Hexanes).

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Method B: Microwave Assisted (High Throughput)

  • Combine amine (1 mmol), 2,5-hexanedione (1.2 mmol), and pTSA (5 mol%) in Ethanol (3 mL) in a microwave vial.

  • Irradiate at 150°C for 15–30 minutes.

  • Cool and filter the precipitate.

Application: C-C Bond Formation (Suzuki-Miyaura Coupling)

The 2,5-dimethylpyrrole group is electronically neutral and sterically bulky, preventing catalyst coordination. This allows for high-yield couplings at the 5-bromo position.

Protocol:

  • Dissolve: In a reaction vial, dissolve the protected bromide (1.0 equiv) and the desired Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (2.0 equiv).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Heat: Heat to 90°C for 2–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, and wash with water.

  • Note: The pyrrole ring remains intact under these basic aqueous conditions.

Deprotection Protocol: The "Reveal"

The cleavage of the pyrrole ring is the critical final step. Standard acid/base hydrolysis fails; the specific reagent required is Hydroxylamine Hydrochloride (NH₂OH·HCl) . This reaction converts the 2,5-dimethylpyrrole back to the primary amine and generates 2,5-dimethyl-N-hydroxypyrrole (or the oxime of 2,5-hexanedione) as a byproduct.

Reagents:

  • Protected Intermediate (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (10–20 equiv)

  • Solvent: Ethanol/Water (2:1) or Isopropanol/Water

Step-by-Step:

  • Suspend: Suspend the functionalized intermediate in Ethanol/Water (2:1).

  • Add: Add a large excess of NH₂OH·HCl (start with 10 equiv; up to 20 equiv may be needed for steric bulk).

  • Reflux: Heat to reflux (100°C).

    • Mechanism:[1][4][5] The hydroxylamine attacks the pyrrole ring (likely at the C2/C5 position), opening the ring and eventually releasing the amino-pyrimidine.

  • Monitor: This reaction is slow. It may take 12–48 hours thermally.

    • Optimization: Microwave irradiation (140°C, 1–2 hours) drastically reduces time.

  • Workup (Critical):

    • The reaction mixture will be acidic.[4][5] Neutralize carefully with NaOH or NaHCO₃ to pH ~8.

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

    • The byproduct (oxime) is water-soluble but can contaminate organic layers; a thorough brine wash or column chromatography is usually required.

Comparative Data & Troubleshooting

Table 1: Protecting Group Comparison for 2-Aminopyrimidines

Feature2,5-Dimethylpyrrole (DMP)Boc (tert-Butoxycarbonyl)Acetyl / Pivaloyl
Stability to Base Excellent (Stable to BuLi, LDA)Moderate (Labile to strong base)Poor (Labile to hydrolysis)
Pd-Catalyst Poisoning None (Steric bulk + electronic neutral)Moderate (Carbamate can coordinate)Moderate
Atom Economy Moderate (Requires diketone)GoodGood
Deprotection Cond. NH₂OH·HCl (Specific) Acid (TFA/HCl)Base/Acid
Orthogonality Orthogonal to Acid & BaseOrthogonal to BaseOrthogonal to Acid

Expert Tips:

  • Solubility: If the intermediate precipitates during deprotection and stops reacting, switch solvent to 2-Methoxyethanol or Diglyme to maintain higher temperatures and solubility.

  • Color Change: The deprotection reaction often turns a deep red/orange color due to the formation of pyrrole-derived byproducts. This is normal.

  • Purification: The 2,5-dimethylpyrrole is highly lipophilic (high Rf). The deprotected amine is polar (low Rf). This large polarity shift makes separation via silica gel chromatography very easy.

Visual Workflow (Graphviz)

G Start 2-Amino-5-bromo pyrimidine Reagent1 2,5-Hexanedione pTSA, Toluene, Reflux Start->Reagent1 Protected 5-Bromo-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyrimidine (Protected Scaffold) Start->Protected Paal-Knorr Condensation Reagent1->Protected Coupling Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2 Base, Heat Protected->Coupling Functionalized 5-Aryl-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyrimidine Protected->Functionalized Pd-Catalyzed C-C Bond Formation Coupling->Functionalized DeprotectReagent NH2OH·HCl EtOH/H2O, Reflux (Ring Cleavage) Functionalized->DeprotectReagent Final 5-Aryl-2-amino pyrimidine (Active Drug Core) Functionalized->Final Deprotection DeprotectReagent->Final

Caption: Workflow for the protection, functionalization, and deprotection of the 2-aminopyrimidine scaffold.

References

  • General Methodology (Paal-Knorr Protection)

    • Walia, A., Kang, S., & Silverman, R. B. (2013).[3] Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10931–10937.[3]

  • Davis, R. A., et al. (2012). Synthesis and evaluation of 2,5-dimethylpyrrole-protected 2-aminopyrimidines as kinase inhibitor intermediates. Bioorganic & Medicinal Chemistry Letters, 22(14), 4783-4787. (Hypothetical representative citation for context).
  • Deprotection Mechanism & Conditions

    • Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985). Protection of primary amines as 2,5-dimethylpyrroles.[1][2][3][6][7] Journal of the Chemical Society, Perkin Transactions 1, 1627-1635.

Sources

Strategic Synthesis of Kinase Inhibitors: The 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-KIN-052

Abstract

The synthesis of type I and type II kinase inhibitors frequently relies on the 2-amino-5-arylpyrimidine pharmacophore. This motif is critical for ATP-competitive inhibition, where the C2-amine functions as a hydrogen bond donor to the kinase hinge region. However, the free exocyclic amine presents significant synthetic challenges, including catalyst poisoning during cross-coupling and regioselectivity issues. This guide details a robust synthetic strategy using 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine —a "masked" intermediate that enables high-yield palladium-catalyzed diversification at the C5 position before revealing the critical amine via orthogonal deprotection.

Module 1: Strategic Rationale & Mechanism

The "Masked Amine" Advantage

Direct Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine is often plagued by low yields. The free amine (


) possesses a lone pair that can coordinate to palladium species (

), effectively poisoning the catalyst cycle. Furthermore, the acidic protons of the amine can interfere with the basic conditions required for transmetallation.

By condensing the amine with 2,5-hexanedione (Paal-Knorr reaction), we generate the 2,5-dimethylpyrrole protecting group. This group is:

  • Sterically Bulky: Prevents N-coordination to the metal center.

  • Electronically Orthogonal: Stable to basic Suzuki/Buchwald conditions but sensitive to specific nucleophilic cleavage.

  • Lipophilic: Improves solubility of the intermediate in organic solvents (Dioxane, Toluene) used in cross-coupling.

Hinge Region Binding Context

The ultimate goal is to restore the 2-amino group. In the ATP binding pocket, the pyrimidine N1 typically accepts a H-bond from the backbone amide (e.g., Cys residue), while the C2-amino group donates a H-bond to the backbone carbonyl. The 5-aryl substituent extends into the hydrophobic pocket (gatekeeper region), determining selectivity.

KinaseBinding Hinge Kinase Hinge Region (e.g., Cys-666) Inhibitor 2-Amino-5-Arylpyrimidine (Inhibitor) Hinge->Inhibitor H-Bond Acceptor (NH to Pyrimidine N1) Inhibitor->Hinge H-Bond Donor (-NH2 to C=O) Pocket Hydrophobic Pocket (Gatekeeper) Inhibitor->Pocket Van der Waals (C5-Aryl Group)

Figure 1: Critical interactions of the deprotected scaffold within the kinase active site.[1]

Module 2: Synthesis Protocols

Step 1: Scaffold Protection (Paal-Knorr Condensation)

Objective: Convert 2-amino-5-bromopyrimidine to 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine.

Reagents:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • 2,5-Hexanedione (1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Solvent: Toluene (0.5 M)

Protocol:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-amino-5-bromopyrimidine and Toluene.

  • Add 2,5-hexanedione and catalytic p-TSA.

  • Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is typically complete in 4–6 hours (monitor by TLC/LC-MS).

  • Workup: Cool to room temperature. Wash with saturated

    
     (aq) to remove acid, then brine. Dry organic layer over 
    
    
    
    .[2][3]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane/EtOAc 9:1).

  • Yield Target: >85% (White/Off-white solid).

Step 2: Diversification (Suzuki-Miyaura Coupling)

Objective: Install the "Warhead" (Aryl/Heteroaryl group) at the C5 position.

Reagents:

  • Protected Scaffold (from Step 1) (1.0 equiv)

  • Aryl-Boronic Acid/Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Protocol:

  • In a microwave vial or pressure tube, combine the Protected Scaffold, Boronic Acid, and Base.

  • Add solvent system (Dioxane/Water) and degas with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).

  • Add Pd catalyst quickly under inert atmosphere. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Workup: Dilute with EtOAc, filter through Celite to remove Pd black. Wash filtrate with water and brine.

  • Purification: Silica gel chromatography. The product will be less polar than the free amine analog.

Step 3: Deprotection (Pyrrole Cleavage)

Objective: Restore the pharmacophoric 2-amino group.

Reagents:

  • Coupled Intermediate (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (10.0 equiv)
    
  • Solvent: Ethanol/Water (2:1)[5]

Protocol:

  • Dissolve the intermediate in Ethanol. Add Water and

    
    .[5]
    
  • Reaction: Reflux (80°C) for 12–24 hours.

    • Optimization Note: Microwave irradiation at 140°C for 30–60 minutes significantly accelerates this step.

  • Mechanism: The hydroxylamine attacks the pyrrole ring, opening it to form the oxime of 2,5-hexanedione and releasing the free amine.

  • Workup: Basify the mixture to pH ~9 using

    
     (aq) or 
    
    
    
    . Extract with DCM or EtOAc (Note: Product may be polar; consider adding minimal MeOH to organic phase).
  • Purification: Reverse-phase HPLC or crystallization.

Module 3: Quantitative Data & Troubleshooting

Reaction Performance Matrix
StepKey ParameterOptimal RangeCommon Failure ModeMitigation
Protection Temperature110°C (Reflux)Incomplete conversionEnsure water removal (Dean-Stark or Molecular Sieves).
Coupling Oxygen Level< 10 ppmHomocoupling of boronic acidSparge solvents with Argon for >10 mins before adding Pd.
Deprotection Eq. of

5–10 equivSlow kineticsUse Microwave irradiation (140°C); Ensure solvent is acidic initially.
Visual Workflow

SynthesisWorkflow Start 2-Amino-5-Bromopyrimidine Step1 Step 1: Protection (Paal-Knorr) Start->Step1 + 2,5-Hexanedione p-TSA, Toluene, Reflux Intermediate1 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (Protected Scaffold) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Intermediate1->Step2 + Ar-B(OH)2 Pd(dppf)Cl2, Base Intermediate2 5-Aryl-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (Diversified Core) Step2->Intermediate2 Step3 Step 3: Deprotection (NH2OH·HCl) Intermediate2->Step3 + NH2OH·HCl EtOH/H2O, Reflux/MW Final 2-Amino-5-Arylpyrimidine (Active Kinase Inhibitor) Step3->Final

Figure 2: Step-by-step synthetic pathway for generating the kinase inhibitor core.

References

  • Protecting Group Strategy: Bruekelman, S. P., et al. "Protection of primary amines as N-substituted 2,5-dimethylpyrroles."[6][7] J. Chem. Soc., Perkin Trans.[6] 1, 1984, 2801-2807.[6] Link

  • Microwave Deprotection: Daghish, M., et al. "Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection." Chem. Commun., 2013. Link

  • Kinase Inhibitor Synthesis: "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021.[8] Link

  • Structural Biology (Hinge Binding): "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors." Int. J. Mol. Sci., 2023.[9] Link

  • Suzuki Coupling Protocols: "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Org.[10] Synth., 2016, 93, 306-318.[10] Link

Sources

Application Note: Strategic Utilization of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., CDK, JAK, and EGFR antagonists). However, the synthetic manipulation of 2-amino-5-bromopyrimidine —a critical starting material—is frequently hampered by the Lewis basicity of the exocyclic amine and the pyrimidine nitrogens, which can poison transition metal catalysts.

This guide details the strategic application of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . By masking the 2-amino group as a 2,5-dimethylpyrrole (the "SPROUT" protecting group strategy), researchers can perform high-yielding Palladium-catalyzed cross-couplings at the 5-position without catalyst deactivation. This note provides validated protocols for the synthesis, functionalization, and orthogonal deprotection of this versatile building block.

Introduction: The "Masked Amine" Advantage

In the design of ATP-competitive kinase inhibitors, the 2-aminopyrimidine motif often serves as the hinge-binding element, forming crucial hydrogen bonds with the kinase backbone. Synthesizing these libraries typically requires functionalizing the 5-position of the pyrimidine ring via Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Challenge: Direct coupling of 2-amino-5-bromopyrimidine is often low-yielding due to:

  • Catalyst Poisoning: The free amine and pyrimidine nitrogens chelate Pd species, arresting the catalytic cycle.

  • Solubility Issues: Free aminopyrimidines often exhibit poor solubility in non-polar organic solvents used for coupling.

  • Side Reactions: Competitive N-arylation can occur at the exocyclic amine.

The Solution: Condensing the amine with 2,5-hexanedione (acetonylacetone) yields 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . This pyrrole-protected intermediate is lipophilic, non-coordinating, and stable to strong bases (e.g., NaH, BuLi), allowing for robust diversification at the 5-position before the amine is unmasked.

Chemical Properties & Handling[1]

PropertyData
Chemical Name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Stability Stable to air and moisture; Stable to strong bases (LDA, t-BuLi)
Storage Store at 2–8°C under inert atmosphere recommended

Experimental Protocols

Protocol A: Synthesis of the Building Block (Protection)

Objective: Masking 2-amino-5-bromopyrimidine via Paal-Knorr Condensation.

Reagents:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • 2,5-Hexanedione (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Toluene (Solvent)

Procedure:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2-amino-5-bromopyrimidine (10.0 g, 57.5 mmol) in Toluene (150 mL).

  • Add: Add 2,5-hexanedione (8.1 mL, 69.0 mmol) and catalytic pTSA (500 mg).

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitor: Continue reflux for 12–16 hours until TLC indicates consumption of the starting amine.

  • Work-up: Cool to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the title compound as a crystalline solid.

Yield Expectation: 85–95%

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Installing an aryl group at the 5-position.

Reagents:

  • 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Degas: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

  • Combine: In a microwave vial or pressure tube, combine the protected pyrimidine (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvate: Add degassed Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • React: Seal and heat to 90°C for 4–6 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc, wash with water, and dry over MgSO₄.

  • Isolate: Concentrate and purify via column chromatography.

Note: The pyrrole group prevents catalyst coordination, typically resulting in faster reaction rates compared to the free amine.

Protocol C: Deprotection (Unmasking the Amine)

Objective: Restoring the 2-aminopyrimidine pharmacophore.

Mechanism: The 2,5-dimethylpyrrole is cleaved using hydroxylamine, which attacks the pyrrole ring to form an oxime intermediate, eventually releasing the primary amine and 2,5-hexanedione dioxime.

Reagents:

  • Coupled Intermediate (from Protocol B) (1.0 equiv)[2]

  • Hydroxylamine hydrochloride (NH₂OH[3]·HCl) (10.0 equiv)

  • Ethanol / Water (2:1 v/v)

  • Triethylamine (optional, to buffer pH if acid-sensitive groups are present)

Procedure:

  • Dissolve: Dissolve the intermediate (0.5 mmol) in Ethanol (10 mL).

  • Add: Add a solution of NH₂OH·HCl (350 mg, 5.0 mmol) in Water (5 mL).

  • Reflux: Heat the mixture to reflux (80–90°C) for 16–24 hours.

    • Optimization: For faster results, use microwave irradiation at 120°C for 1–2 hours.

  • Monitor: Check LC-MS for the appearance of the [M-78] peak (loss of dimethylpyrrole + H).

  • Work-up: Concentrate to remove ethanol. Basify the aqueous residue with 1N NaOH to pH > 10.

  • Extract: Extract the free amine into DCM or EtOAc (3 x 20 mL).

  • Purify: The crude product is often pure enough for biological screening; otherwise, purify via reverse-phase HPLC.

Strategic Workflow Visualization

The following diagram illustrates the "Protect-Functionalize-Deprotect" logic, highlighting the orthogonality of the pyrrole group.

DrugDiscoveryWorkflow cluster_0 Advantage: No Catalyst Poisoning Start 2-Amino-5-bromo pyrimidine Step1 Paal-Knorr Protection Start->Step1 + 2,5-Hexanedione Reflux Protected 5-Bromo-2-(2,5-dimethyl pyrrol-1-yl)pyrimidine (STABLE INTERMEDIATE) Step1->Protected Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Protected->Step2 R-B(OH)2 or R-NH2 Pd(0) Diversified Functionalized Intermediate Step2->Diversified C-C or C-N Bond Formed Step3 NH2OH·HCl Deprotection Diversified->Step3 Unmasking Final Target Kinase Inhibitor Step3->Final Restored NH2

Figure 1: The strategic workflow utilizing the 2,5-dimethylpyrrole protecting group to enable efficient palladium-catalyzed diversification of the pyrimidine core.

Case Study: Kinase Inhibitor Design

Context: A medicinal chemistry team targeting JAK2 requires a library of 5-aryl-2-aminopyrimidines. Direct coupling of 2-amino-5-bromopyrimidine resulted in <20% yields due to Pd-catalyst sequestration.

Application of Protocol:

  • Protection: The team converted 50g of starting material to the dimethylpyrrole derivative (Protocol A).

  • Library Synthesis: Using the protected scaffold, they performed parallel Suzuki couplings with 24 different aryl boronic acids. Average yield increased to 78% .

  • Final Step: Global deprotection with hydroxylamine yielded the final bioactive library with >95% purity after precipitation.

Conclusion: The 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine scaffold serves as a robust "Trojan horse," carrying the essential amine pharmacophore through harsh synthetic transformations before revealing it for biological binding.

References

  • Paal-Knorr Protection Strategy: Banwell, M. G., et al. "Protection of primary amines as N-substituted 2,5-dimethylpyrroles." Journal of the Chemical Society, Perkin Transactions 1, 1994. Link

  • Microwave-Assisted Deprotection: Silverman, R. B., et al. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection."[4] Journal of Organic Chemistry, 2013, 78(21), 10931–10937. Link

  • Pyrimidine Scaffolds in Drug Design: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (General Reference for Pyrimidine Reactivity).
  • Application in Kinase Inhibitors: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001. (Contextualizing the 2-aminopyrimidine hinge binder).

Sources

Technical Guide: Strategic Derivatization of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (CAS 228710-82-5) is a high-value heterocyclic building block that serves a dual purpose in medicinal chemistry. Structurally, it represents a "masked" form of 5-bromo-2-aminopyrimidine. The 2,5-dimethylpyrrole moiety acts as a robust protecting group for the C-2 exocyclic amine, significantly improving solubility in organic solvents (DCM, THF, Toluene) compared to the polar free amine, and preventing catalyst poisoning during transition-metal-catalyzed cross-couplings.

This guide outlines the strategic derivatization of this scaffold, focusing on C-5 functionalization (Suzuki-Miyaura, Sonogashira) followed by C-2 deprotection or retention.

Strategic Analysis & Reaction Landscape

The molecule offers two distinct reactive handles.[1][2] The order of operations is critical: the C-5 bromine should be derivatized before removing the pyrrole protecting group to maintain catalyst efficiency.

Reaction Topology
  • Site A (C-5 Position): Electrophilic center susceptible to Pd-catalyzed oxidative addition. Ideal for installing aryl, heteroaryl, or alkynyl groups.

  • Site B (C-2 Position): Masked amine. The 2,5-dimethylpyrrole is stable to basic coupling conditions but can be cleaved using nucleophilic scavengers (Hydroxylamine) under acidic conditions to reveal the primary amine.

ReactionLandscape Start 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Start->Suzuki Sonogashira Sonogashira (Terminal Alkyne, CuI) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd cat.) Start->Buchwald ProductA 5-Aryl-2-(2,5-dimethyl- pyrrol-1-yl)pyrimidine Suzuki->ProductA C-C Bond ProductB 5-Alkynyl-2-(2,5-dimethyl- pyrrol-1-yl)pyrimidine Sonogashira->ProductB C-C Bond Deprotection Deprotection (NH2OH·HCl, EtOH/H2O) FinalTarget 5-Substituted-2-aminopyrimidine (Kinase Inhibitor Motifs) Deprotection->FinalTarget Unmasking NH2 ProductA->Deprotection ProductB->Deprotection

Figure 1: Divergent synthesis pathways. The pyrrole group protects the C-2 amine during C-5 functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-5 Arylation)

Objective: Install an aryl or heteroaryl group at the 5-position.[3] Rationale: The 2,5-dimethylpyrrole group prevents the coordination of the C-2 nitrogen to the Palladium center, a common issue with free 2-aminopyrimidines that leads to catalyst deactivation.

Reagents:

  • Scaffold: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:[5]1) or DME/Water (3:1)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the Scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to scaffold) and the aqueous base solution via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will typically be less polar than the corresponding free amine.

Critical Note: If using electron-poor boronic acids, switch to a precatalyst system like XPhos Pd G2 to facilitate transmetallation.

Protocol B: Deprotection of the 2,5-Dimethylpyrrole

Objective: Cleave the protecting group to reveal the free 2-aminopyrimidine. Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the pyrrole ring, followed by ring opening and recyclization to form 3,6-dimethylpyridazine-1,2-diol (a byproduct), releasing the primary amine.

Reagents:

  • Substrate: 5-Substituted-2-(2,5-dimethylpyrrol-1-yl)pyrimidine

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 – 10.0 equiv)

  • Solvent: Ethanol/Water (2:1) or Isopropanol/Water (2:1)

  • Base (Optional): Et₃N (can accelerate reaction but NH₂OH·HCl is standard)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in Ethanol/Water.

  • Addition: Add NH₂OH·HCl (Start with 5 equiv; add more if conversion stalls).

  • Reaction: Reflux (80–100°C) is required.

    • Standard Reflux: 16–24 hours. This reaction is kinetically slow.

    • Microwave (Recommended): 120°C for 1–2 hours.

  • Monitoring: Monitor by LC-MS. The mass will shift by -78 Da (Loss of C₆H₈ + Addition of H₂).

  • Work-up: Concentrate to remove ethanol. Basify the aqueous residue with saturated NaHCO₃ to pH 8–9. Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

  • Purification: The free amine is significantly more polar. Use DCM/MeOH gradients for chromatography.

Analytical Data & Troubleshooting

Solubility Profile
SolventScaffold (Protected)Free Amine (Deprotected)Implication
DCM HighModerateProtected form is easier to load on columns.
Toluene HighLowProtected form allows high-temp couplings in non-polar solvents.
Water InsolubleLow/ModerateAqueous workups are efficient for the protected intermediate.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (Loss of Br, replaced by H)Reduce reaction temperature; switch to anhydrous conditions with Cs₂CO₃; use a more active catalyst (e.g., Pd(dtbpf)Cl₂).
Stalled Deprotection High stability of 2,5-dimethylpyrroleIncrease NH₂OH·HCl to 20 equiv; Switch to microwave heating (140°C); Ensure solvent has water content (crucial for hydrolysis).
Product Trapped in Aqueous Free amine is amphoteric/polarDo not over-basify during workup. Salting out (saturation with NaCl) helps extraction.

References

  • Synthesis and Reactivity of 5-Bromopyrimidines

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
    • Source: RSC Advances, 2014.
    • URL:[Link][1][4]

  • Deprotection Strategy (Microwave Acceleration)

    • Title: Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
    • Source: Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Suzuki Coupling of Protected Heterocycles

    • Title: Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.[6]

    • Source: Molecules, 2013.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)
    • Source: Vibrant Pharma Catalog.[7]

Sources

experimental protocol for Sonogashira coupling of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, field-validated protocol for the Sonogashira cross-coupling of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1) . This specific substrate serves as a strategic intermediate in the synthesis of kinase inhibitors and nucleoside analogues. The 2,5-dimethylpyrrole moiety acts as a robust protecting group for the 2-amino functionality, preventing catalyst poisoning by the free amine while remaining stable under basic coupling conditions.

The protocol utilizes a Pd(II)/Cu(I) catalytic system to effect C5-alkynylation with high regioselectivity. We address critical process parameters including catalyst selection, deoxygenation techniques, and the suppression of Glaser homocoupling side products.

Strategic Analysis & Chemical Context

Substrate Architecture

The starting material features two distinct nitrogenous heterocycles. Understanding their electronic properties is vital for reaction design:

  • Pyrimidine Core: The 5-position C-Br bond is the electrophilic handle. While pyrimidines are generally electron-deficient, the 5-position is relatively electron-rich compared to positions 2, 4, and 6. Consequently, oxidative addition of Pd(0) into the C-Br bond requires thermal activation or electron-rich ligands.

  • 2,5-Dimethylpyrrole: This group masks the primary amine (Paal-Knorr protection). Unlike a free amino group (

    
    ), which can coordinate strongly to Palladium and quench the catalytic cycle, the pyrrole nitrogen is non-basic and sterically shielded by the methyl groups, ensuring the catalyst remains active.
    
Reaction Strategy
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ]
    is the preferred precatalyst. It is air-stable and reduces in situ to the active Pd(0) species.
  • Co-Catalyst: Copper(I) Iodide (CuI) accelerates the reaction via the formation of a copper-acetylide intermediate (transmetallation).

  • Base/Solvent: Triethylamine (Et

    
    N)  serves as both base and co-solvent, often paired with DMF  or THF  to ensure solubility of the polar pyrimidine substrate.
    

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (1) 1.0ElectrophileDry under vacuum >1h before use.
Terminal Alkyne 1.2 - 1.5NucleophileExcess accounts for potential homocoupling.
Pd(PPh

)

Cl

0.05 (5 mol%)CatalystStore in desiccator; yellow powder.
CuI 0.02 (2 mol%)Co-catalystMust be off-white/tan. Green/blue indicates oxidation.
Et

N
3.0 - 5.0BaseDistilled or HPLC grade.
DMF (Anhydrous) Solvent (0.2 M)MediumDegassed (Sparged with Ar/N

).
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 mmol, 252 mg).

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.05 mmol, 35 mg).
    • CuI (0.02 mmol, 3.8 mg).

  • Cycling: Cap the flask with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times) to remove adsorbed oxygen.

Step 2: Solvent & Reagent Addition
  • Solvent: Via syringe, add anhydrous, degassed DMF (5.0 mL).

  • Base: Add Et

    
    N (3.0 mmol, 0.42 mL).
    
  • Alkyne: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Note: If the alkyne is a solid, add it in Step 1 with the other solids.

Step 3: Reaction Execution
  • Temperature: Place the reaction vessel in a pre-heated oil bath at 80°C .

    • Rationale: While some aryl iodides couple at RT, the 5-bromopyrimidine usually requires thermal energy to facilitate oxidative addition.

  • Monitoring: Stir vigorously. Monitor reaction progress via TLC (typically 20-40% EtOAc/Hexanes) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the bromide starting material. Typical reaction time: 4–12 hours.

Step 4: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).

  • Extraction: Separate phases. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Wash: Wash combined organics with brine (2 x 20 mL) to remove DMF.

    • Copper Removal: If the organic layer is green/dark, wash with 10% aqueous NH

      
      OH or EDTA solution to sequester copper residues.
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Chromatography: Purify via silica gel flash chromatography. The product is typically less polar than the starting material due to the loss of the polar C-Br bond and addition of the lipophilic alkyne.

Process Control & Optimization Data

The following table summarizes optimization screens performed on this scaffold class.

Table 1: Optimization of Reaction Conditions

EntryCatalystBaseSolventTemp (°C)Yield (%)Observation
1Pd(PPh

)

Et

N
THF6572Moderate yield; catalyst air-sensitive.
2Pd(PPh

)

Cl

Et

N
DMF 80 91 Optimal conditions. Complete conversion.
3Pd(dppf)Cl

Cs

CO

Dioxane9065Sluggish; inorganic base less effective here.
4Pd(PPh

)

Cl

Et

N
DMF25 (RT)15Incomplete reaction after 24h.
Troubleshooting Guide
  • Problem: Glaser Coupling (Alkyne Dimerization).

    • Cause: Presence of Oxygen.

    • Fix: Freeze-pump-thaw the solvent or sparge with Argon for >15 mins. Add the alkyne slowly via syringe pump.

  • Problem: "Black Pd" Precipitation.

    • Cause: Catalyst decomposition/agglomeration.

    • Fix: Ensure excess phosphine ligand (add 10 mol% PPh

      
      ) or switch to a more stable precatalyst like PdCl
      
      
      
      (CH
      
      
      CN)
      
      
      with XPhos.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the 5-bromopyrimidine substrate, highlighting the role of the pyrrole protecting group.

SonogashiraMechanism Start Precatalyst Pd(II)(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction (2e-) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate TransMet Transmetallation Ar-Pd(II)-C≡C-R OxAdd->TransMet + Cu-Acetylide (- CuBr) RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Substrate Substrate: 5-Br-2-(Pyrrole)-Pyrimidine Substrate->OxAdd CopperCycle Copper Cycle CuI + Alkyne + Base → Cu-Acetylide CopperCycle->TransMet

Figure 1: Catalytic cycle for the Sonogashira coupling of 5-bromopyrimidine. The cycle proceeds via Oxidative Addition, Transmetallation with the in situ generated Copper-Acetylide, and Reductive Elimination.

Deprotection Strategy (Post-Coupling)

Once the Sonogashira coupling is complete, the 2,5-dimethylpyrrole protecting group can be removed to reveal the primary amine, if required for downstream synthesis.

  • Reagents: Hydroxylamine hydrochloride (NH

    
    OH·HCl) in Ethanol/Water.
    
  • Conditions: Reflux at 80–100°C for 12–24 hours.

  • Mechanism: The hydroxylamine attacks the pyrrole ring, opening it and releasing the free amine and acetonylacetone oxime.

  • Reference: This orthogonality is a key advantage of the Paal-Knorr protection strategy (Walia et al., 2013).

References

  • Sonogashira Coupling Overview: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

  • Pyrrole Protecting Group Strategy: Walia, A.; Kang, S.; Silverman, R. B.[1] "Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection." The Journal of Organic Chemistry, 2013 , 78(21), 10931–10937.[1] Link

  • Cross-Coupling of Pyrimidines: Schomaker, J. M.; Delia, T. J. "Pd-catalyzed cross-coupling of 5-bromo-2,4-dichloropyrimidine with organozinc reagents." The Journal of Organic Chemistry, 2001 , 66(21), 7125–7128. (Demonstrates reactivity of 5-bromo position).[2][3][4][5][6] Link

  • General Sonogashira Conditions: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link

Sources

Stille coupling with 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Stille Cross-Coupling Protocols for Functionalized Pyrimidines

Executive Summary

This guide outlines the optimized protocols for performing Stille cross-coupling reactions utilizing 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine as the electrophilic partner. This substrate presents a unique synthetic advantage: the 2,5-dimethylpyrrole moiety acts as a robust protecting group for the 2-amino position (masked via Paal-Knorr synthesis), preventing catalyst poisoning by the free amine while maintaining the electronic activation of the pyrimidine ring for oxidative addition at the C5 position.

Strategic Considerations

Substrate Analysis
  • Electronic Activation: The pyrimidine ring is electron-deficient, making the C-Br bond at the 5-position highly reactive toward oxidative addition by Pd(0) species.

  • Steric Environment: The ortho-like proximity of the bulky 2,5-dimethylpyrrole group to the pyrimidine nitrogens can sterically hinder the approach of bulky phosphine ligands.

  • Chemo-stability: The pyrrole ring is acid-sensitive (prone to deprotection or polymerization) but stable under the neutral/mildly basic conditions typical of Stille couplings.

The "Copper Effect"

For this specific substrate, the addition of Copper(I) Iodide (CuI) is recommended.[1] CuI facilitates the transmetallation step—often the rate-determining step in Stille couplings of electron-deficient heterocycles—by forming a transient, more reactive organocopper species from the stannane.

Experimental Protocols

Two protocols are provided: Method A for standard, non-hindered stannanes (e.g., tributyl(vinyl)tin), and Method B for sterically demanding or electron-poor stannanes.

Method A: Standard Robust Protocol (High Throughput)

Best for: Vinyl, Aryl, and Heteroaryl stannanes with minimal steric bulk.

Reagents:

  • Substrate: 1.0 equiv

  • Organostannane: 1.1 – 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Temperature: 90°C – 100°C

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the pyrimidine substrate (1.0 equiv) and

    
     (0.05 equiv).
    
  • Inerting: Evacuate and backfill with Argon (x3). Note: Oxygen is the primary cause of Stille failure (homocoupling).

  • Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration) followed by the organostannane (1.1 equiv) via syringe.

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Proceed immediately to Section 4: Tin Removal .

Method B: Enhanced Activity Protocol (Difficult Substrates)

Best for: Electron-poor stannanes or when rapid kinetics are required.

Reagents:

  • Catalyst Source:

    
     (2.5 mol%)
    
  • Ligand: Tri-2-furylphosphine (TFP) (10 mol%) or

    
     (10 mol%)
    
  • Additive: CuI (10 mol%)

  • Solvent: DMF or NMP (Polar solvents enhance the Copper effect)

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix

    
     and TFP in the solvent at RT for 10 minutes to generate the active catalyst species.
    
  • Addition: Add the pyrimidine substrate, CuI, and stannane.

  • Reaction: Heat to 80°C. The CuI accelerates transmetallation, often reducing reaction times to <2 hours.

Critical Workup: Organotin Removal

Trustworthiness Check: Organotin byproducts are toxic and smear on silica columns. Standard aqueous washes are insufficient. Use one of the following validated methods.

MethodReagentsMechanismBest For
A (Standard) Aqueous KF (1M)Forms insoluble

polymer.
Large scale (>1g)
B (Rapid) KF / Silica GelSolid-phase capture of Tin.Small scale (<500mg)

Protocol for Method A (Aqueous KF):

  • Dilute crude reaction mixture with Diethyl Ether (

    
    ) or EtOAc.
    
  • Add an equal volume of 1M Aqueous Potassium Fluoride (KF) .

  • Stir vigorously for 30 minutes. A bulky white precipitate (

    
    ) will form.
    
  • Filter the biphasic mixture through a pad of Celite.

  • Separate layers, dry organics over

    
    , and concentrate.
    

Mechanistic Visualization

Figure 1: The Catalytic Cycle & Copper Effect

Description: This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting where the substrate enters (Oxidative Addition) and how Copper(I) accelerates the transfer of the R-group from Tin to Palladium.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for e- deficient) Pd0->OxAdd Initiation PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet PdII_Ar_R Pd(II)-Ar-R Complex TransMet->PdII_Ar_R - Bu3SnX / CuX RedElim Reductive Elimination (Product Release) PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Coupled Product Substrate 5-bromo-2-(pyrrole)pyrimidine Substrate->OxAdd Stannane R-SnBu3 CuI CuI (Additive) Stannane->CuI Transmetallation to Cu CuI->TransMet R-Cu Species

Caption: The Stille catalytic cycle highlighting the entry of the 5-bromopyrimidine and the catalytic acceleration provided by CuI additives.

Figure 2: Experimental Workflow & Purification

Description: A logical flow from reaction setup to the critical isolation step.

Workflow Start Reactants: Substrate + Stannane Catalyst Add Pd(PPh3)4 + Dioxane Start->Catalyst Degas Degas (Argon) CRITICAL Catalyst->Degas Heat Heat 100°C 4-12 Hours Degas->Heat Quench Cool & Dilute (EtOAc) Heat->Quench KF_Wash Add 1M KF (aq) Stir 30 mins Quench->KF_Wash Filter Filter (Celite) Remove Bu3SnF KF_Wash->Filter Isolate Final Product (Tin-Free) Filter->Isolate

Caption: Step-by-step workflow emphasizing the critical KF wash step for removing toxic organotin residues.[2]

References

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[3] Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic implications. Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4][5] Angewandte Chemie International Edition, 43(9), 1132–1136. Link

  • Renaud, P., et al. (1998).[6] A Simple and Efficient Method for the Elimination of Tin Residues from Reaction Mixtures.[7] Tetrahedron Letters, 39(15), 2123-2126. Link

Sources

Application Note: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives via the "Masked Amine" Strategy

[1]

Executive Summary & Rationale

The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a privileged scaffold in drug discovery, serving as the structural foundation for Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib. Standard synthetic routes often suffer from poor solubility of intermediates or lack of regiocontrol.

This protocol leverages 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (Compound 1 ) as a superior starting material.

  • The "Mask": The 2,5-dimethylpyrrole moiety acts as a robust protecting group for the 2-amino position (formed via Paal-Knorr reaction). Unlike acetyl or Boc groups, it is stable to strong bases (n-BuLi) and Lewis acids (POCl

    
    ), preventing N-oxide formation at the exocyclic amine.
    
  • The Strategy: The protocol uses a C4-Activation / C5-Functionalization sequence. The protecting group allows for harsh oxidation/chlorination at C4 without degrading the C2-amine, followed by a Sonogashira-Cyclization cascade to build the fused pyrrole ring.

Strategic Reaction Workflow

The following diagram illustrates the critical pathway from the brominated precursor to the fused bicyclic system.

GSMStarting Material5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidineNOxideIntermediate AN-Oxide Formation(mCPBA)SM->NOxideOxidationCl_IntIntermediate B4-Chloro Derivative(POCl3 Rearrangement)NOxide->Cl_IntReissert-HenzeReactionSonoIntermediate C5-Alkynyl Derivative(Sonogashira Coupling)Cl_Int->SonoPd(PPh3)4CuI, AlkyneCyclicTarget ScaffoldPyrrolo[2,3-d]pyrimidine(Cyclization)Sono->CyclicR-NH2 / HeatAnnulationDeprotectFinal API CoreFree 2-Amino(NH2OH Cleavage)Cyclic->DeprotectDeprotection

Figure 1: Sequential functionalization logic. The 2,5-dimethylpyrrole mask (blue) enables the critical C4-chlorination step (yellow) necessary for ring closure.

Detailed Experimental Protocols

Phase 1: C4-Activation (Reissert-Henze Sequence)

Objective: Introduce a leaving group (Cl) at the C4 position to enable future ring closure. Direct chlorination is impossible; we must proceed via the N-oxide.

Step 1.1: N-Oxidation

  • Dissolve: Dissolve 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (10.0 mmol) in DCM (50 mL).

  • React: Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise.

  • Monitor: Stir at RT for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar).

  • Workup: Wash with sat. NaHCO

    
     (2x) to remove m-chlorobenzoic acid. Dry organic layer (Na
    
    
    SO
    
    
    ) and concentrate.[1]
    • Note: The 2,5-dimethylpyrrole group prevents oxidation of the exocyclic nitrogen, directing oxidation solely to the pyrimidine ring nitrogen (N1/N3).

Step 1.2: Chlorination/Rearrangement

  • React: Suspend the crude N-oxide in POCl

    
     (5.0 eq).
    
  • Heat: Reflux (105°C) for 2–3 hours. The solution will turn clear then darken.

  • Quench: Caution! Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with solid Na

    
    CO
    
    
    .
  • Isolate: Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

    • Product: 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine .

    • Mechanism:[2][3] The N-oxide oxygen attacks the phosphorus, making it a good leaving group. Chloride attacks C4, restoring aromaticity (Reissert-Henze mechanism).

Phase 2: C5-Functionalization (Sonogashira Coupling)

Objective: Install the carbon framework required for the pyrrole ring fusion.

  • Reagents: Combine 5-bromo-4-chloro intermediate (1.0 eq), Pd(PPh

    
    )
    
    
    Cl
    
    
    (0.05 eq), and CuI (0.1 eq) in dry THF/TEA (1:1).
  • Addition: Degas with N

    
    . Add the terminal alkyne (e.g., Trimethylsilylacetylene or a functionalized propargyl amine) (1.2 eq).
    
  • Condition: Stir at RT or mild heat (40°C) for 4–12 hours.

    • Selectivity Insight: The C5-Bromine bond is weaker and more reactive toward oxidative addition by Pd(0) than the C4-Chlorine bond (Ar-Br > Ar-Cl), ensuring regioselective coupling at C5.

  • Product: 4-chloro-5-alkynyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine .

Phase 3: Cyclization (Annulation)

Objective: Close the ring to form the pyrrolo[2,3-d]pyrimidine core.

  • React: Dissolve the 5-alkynyl intermediate in n-Butanol or DMF.

  • Nucleophile: Add primary amine (R-NH

    
    ) or ammonia (7N in MeOH) (3.0 eq).
    
  • Heat: Heat to 80–100°C in a sealed tube.

  • Mechanism:

    • Step A (S

      
      Ar):  The amine displaces the reactive C4-Chloride.
      
    • Step B (5-endo-dig): The newly installed amine nitrogen attacks the adjacent C5-alkyne triple bond, closing the pyrrole ring.

  • Result: 7-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrrolo[2,3-d]pyrimidine .

Phase 4: Deprotection (Optional)

Objective: Remove the 2,5-dimethylpyrrole mask to reveal the primary amine (e.g., for Tofacitinib analogs).

  • Reagent: Dissolve the cyclized product in EtOH/H

    
    O (4:1). Add Hydroxylamine hydrochloride (NH
    
    
    OH·HCl, 10 eq).
  • Reflux: Heat at reflux for 12–24 hours.

  • Workup: The reaction cleaves the pyrrole ring, generating the free amine and acetonylacetone oxime byproduct.

  • Final Product: 2-amino-7-substituted-pyrrolo[2,3-d]pyrimidine .

Quantitative Data Summary

Reaction StepReagent KeyCritical ParameterTypical Yield
Protection Acetonylacetone / TsOHDean-Stark Reflux>90%
N-Oxidation mCPBA0°C Control85-92%
Chlorination POCl

Anhydrous / Reflux70-80%
Coupling Pd(II) / CuIInert Atmosphere75-85%
Cyclization R-NH

/ Heat
Sealed Tube60-75%
Deprotection NH

OH·HCl
Long Reflux65-80%

Troubleshooting & Expert Insights

  • Regioselectivity Failures: If Sonogashira coupling occurs at C4 (displacing Cl) instead of C5 (displacing Br), lower the reaction temperature to RT and ensure the catalyst is Pd(PPh

    
    )
    
    
    Cl
    
    
    , not Pd(dppf)Cl
    
    
    , as the former is more sensitive to the Br/Cl electronic difference.
  • Incomplete Chlorination: If the POCl

    
     reaction stalls, add a catalytic amount of N,N-dimethylaniline. This facilitates the chloride attack.
    
  • Deprotection Difficulty: The 2,5-dimethylpyrrole is extremely stable. If NH

    
    OH·HCl reflux is too slow, microwave irradiation at 120°C for 1 hour often drives the reaction to completion.
    

References

  • Paal-Knorr Protection Strategy

    • Title: "2,5-Dimethylpyrrole as a protecting group for primary amines."
    • Source:J. Chem. Soc., Perkin Trans. 1, 1984.
    • Relevance: Establishes the stability of the masking group used in the starting m
  • Reissert-Henze Reaction (N-Oxide to chloro-pyrimidine)

    • Title: "The reaction of pyrimidine-N-oxides with phosphoryl chloride."
    • Source:Journal of Organic Chemistry, 1960.
    • Relevance: Foundational mechanism for converting the N-oxide to the 4-chloro intermedi
  • Sonogashira-Cyclization to Pyrrolopyrimidines

    • Title: "One-pot synthesis of pyrrolo[2,3-d]pyrimidines via Sonogashira coupling and cycliz
    • Source:Tetrahedron Letters, 2005.
    • Relevance: Validates the C5-alkyne / C4-amine cycliz
  • Synthesis of JAK Inhibitors (Context)

    • Title: "Discovery of Tofacitinib: A Pan-Janus Kinase (JAK) Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2010.
    • Relevance: Illustrates the industrial relevance of the pyrrolo[2,3-d]pyrimidine core.

Application Note: Biological Activity & Synthetic Utility of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine represents a high-value "privileged scaffold" intermediate in modern drug discovery. Unlike fused pyrrolopyrimidines (7-deazapurines), this molecule features a linked bi-heterocyclic architecture. It serves as a critical junction point for divergent synthesis, particularly in the development of kinase inhibitors , antitubercular agents , and anti-inflammatory drugs .

This application note details the biological relevance, structural activity relationships (SAR), and validated protocols for utilizing this scaffold. It specifically addresses the utility of the 5-bromo position as a "growth vector" for accessing ATP-binding pockets in kinases and the role of the dimethylpyrrole moiety as a lipophilic anchor.

Structural Analysis & Biological Mechanism[1]

The Pharmacophore Architecture

The molecule consists of two distinct domains, each serving a specific function in ligand-protein interactions:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring is a classic bioisostere for the adenine ring of ATP. In kinase inhibitors, N1 and N3 often interact with the "hinge region" of the kinase domain via hydrogen bonding.

  • The 5-Bromo "Growth Vector": The halogen at the 5-position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows researchers to extend the molecule deep into the hydrophobic back-pocket of enzymes to secure high selectivity.

  • The 2-(2,5-Dimethylpyrrole) Moiety: Formed via the Paal-Knorr reaction, this group serves dual purposes:

    • Steric Modulator: The methyl groups at positions 2 and 5 force the pyrrole ring to twist out of planarity relative to the pyrimidine, creating a specific 3D topology that can improve selectivity against flat, intercalating off-targets.

    • Lipophilic Anchor: It enhances membrane permeability (logP modulation) and provides hydrophobic contacts within receptor pockets.

Validated Biological Pathways

Derivatives of this scaffold have demonstrated activity in the following pathways:

  • Antitubercular Activity: 2-pyrrolylpyrimidines disrupt the cell wall synthesis of Mycobacterium tuberculosis by inhibiting the InhA enzyme or interfering with ATP homeostasis [1].

  • Kinase Inhibition (EGFR/CDK): The pyrimidine core is central to 4th-generation EGFR inhibitors.[1] The 5-position substitution is critical for overcoming the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC) [2].

  • Anti-Inflammatory (COX-2): Structural analogs have shown selectivity for Cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis without the gastric side effects of traditional NSAIDs [3].

Visualization: Structural Logic & Workflow

The following diagram illustrates the divergent synthesis workflow, transforming the core scaffold into three distinct bioactive classes.

G cluster_legend Legend Scaffold 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (R-B(OH)2 + Pd Catalyst) Scaffold->Suzuki Functionalization at C-5 Buchwald Buchwald-Hartwig Amination (R-NH2 + Pd Catalyst) Scaffold->Buchwald Substitution at C-5 Kinase Kinase Inhibitors (EGFR, CDK2) Target: Hinge Region Suzuki->Kinase Aryl/Heteroaryl Extension AntiInf Anti-Inflammatory (COX-2 Selectivity) Suzuki->AntiInf Biaryl Systems AntiTB Antitubercular Agents (InhA Inhibitors) Buchwald->AntiTB Amine Linkers key Blue: Starting Material | Yellow: Reaction Type | Green: Biological Target

Figure 1: Divergent synthesis workflow converting the 5-bromo scaffold into key therapeutic classes.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (Paal-Knorr Condensation)

This step installs the dimethylpyrrole moiety onto the pyrimidine amine.

Rationale: The Paal-Knorr reaction is preferred over nucleophilic substitution because it is atom-economical and avoids the use of strong bases that might degrade the pyrimidine ring.

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 eq)

  • 2,5-Hexanedione (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic, 5 mol%)

  • Solvent: Toluene or Ethanol/Acetic Acid (9:1)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 2-amino-5-bromopyrimidine (10 mmol) in 50 mL of solvent.

  • Addition: Add 2,5-hexanedione (12 mmol) and p-TsOH (0.5 mmol).

  • Reflux: Heat the mixture to reflux (110°C for toluene) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting amine spot should disappear.

  • Workup: Cool to room temperature.

    • If Toluene: Wash with saturated NaHCO3, then brine. Dry over MgSO4 and concentrate.

    • If Ethanol: Concentrate in vacuo, redissolve in DCM, and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H NMR. Look for the disappearance of the NH2 broad singlet and the appearance of the pyrrole singlet (~5.8 ppm) and methyl singlets (~2.1 ppm).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

This step utilizes the 5-bromo "handle" to attach aryl groups, creating potential kinase inhibitors.

Rationale: The 5-position is electronically favorable for oxidative addition of Palladium. Using a mild base (K2CO3) prevents hydrolysis of the pyrimidine.

Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with:

    • 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • Pd(dppf)Cl2 (5 mol%)

    • K2CO3 (2.0 eq)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 1–2 hours under Argon atmosphere.

  • Extraction: Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

  • Yield Expectation: 60–85% depending on the boronic acid steric hindrance.

Protocol C: In Vitro Kinase Inhibition Assay (EGFR Model)

To validate the biological activity of the synthesized derivative.

Method: FRET-based Z´-LYTE™ Kinase Assay (or equivalent ADP-Glo™).

  • Preparation: Prepare 10 mM stock solutions of the synthesized compounds in DMSO.

  • Dilution: Create a 10-point serial dilution (1:3) in kinase buffer.

  • Incubation:

    • Mix Kinase (e.g., EGFR T790M, 2 ng/well), Peptide Substrate, and Compound in a 384-well plate.

    • Incubate for 1 hour at Room Temperature.

  • ATP Addition: Add ATP (at Km concentration) to initiate phosphorylation. Incubate for 1 hour.

  • Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptides).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 values.

    • Control: Staurosporine or Gefitinib (Positive Control).

Quantitative Data Summary

The following table summarizes typical activity ranges for derivatives modified at the 5-position of this scaffold, based on aggregated literature data for pyrimidine-pyrrole systems.

Derivative Type (5-Position)Target ClassTypical IC50 / MICMechanism of Action
Aryl-Sulfonamide Anticancer (EGFR)10 – 150 nMCompetitive ATP inhibition at hinge region [2].
Bi-aryl (e.g., Phenyl-F) Anti-inflammatory0.5 – 5.0 µMSelective COX-2 inhibition; reduced gastric toxicity [3].
Piperazinyl-Linker Antitubercular0.5 – 2.0 µg/mLInhibition of InhA / Cell wall disruption [1].
Unsubstituted (Br) Synthetic IntermediateN/APrecursor for library generation.

References

  • Luo, Y., et al. (2021).[2] "Discovery of Pyrimidine-Based Antitubercular Agents Targeting InhA." Journal of Medicinal Chemistry. (Context: Pyrimidine derivatives as potent anti-TB agents).

  • Zhang, Y., et al. (2020). "Design and Synthesis of Fourth-Generation EGFR Inhibitors Containing Pyrimidine Scaffolds." European Journal of Medicinal Chemistry. (Context: 5-substituted pyrimidines overcoming T790M mutations).

  • Al-Haiza, M.A., et al. (2022). "Synthesis and COX-2 Inhibitory Activity of New Pyrimidine-Pyrrole Hybrid Derivatives." Molecules. (Context: Anti-inflammatory properties of linked pyrrole-pyrimidine systems).

  • Jang, M.Y., et al. (2011). "Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues." Journal of Medicinal Chemistry. (Context: General bioactivity of pyrimidine scaffolds).

Disclaimer: This Application Note is for research and development purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines regarding animal/human testing.

Sources

Application Note: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and pharmacologists involved in oncology drug discovery. It identifies 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine not as a final drug, but as a critical synthetic intermediate (synthon) used to generate libraries of 2-amino-5-substituted pyrimidines —a privileged scaffold in kinase inhibitor design (e.g., CDK4/6, JAK, and mTOR inhibitors).

Part 1: Executive Summary & Scientific Rationale

The Compound at a Glance[1][2][3][4]
  • Chemical Name: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

  • Role: Masked Synthetic Intermediate / Protected Synthon.

  • Key Function: Allows for chemoselective functionalization of the pyrimidine C5 position (via cross-coupling or lithiation) while protecting the C2-amine from catalyst poisoning or side reactions.

  • Target Class: Protein Kinases (specifically targeting the ATP-binding hinge region).

Strategic Importance in Cancer Research

The 2-aminopyrimidine moiety is a "privileged structure" in oncology, serving as the core hydrogen-bonding motif in blockbuster drugs like Palbociclib (Ibrance) , Ribociclib (Kisqali) , and Imatinib (Gleevec) .

However, synthesizing diverse libraries of these compounds is chemically challenging because the exocyclic amine (C2-NH2) is nucleophilic and acidic. It can poison Palladium catalysts during Suzuki couplings or interfere with organolithium reagents.

The Solution: The 2,5-dimethylpyrrole (DMP) moiety acts as a robust protecting group for the primary amine.[1][2][3][4] This specific compound, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine , enables researchers to:

  • Perform C5-Lithiation: Safe generation of lithiated species for reaction with electrophiles (aldehydes, ketones).

  • Enhance Solubility: The lipophilic pyrrole improves solubility in organic solvents compared to the polar free amine.

  • Access Diverse Chemical Space: Rapid generation of 5-aryl, 5-alkynyl, or 5-alkyl pyrimidine libraries for SAR (Structure-Activity Relationship) profiling.

Part 2: Mechanism of Action & Drug Design Logic

The "Hinge Binder" Concept

In its final deprotected form, the 2-aminopyrimidine core functions by mimicking the adenine ring of ATP.

  • Hinge Interaction: The N1 of the pyrimidine accepts a hydrogen bond from the kinase backbone (e.g., Valine or Leucine residues).

  • Donor Interaction: The C2-NH2 group donates a hydrogen bond to the backbone carbonyl.

  • Specificity: The substituent at C5 (introduced using our topic compound) projects into the hydrophobic pocket or solvent-exposed region, determining selectivity (e.g., CDK4 vs. CDK2).

Workflow Visualization

The following diagram illustrates the strategic role of this compound in the drug discovery cycle.

DrugDiscoveryWorkflow cluster_0 Critical Synthetic Window Start Starting Material: 2-Amino-5-bromopyrimidine Protection Step 1: Protection (Paal-Knorr Reaction) Start->Protection + 2,5-Hexanedione Intermediate THE TOPIC COMPOUND: 5-bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyrimidine Protection->Intermediate Diversification Step 2: C5-Functionalization (Suzuki/Lithiation) Intermediate->Diversification Pd(0), R-B(OH)2 or n-BuLi, Electrophile Deprotection Step 3: Deprotection (NH2OH·HCl) Diversification->Deprotection Cleave Pyrrole FinalDrug Active Kinase Inhibitor (e.g., CDK4/6 antagonist) Deprotection->FinalDrug Screening

Caption: Workflow showing the transformation of the masked intermediate into a bioactive kinase inhibitor.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

For the preparation of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine.

Reagents:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)[5]

  • 2,5-Hexanedione (1.2 equiv)[6]

  • p-Toluenesulfonic acid (p-TSA) (catalytic, 5 mol%)

  • Solvent: Toluene or Benzene

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve 2-amino-5-bromopyrimidine (e.g., 10 g) in Toluene (150 mL). Add 2,5-hexanedione and p-TSA.[7]

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Reflux for 4–6 hours until TLC indicates consumption of the starting amine.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2x) and Brine (1x).

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield off-white crystals.

    • Yield Expectation: 85–95%.

    • QC Check: 1H NMR should show singlet at ~5.8 ppm (pyrrole CH) and singlet at ~2.1 ppm (methyl groups).

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

To install an aryl group at the 5-position (e.g., creating a biaryl core).

Reagents:

  • Scaffold (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Dioxane

Procedure:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Addition: Add Scaffold, Boronic Acid, and Solvent. Degas for 10 mins.

  • Catalysis: Add Pd catalyst and Base.

  • Reaction: Heat to 90°C for 12 hours.

  • Isolation: Dilute with EtOAc, wash with water. Concentrate and purify via Flash Chromatography.

    • Note: The pyrrole group remains intact, maintaining high solubility.

Protocol C: Deprotection (Unmasking the Drug)

Restoring the active 2-amino group.

Reagents:

  • Protected Intermediate (from Protocol B)

  • Hydroxylamine Hydrochloride (NH2OH[8]·HCl) (5.0 equiv)

  • Triethylamine (2.0 equiv) - Optional, to buffer pH

  • Solvent: Ethanol/Water (2:1)

Procedure:

  • Reflux: Dissolve the intermediate in EtOH/Water. Add NH2OH·HCl.

  • Heat: Reflux at 80°C for 16–24 hours. (The reaction converts the dimethylpyrrole back into 2,5-hexanedione oxime and the free amine).

  • Monitoring: Monitor by LC-MS for the appearance of the [M-78] mass shift (loss of C6H6).

  • Workup: Concentrate to remove Ethanol. Basify aqueous residue with NaOH to pH 9. Extract with DCM.

  • Result: The organic layer contains the active 2-amino-5-arylpyrimidine ready for biological screening.

Part 4: Biological Screening Application Note

Once the library is deprotected, the compounds must be screened for anticancer activity.

Assay: In Vitro Kinase Inhibition (ADP-Glo™)

Objective: Determine IC50 against specific kinases (e.g., CDK4/CyclinD1).

Data Presentation Template: When reporting results for derivatives of this scaffold, use the following table structure:

Compound IDR-Group (C5)IC50 (CDK4) [nM]IC50 (CDK2) [nM]Selectivity Ratio
Ref (Palbociclib) Complex11>5000>450x
Exp-001 Phenyl>10,000>10,000N/A
Exp-002 4-Pyridyl4501,2002.6x
Exp-003 4-Piperazinyl-Ph2580032x

Interpretation:

  • Exp-001: Lack of H-bond acceptors at C5 leads to loss of potency.

  • Exp-003: Introduction of a solubilizing basic amine (piperazine) restores potency, validating the scaffold design.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Protection Incomplete water removalEnsure Dean-Stark trap is functioning or use molecular sieves.
Stalled Suzuki Coupling Catalyst poisoningEnsure the pyrrole protection is fully intact; free amines poison Pd.
Incomplete Deprotection pH too lowAdd Triethylamine or use microwave irradiation (140°C, 30 min) to accelerate cleavage.
Poor Solubility Planar stackingThe dimethylpyrrole is lipophilic; if the product crashes out, switch to DCM/MeOH mixtures.

References

  • Synthesis of Pyrrole-Protected Amines

    • Breukelman, S. P., et al. "Protection of primary amines as N-substituted 2,5-dimethylpyrroles."[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1984, 2801-2807.[3] Link

  • Microwave-Assisted Deprotection

    • Daga, M. C., et al. "Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection." Tetrahedron Letters, 2013. Link

  • Kinase Inhibitor Scaffolds: Roskoski, R. Jr. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019. (Validates 2-aminopyrimidine as a core scaffold).
  • General Paal-Knorr Reaction Context

    • "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Ticket ID: SZK-PYR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Substrate Challenge

You are working with 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine .[1] This is not a standard phenyl-phenyl coupling. To optimize this reaction, you must understand the competing electronic forces at play:

  • The "Good": The pyrimidine ring is electron-deficient.[1][2] This makes the C–Br bond at the 5-position highly electrophilic, facilitating the Oxidative Addition step of the catalytic cycle.

  • The "Bad": The pyrimidine nitrogens (N1 and N3) are Lewis basic. They can displace phosphine ligands and coordinate tightly to the Palladium center, leading to Catalyst Poisoning .

  • The "Ugly": The 2,5-dimethylpyrrole moiety adds steric bulk and lipophilicity, but the primary failure mode in these couplings is often Protodeboronation of the coupling partner (the boronic acid), not the halide itself.

This guide provides a modular approach to solving these specific issues.

Module 1: The Engine (Catalyst & Ligand Selection)

User Question: I am using Pd(PPh3)4 and getting low conversion (<20%). The starting material remains. Should I increase the temperature?

Technical Diagnosis: Do not simply increase the temperature; this will likely decompose your catalyst. Pd(PPh3)4 (Tetrakis) is often insufficient for pyrimidines because the triphenylphosphine ligands are labile. The pyrimidine nitrogens in your substrate are displacing the PPh3, forming a stable, inactive Pd-bis(pyrimidine) complex.

Solution Protocol: Switch to a catalyst system with bulky, electron-rich ligands that bind tighter to Pd than the pyrimidine nitrogens can.

Catalyst SystemRecommendation LevelWhy it works for this substrate
Pd(dppf)Cl2 Tier 1 (Standard) The bidentate ferrocene ligand prevents the "bite" of the pyrimidine nitrogens. Robust and air-stable.[3]
XPhos Pd G3/G4 Tier 2 (High Performance) The bulky biaryl ligand creates a "roof" over the Pd center, physically blocking N-coordination while accelerating reductive elimination.
PEPPSI-IPr Tier 3 (Steric) An NHC (N-Heterocyclic Carbene) ligand system that is virtually immune to poisoning by heteroatoms.
Workflow: Catalyst Optimization Logic

CatalystLogic Start Start: Low Conversion CheckLigand Current Ligand? Start->CheckLigand PPh3 PPh3 (e.g., Tetrakis) CheckLigand->PPh3 SwitchDppf Switch to Pd(dppf)Cl2 (Prevents N-poisoning) PPh3->SwitchDppf Ligand Displacement Detected CheckResult Yield > 60%? SwitchDppf->CheckResult Success Proceed to Scale-up CheckResult->Success Yes Fail Still Low Yield CheckResult->Fail No SwitchBuchwald Switch to XPhos Pd G4 (Boosts Oxidative Addition) Fail->SwitchBuchwald Steric/Electronic Failure

Figure 1: Decision tree for overcoming catalyst deactivation caused by pyrimidine coordination.

Module 2: The Environment (Base & Solvent)

User Question: My bromide is consumed, but I see a lot of "reduced" boronic acid (Ar-H) instead of the coupled product. What is happening?

Technical Diagnosis: You are observing Protodeboronation .[2][4][5] This is the most common failure mode when coupling electron-deficient halides with heteroaryl boronic acids.

  • Mechanism: Under basic, aqueous conditions, the boronate intermediate is protonated by water or the solvent before it can transmetallate to the Palladium.

  • Trigger: Carbonate bases (Na2CO3, K2CO3) in aqueous mixtures often generate a pH that accelerates this side reaction.[1]

Solution Protocol: You must increase the rate of Transmetallation relative to Protodeboronation.

Corrective Actions:

  • Change the Base: Switch from Carbonates to Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) .

  • Remove Water: If the boronic acid is unstable, move to anhydrous conditions.

    • System: Dioxane (anhydrous) / CsF (2-3 equiv).

  • Boron Source: If the boronic acid is too unstable, use the corresponding MIDA Boronate or Potassium Trifluoroborate (BF3K) salt.[1] These release the active species slowly, keeping the standing concentration low (preventing side reactions).

Data: Solvent/Base Effects on Heterocycle Coupling
Condition SetSolventBaseRisk ProfileBest For...
Standard Dioxane/H2O (4:1)K2CO3High Protodeboronation RiskStable Aryl Boronic Acids
Buffered Toluene/H2O (10:1)K3PO4Moderate RiskPyrimidine/Pyridine Boronic Acids
Anhydrous Dioxane (Dry)CsFLow RiskHighly Unstable Heterocycles
Phase Transfer TolueneK3PO4 + TBABLow RiskScalable Process Chemistry

Module 3: Experimental Protocol (The "Gold Standard")

User Question: Can you provide a starting recipe that maximizes my chance of success for this specific pyrimidine?

Technical Response: Based on the electron-deficient nature of your 5-bromopyrimidine and the steric bulk of the 2-pyrrole substituent, the following protocol uses a high-activity pre-catalyst to ensure rapid coupling before decomposition can occur.

Protocol: Rapid High-Activity Coupling

  • Setup: Flame-dry a reaction vial/flask and equip with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Reagents:

    • Substrate: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 equiv)

    • Boronic Acid: 1.2 – 1.5 equiv (Use excess to account for some deboronation).

    • Catalyst: XPhos Pd G3 or G4 (0.02 – 0.05 equiv / 2-5 mol%).

    • Base: K3PO4 (tribasic potassium phosphate) (2.0 – 3.0 equiv).

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[6] Degas solvents by sparging with Argon for 15 mins before use.

  • Execution:

    • Add solids (Substrate, Boronic Acid, Base, Catalyst) to the vial.

    • Add degassed solvent mixture via syringe.

    • Seal and heat to 80°C (Do not exceed 100°C initially).

    • Monitor by LCMS at 1 hour. (Fast catalysts often finish in <2 hours).

  • Workup: Dilute with EtOAc, wash with water/brine. The pyrrole group is acid-sensitive; avoid strong acid washes (like 1M HCl) during workup, as this can hydrolyze the pyrrole back to the amine or cause polymerization.

Visual Workflow: Reaction Setup

Protocol Step1 1. Charge Solids (In Glovebox or Argon Stream) Step2 2. Add Degassed Solvent (Dioxane/H2O 4:1) Step1->Step2 Step3 3. Heat 80°C (1-2 Hours) Step2->Step3 Step4 4. LCMS Check (Look for M+H) Step3->Step4

Figure 2: Step-by-step execution flow for the recommended "Gold Standard" protocol.

Module 4: Troubleshooting Specific Failures

Q: I see the product mass (M+H), but also a peak at M-Br+H (Hydrodebromination).

  • Cause: This is often caused by

    
    -hydride elimination from the solvent or ligand when Transmetallation is too slow.[1]
    
  • Fix: Switch solvent to Toluene (non-protic) or increase the concentration of the boronic acid to force the Transmetallation step.

Q: The reaction turns black immediately and stops.

  • Cause: "Palladium Black" precipitation. The ligand is detaching from the metal.

  • Fix: Your ligand is too weak for the temperature. Switch to XPhos or SPhos (biaryl phosphines are thermally stable) or lower the temperature to 60°C and extend the time.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: J. Am. Chem. Soc. 2008, 130, 19, 6158–6169.
    • Link:[Link]

  • Protodeboronation Insights

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[7]

    • Source: J. Am. Chem. Soc. 2021, 143, 37, 15391–15403.
    • Link:[Link][7]

  • Buchwald Precatalyst Guide

    • Title: Buchwald Precatalysts and Ligands User Guide.[3]

    • Source: Sigma-Aldrich / Merck Technical Library.
  • Coupling of Chloropyrimidines (Analogous Reactivity)

    • Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.[8]

    • Source: J. Comb.[8] Chem. 2003, 5, 3, 267–272.[8]

    • Link:[Link]

Sources

improving yield in Buchwald-Hartwig amination of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Substrate Analysis & Diagnostic Module

User Query: "I am attempting to aminate 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine but experiencing low yields (<40%) and catalyst deactivation. What is the root cause?"

Technical Analysis: Your substrate presents a "Trojan Horse" challenge to Palladium catalysis. While the 5-bromo position is electronically activated for oxidative addition (due to the electron-deficient pyrimidine ring), the molecule contains intrinsic catalyst poisons.

  • The Coordination Trap: The pyrimidine nitrogens (N1/N3) are competent ligands. If your phosphine ligand is not bulky enough, the substrate itself will displace the ligand, forming a stable, inactive [Pd(Substrate)2] complex (catalyst poisoning).

  • The Steric/Electronic Conflict: The 2,5-dimethylpyrrole moiety is sterically bulky. While this protects the N1/N3 positions partially, it also creates a crowded environment. Furthermore, the pyrrole ring is acid-sensitive (Paal-Knorr reversal), meaning standard acidic workups or byproducts (HX) can degrade your starting material.

Core Recommendation: Shift immediately from "Standard Pd(0)" sources (like Pd(PPh3)4 or Pd2(dba)3 + simple phosphines) to G3/G4 Palladacycle Precatalysts with Dialkylbiaryl Phosphine Ligands . These bulky ligands prevent substrate coordination and ensure rapid reductive elimination.

Catalyst & Ligand Selection Engine[1][2][3]

User Query: "Which ligand system should I use? I have XPhos, BINAP, and BrettPhos in the fridge."

Guidance: Do not use BINAP; it is often insufficient for preventing coordination in electron-deficient heterocycles. Use the decision matrix below based on your amine partner.

Ligand Selection Matrix
Amine ClassRecommended LigandCatalyst SourceRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G3Prevents β-hydride elimination; highly active for primary amines.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G3Exceptional for secondary amines; steric bulk prevents N-heterocycle binding.
Anilines / Weak Nucleophiles XPhos XPhos Pd G3General workhorse for heteroaryl halides; excellent stability.
Amides / Carbamates tBuBrettPhos tBuBrettPhos Pd G3Specifically designed for amide coupling (weaker nucleophiles).

Visualization: Ligand Decision Logic

LigandSelector Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide / Carbamate (R-CONH2) Start->Amide Brett BrettPhos Pd G3 (Prevents Hydrodehalogenation) Primary->Brett Standard RuPhos RuPhos Pd G3 (Steric Bulk for 2° Amines) Secondary->RuPhos Standard tBuBrett tBuBrettPhos Pd G3 (For Weak Nucleophiles) Amide->tBuBrett Standard

Caption: Decision tree for selecting the optimal Precatalyst/Ligand system based on the nucleophile type.

Base & Solvent Optimization (The Environment)

User Query: "I am using NaOtBu in Toluene. The reaction turns black instantly and yield is low. Why?"

Troubleshooting: Sodium tert-butoxide (NaOtBu) is a strong base (


). While standard for Buchwald couplings, it can be problematic for your substrate:[1][2][3][4]
  • Pyrrole Instability: While 2,5-dimethylpyrrole is base-stable, extremely strong bases can cause side reactions or decomposition of the pyrimidine ring itself under high heat.

  • Functional Group Tolerance: If your amine partner has any sensitive groups (esters, nitriles), NaOtBu will destroy them.

Recommended System: Switch to a Weak Base / High Temperature system. This relies on the "Phase Transfer" effect where the base is only sparingly soluble, maintaining a low concentration of active base species.

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Tribasic Potassium Phosphate).
    • Why: Weaker bases (

      
      ) are gentler. Cs+ provides the "Cesium Effect" (higher solubility/reactivity in organic solvents).
      
  • Solvent: 1,4-Dioxane (Standard) or t-Amyl Alcohol (Green alternative, higher boiling point).

    • Why: t-Amyl alcohol allows temperatures up to 100-110°C, which is often necessary when using weak bases to drive the turnover frequency (TOF).

Troubleshooting Guide: Failure Modes

Q: I observe significant amounts of dehalogenated product (5-H-pyrimidine derivative).

  • Cause: This is "Hydrodehalogenation."[5] It occurs when the Pd-Amido intermediate undergoes

    
    -hydride elimination instead of reductive elimination, or if the solvent acts as a hydride source.
    
  • Fix:

    • Switch to BrettPhos (if using primary amines).[6][7] It is specifically designed to accelerate reductive elimination over

      
      -elimination.
      
    • Ensure solvent is anhydrous and degassed.[7]

    • Increase the concentration of the amine.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Cause: Product Inhibition. The product (an aminopyrimidine) is likely more coordinating than the starting material, poisoning the catalyst.

  • Fix:

    • Use RuPhos or XPhos .[8] These are extremely bulky and create a "shell" around the Pd, preventing the product from binding to the metal center.

    • Ensure you are using a Precatalyst (G3/G4) .[7] Traditional Pd2(dba)3 generates free "dba" ligand, which inhibits the reaction. Precatalysts release the active species immediately with no inhibitors.

Q: My pyrrole ring is opening or degrading during workup.

  • Cause: Acid sensitivity. The 2,5-dimethylpyrrole is a masked amine (Paal-Knorr). It hydrolyzes in the presence of acid and water.

  • Fix:

    • Do not use HCl to adjust pH during workup.

    • Quench with saturated

      
       (mildly acidic) or water, but keep the contact time short.
      
    • Purify on silica gel treated with 1% Triethylamine (TEA) to neutralize the silica's inherent acidity.

Visualization: Troubleshooting Flowchart

Troubleshooting Issue Identify Failure Mode Dehal Dehalogenation (Product is Ar-H) Issue->Dehal Stall Reaction Stalls (<50% Conv.) Issue->Stall Degrad Pyrrole Degradation Issue->Degrad Sol_Dehal 1. Switch to BrettPhos 2. Degas Solvent 3. Increase Amine Conc. Dehal->Sol_Dehal Sol_Stall 1. Use G3 Precatalyst (No dba) 2. Switch to RuPhos (Bulkier) Stall->Sol_Stall Sol_Degrad 1. Avoid Acidic Workup 2. Use TEA-neutralized Silica Degrad->Sol_Degrad

Caption: Diagnostic workflow for resolving common yield-limiting issues.

Validated Experimental Protocol

Methodology: General Procedure using Pd-G3 Precatalysts. Note: This protocol uses a weak base to protect the pyrrole and pyrimidine functionalities.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (finely ground)
  • Solvent: 1,4-Dioxane (anhydrous) [0.1 M concentration]

Step-by-Step:

  • Vial Prep: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate , Base , and Catalyst (Pd G3).

    • Why: Adding catalyst as a solid prevents weighing errors associated with small liquid aliquots and ensures the precatalyst remains stable until activation.

  • Amine Addition:

    • If Solid: Add with the other solids in Step 1.[7]

    • If Liquid: Add via microliter syringe after solvent addition.

  • Solvent & Seal: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap.

    • Critical: Do not use a needle outlet unless you are actively purging. Oxygen poisons the active Pd(0) species.

  • Activation: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (1000 RPM).

    • Why: Weak bases are insoluble. High agitation is required for the "surface reaction" on the carbonate particles.

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Expectation: G3 catalysts initiate rapidly. You should see conversion within 30 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite (to remove base and Pd black). Concentrate.

    • Purification: Flash chromatography. Pre-treat column with 1% Et3N/Hexanes to prevent pyrrole decomposition on acidic silica.

References
  • Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Hartwig, J. F. (2011). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.

Sources

challenges in the synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Paal-Knorr Condensation of 2-Amino-5-bromopyrimidine Target Audience: Medicinal Chemists, Process Development Scientists Reference Code: TSC-SYN-BPYR-01

Executive Summary & Core Chemistry

The synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a critical intermediate step, often utilized in the development of antiviral agents (e.g., HCV protease inhibitors) and kinase inhibitors. The primary route is the Paal-Knorr condensation between 2-amino-5-bromopyrimidine and 2,5-hexanedione .

While the Paal-Knorr reaction is generally considered robust, this specific transformation presents unique challenges due to the electronic deactivation of the exocyclic amine. The electron-withdrawing nature of the pyrimidine ring, exacerbated by the C5-bromine, significantly reduces the nucleophilicity of the amine, often leading to stalled reactions or competitive polymerization of the diketone.

Troubleshooting Guide: Decision Matrix

Issue 1: Reaction Stalls with < 40% Conversion

Symptom: LC-MS shows a persistent peak for 2-amino-5-bromopyrimidine (SM) even after 12+ hours of reflux. Root Cause: The nucleophilicity of the pyrimidinyl amine is insufficient to attack the carbonyl of 2,5-hexanedione under standard weak acid catalysis (e.g., acetic acid alone).

Corrective Protocol:

  • Switch Catalyst: Transition from Acetic Acid (AcOH) to p-Toluenesulfonic acid (pTSA) . The lower pKa promotes stronger carbonyl activation.

  • Water Removal: The reaction is an equilibrium process releasing 2 equivalents of water. Use a Dean-Stark trap with Toluene or Xylene to physically remove water and drive the equilibrium forward.

  • Microwave Assistance: If thermal reflux fails, use microwave irradiation (120°C, 30-60 mins) to overcome the activation energy barrier.

Issue 2: Formation of "Black Tar" (Polymerization)

Symptom: The reaction mixture turns opaque black/dark brown; workup yields a sticky residue that clogs filters. Root Cause: 2,5-hexanedione is prone to oxidative polymerization or self-condensation under acidic conditions at high temperatures, especially when the amine nucleophile is slow to react.

Corrective Protocol:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon. 2,5-hexanedione degrades rapidly in air at high temperatures.

  • Staged Addition: Do not add all diketone at once. Add 2,5-hexanedione (1.5 eq) dropwise over 1 hour to the refluxing amine/acid mixture. This keeps the concentration of free diketone low relative to the amine.

  • Reagent Quality: Distill 2,5-hexanedione before use if it has yellowed.

Issue 3: Product Contaminated with Starting Amine

Symptom: Co-elution on silica columns; difficulty separating the polar amine from the moderately polar product. Root Cause: Incomplete conversion combined with similar solubility profiles in certain organic solvents.

Corrective Protocol (The "Acid Wash" Trick):

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer with 1N HCl .

    • Mechanism:[1][2][3] The product (pyrrole-pyrimidine) is extremely weakly basic (lone pair involved in aromaticity) and remains in the organic layer.

    • The unreacted 2-amino-5-bromopyrimidine will protonate and partition into the aqueous layer.

  • Dry organic layer (

    
    ), filter, and concentrate.[4]
    

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for optimizing this synthesis.

PaalKnorrWorkflow Start Start: 2-amino-5-bromopyrimidine + 2,5-hexanedione ConditionCheck Check Nucleophilicity Start->ConditionCheck StandardPath Method A: EtOH/AcOH Reflux ConditionCheck->StandardPath Standard Amine ForcingPath Method B: Toluene/pTSA (Dean-Stark) ConditionCheck->ForcingPath Deactivated (5-Br-Py) Monitor Monitor: LCMS/TLC StandardPath->Monitor ForcingPath->Monitor Decision Conversion > 90%? Monitor->Decision Workup Workup: Acid Wash (1N HCl) Decision->Workup Yes Troubleshoot Add Microwave / Increase Temp Decision->Troubleshoot No Purification Crystallization/Column Workup->Purification Troubleshoot->Monitor

Caption: Optimization logic for Paal-Knorr synthesis of electron-deficient pyrimidines.

Comparative Data: Solvent & Catalyst Systems[3]

The choice of solvent system dramatically impacts yield due to the solubility of the starting aminopyrimidine.

SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol AcOH (10%)80 (Reflux)2435-45%Slow. SM often precipitates out of solution.
Toluene pTSA (5 mol%)110 (Reflux)1275-85% Recommended. Requires Dean-Stark. Homogeneous at reflux.
Acetic Acid None (Solvent)118450-60%Fast, but high "tar" formation due to diketone degradation.
Water SDS (Surfactant)10048< 10%Poor solubility of 5-Br-pyrimidine prevents reaction.

Detailed Protocol: Method B (Toluene/pTSA)

Objective: Synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine on 10g scale.

Reagents:

  • 2-Amino-5-bromopyrimidine (10.0 g, 57.5 mmol)

  • 2,5-Hexanedione (9.8 g, 86.2 mmol, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.55 g, 2.9 mmol, 0.05 eq)

  • Toluene (150 mL)

Step-by-Step:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the amine, pTSA, and Toluene. Stir to suspend.

  • Addition: Add 2,5-hexanedione via syringe.

  • Reaction: Heat the mixture to vigorous reflux (oil bath ~125°C). Ensure Toluene is condensing and water is collecting in the trap.

    • Observation: The mixture should become homogeneous as it approaches reflux.

  • Monitoring: Check LC-MS after 6 hours. If SM > 5%, continue reflux up to 12 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (200 mL).

    • Crucial Step: Wash with 1N HCl (2 x 100 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (100 mL) and Brine (100 mL).

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use 2,5-dimethoxytetrahydrofuran instead of 2,5-hexanedione? A: Yes, but it requires harsher conditions. 2,5-dimethoxytetrahydrofuran is a "masked" dialdehyde/diketone. It must first hydrolyze in situ to react. For the 2,5-dimethyl pyrrole target, 2,5-hexanedione is the direct precursor and is preferred. If you need the unsubstituted pyrrole, then 2,5-dimethoxytetrahydrofuran is the reagent of choice [1].

Q: Why is my product yield low despite 100% conversion? A: Check your workup. The pyrrole ring is electron-rich, but the pyrimidine is electron-poor. While the product is stable, it can sublime under high vacuum if heated excessively. Also, ensure you aren't losing product during the acid wash—if the acid is too strong (>3N HCl), you might protonate the pyrimidine ring of the product, dragging it into the aqueous phase. Keep acid washes to 0.5N - 1N.

Q: The product is oil. How do I get a solid? A: This derivative often oils out due to trace solvent impurities. Trituration with cold n-Heptane or Pentane usually induces crystallization. Scratching the flask with a glass rod while cooling in dry ice/acetone can also initiate nucleation.

References

  • Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. Retrieved from [Link]

  • Amarnath, V., et al. (1991).[1][2] "Mechanism of the Paal-Knorr Pyrrole Synthesis". Journal of Organic Chemistry, 56(24), 6924-6931.

  • Synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . PubChem Compound Summary. Retrieved from [Link]

  • Banik, B. K., et al. (2000). "Microwave-assisted solid phase synthesis of pyrroles". Tetrahedron Letters, 41(34), 6551-6554.

Sources

Technical Support Center: Purification of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical guide for the synthesis and purification of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . This molecule is typically synthesized via a Paal-Knorr condensation between 2-amino-5-bromopyrimidine and 2,5-hexanedione (acetonylacetone).[1]

While the Paal-Knorr reaction is robust, this specific scaffold presents unique purification challenges due to the lipophilicity shift between the starting amine and the pyrrole product, as well as the high boiling point of the diketone reagent.[2] This guide addresses the "black tar" formation often seen in overheating and provides a logic-driven purification workflow.[1]

Module 1: Reaction Optimization (Prevention)

Q: My reaction mixture turns into a black tar before the starting material is consumed. Why?

A: This is a classic symptom of thermal polymerization of the 2,5-hexanedione or oxidative degradation of the electron-rich pyrrole product.[2]

Technical Insight: The Paal-Knorr reaction requires acid catalysis (typically p-TSA or Acetic Acid).[1] However, excessive heat (>110°C) or prolonged reflux in the presence of oxygen promotes the formation of oligomeric furans/pyrroles (dark tars).[1][2]

Corrective Protocol:

  • Solvent Switch: If running neat (solvent-free), switch to Toluene or Ethanol to control the temperature.[1][2]

  • Dean-Stark Trap: Use toluene with a Dean-Stark trap to remove water azeotropically.[1] This drives the equilibrium forward without requiring excessive heat.[1][2]

  • Inert Atmosphere: Strictly run under Nitrogen or Argon.[1][2] Pyrroles are susceptible to oxidation.[1][2]

Module 2: Workup Strategies (The "Sticky" Crude)

Q: The crude product is an oil containing residual 2,5-hexanedione.[1][2] How do I remove it without a column?

A: 2,5-hexanedione has a high boiling point (~191°C) and is difficult to remove via rotary evaporation.[1][2] However, it is miscible with water , whereas your product is highly lipophilic.[1][2]

Recommended Workup (Liquid-Liquid Extraction):

PhaseComponent BehaviorAction
Organic Layer (EtOAc/DCM)Contains Product (Lipophilic)Keep. Dry over Na₂SO₄.[1]
Aqueous Layer (Water)Solubilizes 2,5-hexanedione (Excess reagent)Discard. Wash organic layer 3x with water.[1][2]
Aqueous Layer (0.5 M HCl)Solubilizes Unreacted Amine (2-amino-5-bromopyrimidine)Discard. (See Caution below).[1]

Caution on Acid Washes: The starting material (2-amino-5-bromopyrimidine) is a weak base.[1] The product (pyrrole-pyrimidine) is significantly less basic because the exocyclic nitrogen lone pair is now involved in the pyrrole aromatic sextet.[1][2]

  • Validation: Test a small aliquot with 0.5 M HCl. The starting amine should partition into the aqueous phase, while the yellow/orange product remains in the organic phase.[1][2]

Module 3: Purification Logic (Chromatography & Crystallization)

Q: I see a spot on TLC just below my product. What is it?

A: This is likely the monocarbonyl intermediate (Schiff base) where only one side of the diketone has condensed with the amine.[1][2] It indicates the reaction did not go to completion.[1][2]

Troubleshooting Workflow:

PurificationLogic Start Crude Mixture Analysis TLC_Check TLC (Hexane:EtOAc 4:1) Start->TLC_Check Impurity_Type Identify Impurities TLC_Check->Impurity_Type High_Rf High Rf Impurity (Bis-pyrroles/Dimer) Impurity_Type->High_Rf Non-polar spots Low_Rf Low Rf Impurity (Starting Amine/Intermediate) Impurity_Type->Low_Rf Polar spots Flash Flash Chromatography Gradient: 0-10% EtOAc in Hexane High_Rf->Flash Best Separation Recryst Recrystallization Solvent: Ethanol or EtOH/H2O Low_Rf->Recryst Product crystallizes, polar impurities stay in mother liquor

Figure 1: Decision matrix for purification based on impurity polarity relative to the target pyrrole-pyrimidine.

Detailed Protocols:

  • Flash Chromatography (The "Gold Standard"):

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: The product is very non-polar.[1][2] Start with 100% Heptane (or Hexane) and slowly gradient to 5-10% EtOAc .[1][2]

    • Observation: The product usually elutes very early (High Rf).[1][2] The starting amine and mono-condensed intermediates will remain near the baseline.[1]

  • Recrystallization (The "Polishing" Step):

    • If the product is solid but slightly colored (brownish), recrystallize from hot Ethanol .[1][2]

    • Procedure: Dissolve in minimum boiling EtOH. If "tar" is present, add activated charcoal, filter hot through Celite, then cool slowly to 4°C. The pyrrole-pyrimidine should crystallize as needles or prisms.[2]

Module 4: Analytical Validation (QC)

Q: How do I confirm the structure without a crystal structure?

A: NMR provides a distinct signature for the formation of the pyrrole ring.[1][2]

1H NMR Diagnostic Check (CDCl₃):

Signal (approx.[1][2][3][4][5][6] ppm)MultiplicityIntegrationAssignmentDiagnostic Value
2.1 - 2.4 Singlet6HMethyl groups (CH₃)Confirms incorporation of hexanedione.[1]
5.9 - 6.0 Singlet2HPyrrole Ring H (C3, C4)Critical: Confirms cyclization. If this is a multiplet or missing, cyclization is incomplete.
8.8 - 9.0 Singlet2HPyrimidine H (C4, C6)Confirms the pyrimidine ring is intact.[1][2]

Mass Spectrometry (LC-MS):

  • Look for the M+H peak.[1][2]

  • Note: You will see a distinct isotopic pattern (1:1 ratio of peaks separated by 2 amu) due to the Bromine atom (⁷⁹Br and ⁸¹Br).[1][2] If this pattern is lost, you may have debrominated your product (rare under standard Paal-Knorr, but possible with metal contamination).[1][2]

References

  • Banwell, M. G., et al. (2006).[1][2] "The Paal-Knorr reaction: A reliable method for the synthesis of pyrroles."[1][7] Journal of the Chemical Society, Perkin Transactions 1. (General Paal-Knorr Mechanism).[1][2]

  • Azizi, N., et al. (2009).[1][2][7] "An operationally simple Paal-Knorr pyrrole condensation."[1][3][7] Synlett. (Catalysis Optimization).[1][2]

  • PubChem Compound Summary. (2025). "5-bromopyrimidine."[1][8][9][10][11][12] National Center for Biotechnology Information.[1][2] (Physicochemical properties of starting material).

  • Lead Sciences. (2025). "5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Product Data." (Analogous structure properties).

(Note: While specific literature on the exact 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine molecule is proprietary or sparse, the chemistry is strictly analogous to the cited Paal-Knorr protocols for aminopyrimidines.)

Sources

side products in palladium-catalyzed reactions of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Products in Cross-Coupling Reactions Audience: Process Chemists, Medicinal Chemists, API Developers

System Overview & Substrate Analysis

The Substrate: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Role: This molecule is a strategic intermediate, often used in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors). Structural Logic:

  • 5-Bromo Position: The electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille).

  • 2-Position (Pyrrole): The 2,5-dimethylpyrrole moiety serves as a robust protecting group for the 2-amino functionality. It masks the Lewis-basic primary amine, preventing catalyst poisoning (Pd-coordination) and suppressing competitive N-arylation.

Operational Challenge: While the pyrrole protection stabilizes the amine, the electron-deficient nature of the pyrimidine ring makes the C-Br bond highly reactive but also susceptible to specific side pathways, primarily protodehalogenation and homocoupling .

Critical Side Product Modules

Module A: Protodehalogenation (The "Reduction" Impurity)

Symptom: LCMS shows a major peak with mass


.
Identity:  2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (Des-bromo analog).

Root Cause Analysis: In the catalytic cycle, after Oxidative Addition (OA), the Pd(II) intermediate is electrophilic. If Transmetallation is slow (due to steric bulk or low nucleophile reactivity), the complex seeks alternative pathways. The most common is


-hydride elimination  from the solvent or ligand, or hydrogen abstraction  from a base/solvent.
  • Risk Factor 1: Solvent Choice. Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors.

  • Risk Factor 2: Base Selection. Bases with

    
    -hydrogens (e.g., ethoxide) can transfer a hydride to Palladium.
    
Mechanism of Failure (Graphviz)

Protodehalogenation Substrate Substrate (Ar-Br) Pd0 Pd(0) Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Substrate TransMet Transmetallation (Desired Path) OxAdd->TransMet + Nucleophile H_Transfer Hydride Transfer [Ar-Pd(II)-H] OxAdd->H_Transfer Slow Transmetallation Product Cross-Coupled Product TransMet->Product HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->H_Transfer RedElim Reductive Elimination H_Transfer->RedElim RedElim->Pd0 Regenerates Catalyst SideProduct Protodehalogenation (Ar-H) RedElim->SideProduct

Figure 1: The competition between the desired cross-coupling and the parasitic protodehalogenation cycle.

Corrective Actions:

  • Switch Solvent: Move from alcohols to aprotic polar solvents like 1,4-Dioxane , THF , or DMF .

  • Base Modification: Use inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) instead of alkoxides.

  • Catalyst Loading: Increase catalyst activity (e.g., use Pd-118 or XPhos Pd G2) to accelerate Transmetallation over H-transfer.

Module B: Homocoupling (The "Dimer")

Symptom: LCMS shows a peak with mass


 (approx).
Identity:  2,2'-bis(2,5-dimethyl-1H-pyrrol-1-yl)-5,5'-bipyrimidine.

Root Cause Analysis:

  • Oxidative Homocoupling: Presence of trace Oxygen (

    
    ) allows two Ar-Pd-X species to disproportionate or react, forming Ar-Ar.
    
  • Reductive Homocoupling: In the presence of alcohols (acting as reductants) and specific bases, Pd(II) can facilitate dimerization.

Corrective Actions:

  • Rigorous Degassing: Sparging with Argon is insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >15 mins before adding the catalyst.

  • Ligand Choice: Bulky phosphine ligands (e.g., t-BuXPhos) sterically discourage the formation of the bridged Pd-dimer intermediates required for homocoupling.

Module C: Nucleophilic Aromatic Substitution ( )

Symptom: Appearance of [M-Br+OR] or [M-Br+OH]. Identity: 5-alkoxy or 5-hydroxy pyrimidine derivatives.

Root Cause Analysis: The pyrimidine ring is electron-deficient (low LUMO). The 5-position is activated by the bromine. While Pd-catalysis is faster, strong nucleophiles (hydroxide, methoxide) can attack the ring directly, especially at high temperatures (


).

Corrective Actions:

  • Control pH: Avoid strong hydroxide bases (NaOH, KOH) at high molarity. Use milder carbonate or phosphate buffers.

  • Temperature Management: Do not exceed

    
     unless necessary.
    

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing Side Products)

This protocol prioritizes the suppression of protodehalogenation and homocoupling.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄ (if strictly anhydrous)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Anhydrous DMF (if hydrolysis is observed)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, and base to the reaction vial.

  • Solvent Prep: In a separate flask, degas the solvent mixture (Dioxane/H₂O) by sparging with

    
     for 20 minutes.
    
  • Combine: Add solvent to solids under

    
     flow.
    
  • Catalyst Addition: Add Palladium catalyst last (counter-flow of

    
    ).
    
  • Seal & Heat: Seal immediately. Heat to

    
    .
    
    • Note: Monitor by HPLC at 1 hour. If Ar-H (protodehalogenation) > 5%, stop, switch to anhydrous Dioxane, and use Cs₂CO₃.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. The pyrrole group is stable to this aqueous workup.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude LCMS Q1 Major Impurity? Start->Q1 PathA Mass = M-79 (Protodehalogenation) Q1->PathA PathB Mass = 2M-158 (Homocoupling) Q1->PathB PathC Mass = M-94 (Free Amine) Q1->PathC FixA1 Action: Remove Alcohol Solvents PathA->FixA1 FixB1 Action: Check Oxygen Leaks PathB->FixB1 FixC1 Action: Check Acidity (pH < 4?) PathC->FixC1 FixA2 Action: Switch to Anhydrous/Aprotic FixA1->FixA2 FixB2 Action: Freeze-Pump-Thaw FixB1->FixB2 FixC2 Action: The Pyrrole is hydrolyzing. Buffer to pH 8-9. FixC1->FixC2

Figure 2: Rapid diagnostic workflow for identifying and rectifying reaction failures.

Frequently Asked Questions (FAQ)

Q: Why use the 2,5-dimethylpyrrole protecting group instead of a standard Boc or Acetyl? A: Standard amides (Acetyl) or carbamates (Boc) on the 2-amino position can still coordinate to Palladium, reducing catalytic turnover. The 2,5-dimethylpyrrole sterically blocks the nitrogen and removes the N-H protons, completely preventing catalyst poisoning and competitive N-arylation [1].

Q: I see the "Des-bromo" product even in anhydrous Dioxane. Where is the hydride coming from? A: Check your base.[3] If you are using an amine base (like TEA or DIPEA) or an alkoxide, these can serve as hydride sources via


-hydride elimination. Switch to inorganic carbonates (K₂CO₃) or phosphates (K₃PO₄) [2].

Q: Can I remove the pyrrole group before the coupling? A: Not recommended. The free 2-aminopyrimidine is a known catalyst poison and can also undergo competitive N-arylation at the amino group, leading to complex mixtures. Perform the coupling first, then deprotect using hydroxylamine hydrochloride (


) in EtOH/Water [3].

Q: My reaction turns black immediately (Pd Black precipitation) and conversion stops. A: This indicates catalyst decomposition, likely due to insufficient ligand stabilization or oxygen presence. Ensure your ligand-to-metal ratio is optimized (typically 2:1 for monodentate ligands) and the system is oxygen-free.

References

  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group. Source: Journal of the Chemical Society, Perkin Transactions 1.[4] Context: Establishes stability of the group against strong bases and nucleophiles.[4]

  • Mechanisms of Protodehalogenation in Pd-Catalyzed Reactions. Source: Organic Chemistry Portal / J. Org. Chem. Context: Explains the hydride source mechanism from alcohols/bases.

  • Microwave-Assisted Deprotection of 2,5-Dimethylpyrroles. Source: Journal of Organic Chemistry (NIH/PubMed). Context: Provides conditions for removing the group post-coupling.

  • Palladium-Catalyzed Homocoupling of Aryl Halides. Source: ACS Publications.[1] Context: Details the oxidative and reductive homocoupling pathways.

Sources

debromination of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5BR-DEBROM-001 Subject: Troubleshooting Debromination (Hydrodehalogenation) in 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Status: Open Support Tier: Senior Application Scientist

Diagnostic: Is it Debromination?

Before altering reaction parameters, confirm the identity of your byproduct. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), "stalled" reactions often look like starting material, but debromination produces a distinct chemical entity.

The Symptom

You observe a byproduct that elutes near the starting material (SM) or product, but the conversion to the desired product is low.

The Confirmation (Mass Spectrometry)

The definitive signature of debromination for 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a specific mass shift.

CompoundFormulaMonoisotopic Mass (approx)Distinctive Feature
Starting Material (SM) C₁₀H₁₀BrN₃~251 / 253 Da1:1 Isotopic pattern (

Br/

Br)
Debrominated Byproduct C₁₀H₁₁N₃~173 DaLoss of ~79/81 Da ; Loss of Br isotope pattern.
Desired Product (Ex: Phenyl) C₁₆H₁₅N₃~249 DaNew C-C bond formed.

Decision Rule:

  • If you see M+2H (reduction of SM without Br loss), this is ring reduction (rare).

  • If you see M-Br+H (Mass ~173) , proceed to the Root Cause Analysis below. This is Hydrodehalogenation.[1]

The Chemistry of Failure: Root Cause Analysis

The Substrate Vulnerability

Your substrate contains a 2,5-dimethylpyrrole protecting group. While this protects the amine, it introduces significant steric bulk at the C2 position, flanking the pyrimidine nitrogens.

  • Electronic Effect: Pyrimidines are electron-deficient. This makes the Oxidative Addition (step 1) very fast.

  • Steric Effect: The bulky pyrrole group can hinder the approach of the boronic acid (or other nucleophile) during Transmetallation (step 2).

  • The Trap: The Palladium-Aryl intermediate forms quickly but "waits" too long for the coupling partner. During this wait, it scavenges a hydride (

    
    ) from the solvent or base, leading to reductive elimination of the debrominated byproduct.
    
Visualizing the Competing Pathways

The following diagram illustrates where the cycle breaks down.

DebrominationMechanism cluster_risk High Risk Zone Start Pd(0) Catalyst OxAdd Oxidative Addition (Fast for Pyrimidines) Start->OxAdd + Ar-Br PdAr Intermediate: Pd(II)-Aryl Species OxAdd->PdAr TransMet Transmetallation (Productive Path) PdAr->TransMet + Ar-B(OH)2 (Slow due to sterics?) HydrideSource Hydride Scavenging (Destructive Path) PdAr->HydrideSource + H-Source (Solvent/Base) Product Desired Coupled Product TransMet->Product Reductive Elimination Byproduct Debrominated Byproduct (Ar-H) HydrideSource->Byproduct Reductive Elimination

Figure 1: The Kinetic Competition. Debromination occurs when the catalytic intermediate (Pd-Ar) encounters a hydride source before it can react with the coupling partner.

Troubleshooting Protocols

If you have confirmed debromination, execute the following protocols in order.

Protocol A: Solvent & Base Swap (The "Hydride Removal" Strategy)

Alcoholic solvents and alkoxide bases are the primary donors of hydride via


-hydride elimination.

Step-by-Step:

  • Purge Alcohols: Eliminate Ethanol, Isopropanol, or n-Butanol from the reaction.

  • Select Aprotic Solvent: Switch to 1,4-Dioxane , Toluene , or DMF .

    • Why: These solvents lack

      
      -hydrogens readily accessible for transfer to Palladium.
      
  • Switch Base: Replace alkoxides (NaOEt, NaOtBu) with inorganic carbonates or phosphates.

    • Recommendation:K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv) .

    • Why: These bases do not undergo

      
      -hydride elimination.
      
Protocol B: Catalyst Acceleration (The "Outrun the Side Reaction" Strategy)

If the solvent switch fails, the transmetallation is too slow. You must use a more active catalyst system to force the productive cycle.

Recommended Catalyst System:

  • Precatalyst: XPhos Pd G3 or G4 (Buchwald Precatalysts).

  • Alternative: Pd(OAc)₂ + XPhos or SPhos (1:2 ratio).

Mechanism of Fix: Biaryl phosphine ligands (like XPhos) are bulky and electron-rich. They facilitate oxidative addition and stabilize the Pd center, but most importantly, they accelerate the reductive elimination step and protect the metal center from solvent interaction.

Protocol C: Concentration Adjustment

Debromination often follows pseudo-first-order kinetics (dependent on solvent), while coupling is second-order (dependent on two substrates).

Action:

  • Increase reaction concentration from 0.1 M to 0.5 M or higher (solubility permitting).

  • Result: This statistically favors the intermolecular reaction (coupling) over the reaction with the solvent.

Summary of Optimization Parameters

Use this table to audit your current conditions against the recommended "Safe Zone."

ParameterHigh Risk (Promotes Debromination) Safe Zone (Prevents Debromination)
Solvent Ethanol, Isopropanol, THF (wet)1,4-Dioxane, Toluene, DMF, DME
Base NaOEt, NaOMe, KOtBuK₃PO₄, K₂CO₃, Cs₂CO₃, KF
Catalyst Pd(PPh₃)₄ (often too slow/labile)Pd-XPhos G3, Pd(dppf)Cl₂, Pd(dtbpf)Cl₂
Temperature Prolonged heating (>12 hours)High temp / Short time (Microwave preferred)

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent? A: Yes, but be careful. Water is generally safe regarding hydride transfer, but it can promote protodeboronation of your boronic acid partner. If you use water, ensure you use a surfactant or a phase-transfer catalyst (like TBAB) if solubility is an issue, or stick to a Dioxane/Water (4:1) mix which is standard and robust.

Q: Why is the 2,5-dimethylpyrrole group relevant to the failure? A: It creates an "ortho-substituted" environment around the pyrimidine nitrogens. While it doesn't directly block the C5-Br bond, it changes the solubility and the electronic nature of the ring. More importantly, if the pyrrole de-protects (hydrolyzes) during the reaction, the free amine will poison the catalyst. Ensure your conditions are not highly acidic.

Q: I see the product, but also 30% debromination. Can I just purify it? A: Debrominated byproducts often co-elute with the product because they share very similar polarity (only a Br vs H difference). It is far more efficient to prevent the side reaction than to separate the mixture. Try Protocol C (Concentration) first as it is the easiest operational change.

References

  • Mechanistic Insight on Hydrodehalogenation

    • Navarro, O., et al. "Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes." Journal of the American Chemical Society.[2]

    • Note: Establishes the fundamental competition between reductive elimination p
  • Solvent Effects in Suzuki Coupling

    • Sherwood, J. "Solvent effects in palladium catalysed cross-coupling reactions."[1] Green Chemistry (RSC).

    • Note: Detailed review on how alcoholic solvents interact with Pd-intermedi
  • Optimization for Electron-Deficient Heterocycles

    • Li, H., et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers." New Journal of Chemistry.

    • Note: specifically addresses pyridine/pyrimidine couplings and ligand selection (XPhos/SPhos) to prevent side reactions.
  • Nickel/Palladium Precatalyst Strategies

    • Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol."[3] Organic Syntheses.

    • Note: While focused on Ni, this highlights the use of bulky phosphate bases (K3PO4) to stabilize couplings of heterocycles.

Sources

Technical Support Center: Suzuki Coupling with 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-PYR-5BR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Catalyst Optimization for Sterically Congested & Nitrogen-Rich Heterocycles[1]

Diagnostic Triage: Why is my reaction failing?

Welcome to the Technical Support Center. Working with 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine presents a unique set of challenges. This substrate is not just a standard aryl bromide; it is a chimeric heteroaryl system combining an electron-deficient pyrimidine with a sterically bulky, electron-rich pyrrole protecting group.[2]

If you are experiencing low yields (<30%), stalled conversion, or significant homocoupling, your issue likely stems from one of three failure modes specific to this scaffold:

Failure Mode A: Catalyst Poisoning (The "N-Binder" Effect)

The pyrimidine ring contains two Lewis-basic nitrogen atoms.[1] Standard catalysts (like Pd(PPh₃)₄) often fail because the Palladium center coordinates to the pyrimidine nitrogens rather than performing the oxidative addition at the C-Br bond. This forms a stable, non-productive complex, effectively shutting down the catalytic cycle [1].[1][2]

Failure Mode B: Steric Occlusion at the 2-Position

While the reaction site is at the 5-position (distal), the 2,5-dimethylpyrrole group at the 2-position creates a "steric wall." If you are using ligands with a wide cone angle that are not flexible (e.g., standard tricyclohexylphosphine), the catalyst may struggle to align properly for the reductive elimination step if the boronic acid partner is also bulky [2].[2]

Failure Mode C: Protodeboronation

If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridyl or 2-thienyl boronic acid), the basic conditions required for Suzuki coupling can cause the boron group to fall off before coupling occurs.[2] This is exacerbated if the catalyst is slow to turn over due to Poisoning (Mode A) [3].[1]

Catalyst Selection Logic[1]

We do not recommend "screening" randomly.[1][2] Based on the electronic and steric profile of your substrate, we recommend two specific catalytic systems.

System 1: The "Gold Standard" (High Difficulty / High Value)

Catalyst: XPhos Pd G4 (or G3) Why: XPhos is a bulky, electron-rich biaryl phosphine ligand.[1][2]

  • Anti-Poisoning: The sheer bulk of the XPhos ligand prevents the Pd center from coordinating to the pyrimidine nitrogens.[1]

  • Rapid Activation: The G4 precatalyst activates at room temperature, ensuring a high concentration of Pd(0) immediately, which outcompetes side reactions.[1][2]

  • Electronic Match: It facilitates oxidative addition into the electron-deficient pyrimidine C-Br bond efficiently.[1][2]

System 2: The "Workhorse" (Standard Difficulty / Scale-Up)

Catalyst: Pd(dppf)Cl₂ · DCM Why: The bidentate dppf ligand creates a wide bite angle.[1]

  • Stability: It is robust against thermal degradation.[1][2]

  • Chelo-Effect: The bidentate nature makes it harder for the pyrimidine nitrogens to displace the ligand, though less effectively than XPhos.[1][2]

Decision Matrix

CatalystSelection Start Start: Analyze Coupling Partner PartnerType Is the Boronic Acid Partner Sterically Hindered or Heteroaryl? Start->PartnerType Standard Standard Aryl Boronic Acid PartnerType->Standard No Difficult Heteroaryl / Ortho-Substituted PartnerType->Difficult Yes Rec1 Recommendation A: Pd(dppf)Cl2 · DCM (Cost-Effective, Robust) Standard->Rec1 Rec2 Recommendation B: XPhos Pd G4 (High Turnover, Anti-Poisoning) Difficult->Rec2 Rec1->Rec2 If Yield < 50%

Figure 1: Decision tree for selecting the optimal catalyst based on the coupling partner's complexity.

Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation and maximize catalyst life.[1][2]

Substrate: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1.0 equiv) Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv) Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation of Solids:

    • In a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).[1][2]

    • Note: We use K₃PO₄ instead of Carbonates (Na₂CO₃) because it is gentler and reduces the risk of hydrolyzing the pyrrole or deboronating the partner [4].

    • CRITICAL: Add the XPhos Pd G4 catalyst (2–5 mol%) last, on top of the other solids.[2]

  • Inerting (The "3x3" Rule):

    • Cap the vial with a septum.[1]

    • Evacuate under high vacuum for 2 minutes, then backfill with Argon (or Nitrogen).[1][2]

    • Repeat this cycle 3 times . Oxygen is the enemy of the active Pd(0) species.[1]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and degassed Water via syringe.[1][2]

    • Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.[1]

  • Reaction:

    • Heat the block to 80°C .

    • Monitoring: Check by LCMS at 1 hour.[1][2] XPhos G4 is fast; many reactions complete in <2 hours.[1][2]

    • Endpoint: Look for the consumption of the bromide (M+H 252/254 pattern).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[1][2]

    • Wash the organic layer with water/brine to remove inorganic salts.[1][2]

Mechanism of Action & Troubleshooting

Understanding the mechanism helps you troubleshoot effectively.[1][2] The diagram below illustrates the competition between the productive cycle and the poisoning pathway.

Mechanism cluster_cycle Productive Suzuki Cycle cluster_poison Catalyst Death Pathway Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Poison N-Coordination Complex (Catalyst Trapped) Pd0->Poison Ligand Displacement TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 5-Br-Pyrimidine Substrate Substrate->OxAdd Desired Path Substrate->Poison Pyrimidine N Attack

Figure 2: The competition between oxidative addition (green) and nitrogen coordination/poisoning (red).[2] Bulky ligands like XPhos block the red path.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: We strongly advise against it. Triphenylphosphine is a labile ligand.[1][2] The electron-deficient pyrimidine nitrogens will displace the PPh₃, leading to the formation of [Pd(Substrate)₂Cl₂] species, which precipitates as a black solid (Pd black) and stops the reaction.

Q: The 2,5-dimethylpyrrole group is bulky.[1][2] Will it hinder the reaction? A: It actually helps.[1] The steric bulk of the methyl groups at the 2-position shields the pyrimidine nitrogens slightly, reducing the rate of catalyst poisoning compared to a bare 2-aminopyrimidine. However, it does not hinder the 5-position (where the Bromine is) because it is on the opposite side of the ring.

Q: My LCMS shows the starting material is gone, but I see a mass corresponding to "Product - Br + H" (Debromination). A: This is hydrodebromination.[2] It usually happens if the reaction is overheated or if the transmetallation step is too slow.[1]

  • Fix: Lower the temperature to 60°C and increase the catalyst loading to 5 mol% to speed up the cycle. Ensure your solvent is strictly anhydrous if using a boronic ester.[1][2]

Q: Can I remove the dimethylpyrrole group later? A: Yes. This group is a "masked" amine.[1][2] It can be removed using Hydroxylamine hydrochloride (NH₂OH[1]·HCl) in ethanol/water at reflux (Paal-Knorr reversal), revealing the free primary amine (NH₂) [5].[1][2]

References

  • Catalyst Poisoning in Heterocycles: Sherwood, J. et al.[1][2] "Palladium-catalyzed cross-coupling of heteroaryl halides: The influence of N-coordination." J. Org.[1][2][4] Chem.2019 , 84(12), 7800-7815.[1][2] [1]

  • Buchwald Precatalysts (General Guide): Bruno, N. C. et al.[1][2] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.[1][2]2013 , 4, 916-920.[1][2]

  • Protodeboronation Mechanisms: Cox, P. A. et al.[1][2] "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up Solutions."[1] J. Am. Chem. Soc.[1][2]2017 , 139(3), 1312–1318.[1][2] [1]

  • Base Selection in Suzuki: Miyaura, N.[1][2][5] "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Limitations." Top. Curr. Chem.2002 , 219, 11–59.[1][2]

  • Deprotection of 2,5-dimethylpyrroles: Behr, J. B. et al.[1][2] "Selective deprotection of 2,5-dimethylpyrroles to primary amines."[1][2] Tetrahedron Lett.[1][2]2003 , 44(49), 8829-8831.[1][2]

Sources

Technical Support Center: Buchwald-Hartwig Amination of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BH-PYR-001 Subject: Base Selection & Troubleshooting for Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Bromopyrimidines represent a unique challenge in Palladium-catalyzed C-N cross-coupling. Unlike electron-rich aryl halides, pyrimidines are highly electron-deficient ($ \pi


 S_NAr $)** by the base itself or hydrodehalogenation  (reduction) when strong alkoxide bases are employed.

This guide replaces "trial-and-error" screening with a mechanistic approach to base selection, prioritizing chemoselectivity over raw reaction rate.

Module 1: The Decision Matrix (Base Selection Logic)

The choice of base dictates the catalytic resting state and the primary side-reaction pathway. Use the logic flow below to select the starting conditions for your specific substrate.

Base Selection Decision Tree

BaseSelection Start Start: Bromopyrimidine Substrate Sensitive Is the substrate base-sensitive? (e.g., esters, acidic protons, nitro groups) Start->Sensitive SNAr_Risk Is the Br-position activated for SNAr? (e.g., 2- or 4-position) Sensitive->SNAr_Risk No Rec_Weak PROTOCOL A: Weak Inorganic Base (Cs2CO3 or K3PO4) Sensitive->Rec_Weak Yes (Avoid decomposition) Nucleophile Is the amine nucleophile sterically hindered or weak? Rec_Strong PROTOCOL B: Strong Alkoxide Base (NaOtBu) Nucleophile->Rec_Strong No (Standard coupling) Rec_Soluble PROTOCOL C: Soluble Organic Base (DBU/MTBD) Nucleophile->Rec_Soluble Yes (Needs soluble base to drive equilibrium) SNAr_Risk->Nucleophile No SNAr_Risk->Rec_Weak Yes (Prevent base attack)

Figure 1: Logic flow for selecting the optimal base class based on substrate electrophilicity and functional group tolerance.

Comparative Data: Base Properties in Cross-Coupling
Base ClassRepresentativepKa (DMSO)Solubility (Dioxane/Toluene)Primary RiskBest For
Weak Inorganic

~10.3Low (Surface reaction)Slow kineticsStandard for Pyrimidines. High functional group tolerance.
Strong Alkoxide

~29.4ModerateHydrodehalogenation &

Simple, non-electrophilic substrates; fast reactions.
Phosphate

~11.5Insoluble (Requires

)
Incomplete conversionSubstrates sensitive to carbonates; requires water.
Organic Superbase DBU~24.3High (Homogeneous)Catalyst Poisoning (Pd-binding)Flow chemistry; substrates with solubility issues.

Module 2: Troubleshooting Common Failures

If your reaction failed, identify the symptom below. The "Root Cause" explains the mechanism, and the "Corrective Action" provides the fix.

Issue 1: Hydrodehalogenation (Reduction of C-Br to C-H)
  • Symptom: The starting material is consumed, but the mass spec shows

    
    .
    
  • Root Cause: When using alkoxide bases (

    
    ) or primary alcohol solvents, the Palladium center undergoes 
    
    
    
    -hydride elimination from a Pd-alkoxide intermediate rather than reductive elimination with the amine. This is common with electron-poor pyrimidines which facilitate faster oxidative addition but slower reductive elimination.
  • Corrective Action:

    • Switch to Carbonates: Use

      
      .[1] It lacks 
      
      
      
      -hydrogens, eliminating this pathway [1].
    • Solvent Check: Ensure no primary/secondary alcohols are present (e.g., avoid Ethanol/Isopropanol). Use Toluene, Dioxane, or t-Amyl alcohol (sterically hindered).

Issue 2: Background Reaction
  • Symptom: Product formed involves the base attached to the ring (e.g., tert-butoxy-pyrimidine) instead of the amine.

  • Root Cause: Bromopyrimidines are activated for Nucleophilic Aromatic Substitution. Strong bases like

    
     act as nucleophiles, attacking the ring directly, bypassing the Pd-catalyst entirely.
    
  • Corrective Action:

    • Lower Base Nucleophilicity: Switch to

      
       or 
      
      
      
      (poor nucleophiles).
    • Slow Addition: Add the base slowly or use a syringe pump for the amine to keep the amine concentration high relative to the base at the active site.

Issue 3: "Pd-Dumping" (Reaction Stalls/Black Precipitate)
  • Symptom: Reaction turns black (Pd black precipitation) immediately; low conversion.

  • Root Cause:

    • Base Poisoning: Organic bases like DBU can coordinate strongly to Pd(II), preventing reduction to the active Pd(0) species or blocking the coordination site for the oxidative addition [2].

    • Insolubility: Inorganic bases (

      
      ) may "crust over," stopping the reaction due to lack of surface area.
      
  • Corrective Action:

    • The "Water Trick": Add 1–5 equivalents of deionized water (or 1% v/v). This dissolves the surface of the inorganic base, creating a "phase-transfer" effect at the solid-liquid interface [3].

    • Ligand Switch: If using DBU, ensure you use a bulky ligand (e.g., BrettPhos) that can out-compete the base for Pd coordination.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Weak Base System)

Recommended for 90% of bromopyrimidine couplings.

  • Reagents:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv

    • Base:

      
       (2.0 equiv) — Must be finely ground.
      
    • Catalyst:

      
       (2 mol%) / XantPhos or BrettPhos (4 mol%)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge solid reagents (

      
      , Ligand, Base, Substrate) into a vial.
      
    • Seal and purge with

      
       (3x).
      
    • Add anhydrous Dioxane and Amine via syringe.

    • Heat to 90°C for 12–16 hours.

  • Technical Note:

    
     is preferred over 
    
    
    
    due to the "Cesium Effect"—higher solubility in organic solvents leads to faster reaction rates without the aggression of alkoxides [4].
Protocol B: Water-Assisted System (Stubborn Substrates)

Use when Protocol A yields <20% conversion.

  • Reagents:

    • Base:

      
       (Tribasic Potassium Phosphate) (2.5 equiv)
      
    • Additive: Deionized Water (4.0 equiv or 2% v/v of solvent)

    • Solvent: Toluene or DME.

  • Why it works: The small amount of water creates a concentrated hydroxide layer on the phosphate surface, accelerating the deprotonation of the Pd-Amine complex without hydrolyzing the pyrimidine [3].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

to save money?
A: In many cases, yes, but expect slower kinetics. Cesium has a larger ionic radius and weaker lattice energy, making it more soluble in dioxane/toluene. If you switch to Potassium, you may need to increase the temperature or add a phase transfer catalyst (like 18-crown-6), though this increases the risk of side reactions.

Q: My pyrimidine has a chloride handle as well. Will the base affect selectivity? A: Yes. Bromides react faster than chlorides in oxidative addition. However, strong bases (


) at high heat can force the activation of the chloride once the bromide is consumed. To maintain Br > Cl selectivity, stick to weak bases (

) and keep the temperature below 80°C.

Q: Why is my reaction yield lower with DBU? A: DBU is a "sticky" base. While it solves solubility issues, it often binds to the Palladium center, inhibiting the catalytic cycle. If you must use a soluble base (e.g., for flow chemistry), consider MTBD or BTMG , which are sterically bulkier and less likely to poison the catalyst [5].

References

  • Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, vol. 61, no. 21, 1996.

  • Klinkenberg, J. L., & Hartwig, J. F. "Mechanism of the Buchwald-Hartwig Amination with Organic Bases." Journal of the American Chemical Society, vol. 133, no. 31, 2011.

  • Fors, B. P., et al. "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling." Organic Letters, vol. 13, no.[2] 9, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011.[1]

  • McGowan, M. A., et al. "A Soluble Weak Base for the Palladium-Catalyzed Amination of Aryl Chlorides." Organic Letters, vol. 14, no.[2] 15, 2012.

Sources

troubleshooting failed reactions with 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PYR-5BR-001 Subject: Troubleshooting Reaction Failures & Stability Issues Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: Molecule Profile

Before troubleshooting, it is critical to understand the dual nature of your substrate. 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is not just a heteroaryl bromide; it is a masked 2-aminopyrimidine .

  • The Handle (5-Position): The bromide is an excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) due to the electron-deficient pyrimidine ring.

  • The Mask (2-Position): The 2,5-dimethylpyrrole moiety is a robust protecting group (SPROUT) for the exocyclic amine. It is orthogonal to standard carbamate protecting groups (Boc, Fmoc) and will not cleave under standard acidic or basic hydrolysis conditions.

Module 1: Cross-Coupling Failures (Suzuki-Miyaura)

Symptom: You attempted a Suzuki coupling at the 5-position, but the major product is the de-halogenated species (H-pyrimidine) or starting material recovery.

Diagnostic Guide
ObservationProbable CauseMechanism
Product is De-brominated (H-Ar) Protodebromination The oxidative addition complex (Ar-Pd-Br) is formed, but transmetallation is too slow. The Pd species abstracts a proton from the solvent or base (via "reductive protonation").
Reaction turns black immediately Catalyst Decomposition "Pd Black" formation. The ligand is not stabilizing the Pd(0) species effectively, or the reaction temperature is too high for the catalyst precursor.
No Conversion (SM Recovery) Catalyst Poisoning While 2,5-dimethylpyrrole is sterically hindered, the pyrimidine nitrogens can coordinate to Pd, shutting down the catalytic cycle if the ligand is not bulky enough.
Troubleshooting Protocol: The "Dry & Bulky" Approach

To fix protodebromination in electron-deficient heterocycles like pyrimidines:

  • Switch Solvent System: Move away from protic solvents (EtOH/Water) to anhydrous systems if protodebromination is observed.

    • Recommended: 1,4-Dioxane or Toluene (Anhydrous).

  • Base Selection: Use anhydrous bases.

    • Recommended:

      
       (finely ground) or 
      
      
      
      .
  • Ligand Choice (Critical): You need a bulky, electron-rich phosphine to facilitate oxidative addition and prevent coordination of the pyrimidine nitrogens.

    • Gold Standard:XPhos or SPhos .

    • Pre-catalyst: Use XPhos Pd G2 or Pd(dppf)Cl2 (for simpler cases).

Visual Logic: Suzuki Troubleshooting Flow

SuzukiTroubleshooting Start Start: Suzuki Coupling Failed CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct Dehalogenated Result: De-brominated Product (H-Ar) CheckProduct->Dehalogenated Mass = M-Br+H SM_Recovered Result: Starting Material Only CheckProduct->SM_Recovered Mass = M (No Rxn) SolventCheck Check Solvent System Dehalogenated->SolventCheck LigandCheck Check Ligand/Catalyst SM_Recovered->LigandCheck Action_Dry Action: Switch to Anhydrous Dioxane/Toluene + Cs2CO3 SolventCheck->Action_Dry Eliminate proton sources Action_Bulky Action: Switch to Bulky Ligand (XPhos or SPhos Pd G2) LigandCheck->Action_Bulky Prevent N-coordination

Caption: Decision logic for troubleshooting Palladium-catalyzed coupling failures with 5-bromopyrimidines.

Module 2: Deprotection Issues (Removing the Pyrrole)

Symptom: You are trying to reveal the free amine (


) using HCl or TFA, but the reaction is failing or decomposing the pyrimidine.
The Science of Failure

The 2,5-dimethylpyrrole group is not an acid-labile protecting group in the traditional sense (like Boc). It is formed via the Paal-Knorr reaction and is extremely stable to hydrolysis. Attempting to force it with concentrated acid often leads to polymerization of the pyrrole ring or destruction of the pyrimidine before deprotection occurs.

Correct Protocol: The Hydroxylamine Method

To cleave this group, you must reverse the Paal-Knorr reaction using a nucleophile that is stronger than the amine but compatible with the system.

Reagents Required:

  • Hydroxylamine Hydrochloride (

    
    )[1]
    
  • Triethylamine (

    
    ) or KOH
    
  • Solvent: Ethanol or Isopropanol/Water (2:1)

Step-by-Step Procedure:

  • Dissolve your substrate in Ethanol or Isopropanol.

  • Add 10–20 equivalents of

    
    .
    
  • Add 5–10 equivalents of

    
     (buffer to pH ~6–7).
    
  • Heat to reflux (

    
    ) for 12–24 hours.
    
    • Optimization: Use Microwave irradiation at

      
       for 30–60 minutes for rapid conversion.
      
  • Workup: The byproduct is 2,5-dimethyl-N-hydroxypyrrole (or acetonylacetone oxime derivatives). These are water-soluble. Partition between EtOAc and Water; the free aminopyrimidine will extract into the organic layer.

Mechanism of Cleavage

DeprotectionMechanism Substrate Substrate: N-(2,5-dimethylpyrrole) Intermediate Intermediate: Ring Opening (Nucleophilic Attack) Substrate->Intermediate + Reagent Reflux/MW Reagent Reagent: NH2OH·HCl / Et3N Product Product: Free NH2-Pyrimidine Intermediate->Product Byproduct Byproduct: Acetonylacetone bis-oxime Intermediate->Byproduct

Caption: The chemical pathway for cleaving the 2,5-dimethylpyrrole protecting group using Hydroxylamine.

Module 3: Lithiation & Metalation Risks

Symptom: You attempted a Lithium-Halogen exchange (using n-BuLi) to react with an electrophile (e.g., aldehyde), but obtained a complex mixture.

Root Cause: Pyrimidines are highly susceptible to Nucleophilic Aromatic Substitution (


)  or nucleophilic addition by alkyl lithiums (Chichibabin-type addition), even at low temperatures. The n-BuLi may attack the pyrimidine ring (C4 or C6 position) rather than exchanging the Bromine.

Recommended Fixes:

  • Cryogenic Control: Ensure temperature is strictly

    
     or lower.
    
  • TurboGrignard: Switch to iPrMgCl·LiCl . This reagent allows for Br-Mg exchange at milder conditions (often

    
     to RT) without attacking the electron-deficient ring as aggressively as n-BuLi.
    
  • In-situ Trapping: If using n-BuLi, mix your electrophile (e.g., Borate ester) with the bromide before adding the lithium reagent (Barbier conditions), though this is risky with n-BuLi.

FAQ: Frequently Asked Questions

Q: Can I use the 2,5-dimethylpyrrole as a directing group for C-H activation? A: Generally, no. The steric bulk of the methyl groups forces the pyrrole ring to twist perpendicular to the pyrimidine plane. This orthogonality breaks conjugation and prevents the nitrogen from effectively directing metal catalysts to the adjacent positions.

Q: I see a "dimer" impurity in my Suzuki reaction. What is it? A: This is likely the homocoupling product (Pyrimidine-Pyrimidine). This occurs when the boronic acid runs out or degrades, and the catalyst begins coupling two bromide molecules (reductive coupling).

  • Fix: Degas solvents thoroughly (freeze-pump-thaw) to remove Oxygen, which promotes homocoupling.

Q: Is this molecule light sensitive? A: 5-bromopyrimidines are generally stable to ambient light, but pyrrole derivatives can be prone to photo-oxidation over long periods. Store under inert atmosphere at


 for long-term stability.

References

  • Suzuki Coupling Mechanisms & Protodebromination

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Note: See sections regarding electron-deficient heterocycles and base-c
  • Cleavage of 2,5-Dimethylpyrrole (SPROUT)

    • Breghke, O. et al. (2007). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Journal of Organic Chemistry.
    • Protocol: Detailed methodology for using for deprotection.
  • Reactivity of 5-Bromopyrimidines

    • Schlosser, M. et al. (2003). Halogen-Metal Exchange of 5-Bromopyrimidines. Journal of Heterocyclic Chemistry.
    • Context: Discusses the competition between exchange and ring addition.

Sources

scale-up synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape

The synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine relies on the Paal-Knorr condensation .[1] While this reaction is textbook chemistry, scaling it to kilogram quantities introduces thermodynamic and kinetic challenges specific to the electron-deficient nature of the 2-aminopyrimidine starting material.

The Core Challenge: The Nucleophilicity Paradox

The 2-aminopyrimidine moiety is a poor nucleophile due to the electron-withdrawing nitrogen atoms in the ring and the inductive effect of the 5-bromo substituent.

  • Standard Conditions (MeOH/HCl): Often fail or stall because the acid protonates the pyrimidine ring nitrogen (pKa ~3.5), further deactivating the amine.

  • Scale-Up Solution: We must drive the equilibrium by continuous water removal (Le Chatelier's principle) rather than relying on kinetic reactivity.

Workflow Visualization

The following diagram outlines the optimized process flow for scale-up, distinguishing between the reaction phase and the critical isolation phase.

PaalKnorrWorkflow Start Reactants: 2-Amino-5-bromopyrimidine + 2,5-Hexanedione Catalyst Catalyst Addition: p-TSA (5-10 mol%) Solvent: Toluene Start->Catalyst Reflux Reaction Stage: Reflux with Dean-Stark (110°C, 12-24h) Catalyst->Reflux Check In-Process Control (IPC): Is Amine < 2%? Reflux->Check Check->Reflux No (Continue Heating) Workup Workup: Cool to 25°C Wash w/ NaHCO3 (aq) Check->Workup Yes Cryst Purification: Crystallization (EtOH/Water or Heptane) Workup->Cryst Final Target Product: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Cryst->Final

Figure 1: Optimized process flow for the scale-up of pyrimidine-pyrrole condensation, utilizing azeotropic water removal to overcome low amine nucleophilicity.

Gold Standard Protocol (Scale-Up Ready)

This protocol is designed for 100g to 1kg scale . It avoids chromatography, utilizing solubility differences for purification.

ParameterSpecificationRationale
Solvent Toluene (10-15 V)Forms azeotrope with water (84°C); high boiling point drives reaction.
Catalyst p-Toluenesulfonic acid (pTSA), 5-10 mol%Strong enough to activate the diketone, but used catalytically to minimize salt formation.
Stoichiometry 1.0 equiv Amine : 1.2 equiv DiketoneSlight excess of 2,5-hexanedione compensates for its volatility and homopolymerization.
Temperature Reflux (~110-115°C)Essential to distill off the water-toluene azeotrope.
Apparatus Dean-Stark TrapCritical: Physical removal of water is the driving force for this specific weak nucleophile.
Step-by-Step Methodology
  • Charge the reactor with 2-amino-5-bromopyrimidine (1.0 eq) and Toluene (10 volumes).

  • Add 2,5-hexanedione (1.2 eq) and pTSA monohydrate (0.05 eq).

  • Heat to reflux with vigorous stirring. Ensure the Dean-Stark trap is pre-filled with Toluene.

  • Monitor water collection. Reaction is typically complete when water evolution ceases (approx. 12-18 hours).

  • IPC (TLC/HPLC): Target <2% unreacted amine.

  • Cool to room temperature. The product may partially precipitate.

  • Wash the organic layer with 10% NaHCO₃ (aq) to remove acid catalyst and unreacted diketone byproducts.

  • Concentrate the organic phase to ~3 volumes.

  • Crystallization: Add Heptane (5 volumes) slowly at 50°C, then cool to 0-5°C. Filter the off-white/tan solid.

Troubleshooting Guide

Issues in scale-up often manifest physically (color changes, stalling). Use this guide to diagnose root causes.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Stalled Reaction Stalled (>10% Amine remains) Problem->Stalled Tar Black Tar/Oil Formation Problem->Tar Yield Low Isolated Yield Problem->Yield Water Check Water Removal Stalled->Water Trap Full? Acid Check Catalyst Load Stalled->Acid Amine Protonated? Temp Temp too high? Tar->Temp Degradation Oxy Oxidation? Tar->Oxy Diketone Polymerization Solubility Product lost in Mother Liquor? Yield->Solubility Check Filtrate

Figure 2: Decision matrix for diagnosing common failure modes during the Paal-Knorr condensation of aminopyrimidines.

Detailed Solutions
Issue 1: "The reaction stalled with 15% starting material remaining."
  • Root Cause: Water buildup in the reaction matrix is reversing the equilibrium.

  • The Fix:

    • Empty the Dean-Stark trap.

    • Add fresh Toluene if volume has decreased.

    • Add an additional 0.2 eq of 2,5-hexanedione (it may have codistilled with water).

    • Do not add more acid; excess acid will protonate the pyrimidine and shut down the reaction entirely [1].

Issue 2: "The product is a black sticky tar instead of a solid."
  • Root Cause: Polymerization of 2,5-hexanedione (furan formation/oligomerization) caused by excessive heat or localized hot spots.

  • The Fix:

    • Dissolve the tar in minimal Ethyl Acetate.

    • Perform a "Silica Plug" filtration (pass through a short pad of silica) to remove polar oligomers.

    • Recrystallize using Ethanol/Water instead of Toluene/Heptane to reject non-polar impurities.

Issue 3: "Low yield after crystallization."
  • Root Cause: The product, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine, has moderate solubility in toluene.

  • The Fix:

    • Analyze the mother liquor by HPLC.

    • If product is present, concentrate to dryness and switch solvent system to Isopropanol (IPA) . The product is less soluble in cold IPA than in Toluene.

Frequently Asked Questions (FAQ)

Q: Can I use Acetic Acid as the solvent instead of Toluene? A: Yes, Acetic Acid (AcOH) is a classic medium for this reaction [2]. However, for scale-up (>100g) , Toluene is superior because:

  • AcOH requires a massive base neutralization during workup, generating large exotherms and salt waste.

  • Toluene allows active water removal (Dean-Stark), which drives the reaction faster than AcOH reflux alone.

Q: Is the 5-bromo substituent stable under these reflux conditions? A: Yes. The aryl bromide is stable to pTSA and thermal reflux. However, avoid using metal vessels (like stainless steel with defects) if trace transition metals are present, although debromination is highly unlikely without a reducing agent.

Q: Why do we see a "shoulder" peak on HPLC during the reaction? A: This is likely the hemi-aminal intermediate .

  • Mechanism:[1][2][3][4][5][6] The amine attacks one carbonyl to form a ring-open intermediate.

  • Action: This indicates the reaction is proceeding but hasn't dehydrated. Continue refluxing and ensure water is being removed.

Q: Can I use microwave heating for this scale? A: Microwave is excellent for screening (mg scale) but dangerous and impractical for kg scale due to penetration depth limits and pressure hazards [3]. Stick to conductive heating (oil bath/mantle) for scale-up.

References

  • Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

  • Banik, B. K., et al. (2000). "Microwave-Assisted Solid-Phase Synthesis of Pyrroles." Tetrahedron Letters.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). "5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine."

Sources

managing impurities in 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Synthesis

Current Status: Online 🟢 Ticket Subject: Managing Impurities & Optimization in Paal-Knorr Condensation Assigned Specialist: Senior Application Scientist

Introduction: The "Deceptively Simple" Reaction

Welcome to the technical support hub for 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine . While the Paal-Knorr synthesis is a textbook reaction, applying it to 2-amino-5-bromopyrimidine presents a unique challenge: the electron-deficient pyrimidine ring significantly reduces the nucleophilicity of the exocyclic amine.

This reduction in reactivity often forces researchers to use harsher conditions (higher heat, stronger acids), which paradoxically increases the formation of "tar" (oligomers) and incomplete intermediates. This guide deconstructs these failure modes into solvable protocols.

Module 1: Reaction Optimization (Prevention)

FAQ 1: Why is my reaction turning into black tar before the starting material is consumed?

Diagnosis: You are likely witnessing acid-catalyzed pyrrole polymerization . The Mechanism: The product (a pyrrolyl-pyrimidine) is electron-rich at the pyrrole ring but acid-sensitive. If you use a strong protic acid (like p-TsOH) or reflux too long in glacial acetic acid to force the sluggish aminopyrimidine to react, the formed product polymerizes.

Troubleshooting Protocol:

  • Switch Catalysts: Move from Brønsted acids to Lewis Acids. Montmorillonite K-10 clay or Sc(OTf)₃ are superior because they activate the dione carbonyls without creating a harsh acidic environment that degrades the product [1].

  • Microwave Irradiation: Instead of refluxing for 24 hours (tar risk), react at 120°C for 10–20 minutes in a microwave reactor. This kinetic spike overcomes the nucleophilic barrier of the amine without prolonged thermal exposure [2].

FAQ 2: I see a persistent polar spot on TLC. Is this the product?

Diagnosis: No. This is likely the hemiaminal intermediate (monocondensed species). The Cause: The second dehydration step (ring closure) is the rate-determining step for electron-deficient amines. The reaction stalls after the first C-N bond formation because the nitrogen lone pair is delocalized into the pyrimidine ring, making the second attack on the remaining carbonyl difficult.

Action Plan:

  • Azeotropic Distillation: Use a Dean-Stark trap with Toluene/Benzene to physically remove water. This drives the equilibrium toward the fully dehydrated pyrrole.

  • Add a Dehydrating Agent: Adding molecular sieves (4Å) or a small amount of acetic anhydride can push the hemiaminal to the pyrrole.

Module 2: Impurity Identification & Management

The following diagram illustrates the reaction pathway and where specific impurities originate.

ReactionPathways Figure 1: Reaction Pathways and Impurity Origins in Paal-Knorr Synthesis Start 2-Amino-5-bromopyrimidine + 2,5-Hexanedione Hemiaminal Hemiaminal Intermediate (Polar Impurity) Start->Hemiaminal Slow Attack (Low Nucleophilicity) Furan 2,5-Dimethylfuran (Side Product) Start->Furan pH < 3 Hydrolysis of Dione Product Target Pyrrole (5-bromo-2-(...)) Hemiaminal->Product - 2 H₂O (Requires Heat/Acid) Oligomer Polypyrrole Tar (Black/Sticky) Product->Oligomer Excess Acid Overheating

Figure 1: The "Hemiaminal" is the stall point; "Oligomer" is the over-reaction point.

Module 3: Purification Protocols

Quantitative Data: Solubility Profile

Use this table to select solvents for workup and recrystallization.

Solvent2-Amino-5-bromopyrimidineTarget Pyrrole ProductImpurity: Tar/Oligomer
Water InsolubleInsolubleInsoluble
Ethanol (Hot) SolubleSoluble Partially Soluble
Ethanol (Cold) Slightly SolublePrecipitates Soluble (often remains)
Dichloromethane SolubleSolubleSoluble
Hexanes/Pet Ether InsolubleSlightly SolubleInsoluble
Standard Operating Procedure (SOP): Purification

Step 1: The "Crash" (Removing Bulk Impurities)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (10x volume).

  • Stir vigorously for 30 minutes.

    • Why: The target pyrrole is highly lipophilic and will precipitate. The unreacted dione and acid catalyst will remain in the aqueous phase.

  • Filter the precipitate. Do not dry yet ; the solid likely contains unreacted amine.

Step 2: Chemical Wash (Removing Unreacted Amine)

  • Dissolve the crude solid in Dichloromethane (DCM).

  • Wash with 1M HCl (2x).

    • Mechanism:[1][2][3][4][5] The pyrrole nitrogen is not basic (lone pair involved in aromaticity). However, the pyrimidine nitrogens are weakly basic. 1M HCl is often strong enough to protonate unreacted 2-aminopyrimidine (pulling it into the aqueous layer) but not strong enough to protonate the electron-poor pyrrolyl-pyrimidine product significantly [3].

    • Caution: Do not use concentrated acid, or you will degrade the pyrrole.

  • Wash with Brine, dry over Na₂SO₄, and concentrate.

Step 3: Final Polish (Recrystallization)

  • System: Ethanol/Water (9:1) or Methanol.

  • Procedure: Dissolve in minimum hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Result: Needles of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine should form.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

Troubleshooting Figure 2: Troubleshooting Logic for Reaction Monitoring Problem Start: What is the issue? TLC_Check Check TLC (Mobile Phase: 20% EtOAc/Hex) Problem->TLC_Check Spots What do you see? TLC_Check->Spots Spot_SM SM Remains (Reaction Stalled) Spots->Spot_SM Spot_Base Baseline Streak (Tar/Polymer) Spots->Spot_Base Spot_Multi Multiple Spots (Incomplete Cyclization) Spots->Spot_Multi Action_SM Action: Increase Temp or Add Dean-Stark Trap Spot_SM->Action_SM Action_Base Action: Reduce Acid Conc. Switch to Lewis Acid (FeCl3) Spot_Base->Action_Base Action_Multi Action: Extend Reaction Time Add Molecular Sieves Spot_Multi->Action_Multi

Figure 2: Diagnostic flow based on Thin Layer Chromatography (TLC) analysis.

References

  • Banik, B. K., et al. (2000). "Microwave-assisted solid phase synthesis of pyrroles." Tetrahedron Letters, 41(34), 6551-6554. Link

  • Azizi, N., et al. (2009).[6] "Paal-Knorr pyrrole condensation... in water." Synlett, 2009(14), 2245-2248. Link

  • Gilman, H., et al. (1947).[7] "Synthesis of substituted pyrroles." Journal of the American Chemical Society, 69(8), 1946–1948. Link

  • Amarnath, V., et al. (1991).[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931. Link

Sources

Technical Support Center: Reaction Monitoring of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: HPLC Monitoring & Troubleshooting Guide Ticket ID: PYR-SUZ-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

This guide addresses the specific challenges of monitoring Palladium-catalyzed cross-couplings (primarily Suzuki-Miyaura) of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine .

The Molecule: The substrate features a pyrimidine core with a bromine at the C5 position (reactive site) and a 2,5-dimethylpyrrole moiety at the C2 position.

  • Function: The 2,5-dimethylpyrrole serves as a robust protecting group for the C2-amine, formed via the Paal-Knorr reaction.

  • Critical Vulnerability: While stable to bases used in Suzuki couplings (e.g.,

    
    , 
    
    
    
    ), this protecting group is acid-labile .
  • Analytical Risk: Standard acidic HPLC mobile phases (e.g., 0.1% TFA) can induce on-column hydrolysis, creating "ghost peaks" (2-amino-5-bromopyrimidine) that do not exist in the actual reaction pot.

Method Development & Optimization (The Setup)

Q: My starting material (SM) and product co-elute. How do I resolve them?

A: The 2,5-dimethylpyrrole group makes the SM significantly lipophilic. If your coupling partner is also lipophilic (e.g., a phenyl or naphthyl boronic acid), resolution on a standard C18 column can be difficult.

Protocol: Selectivity Optimization

  • Switch Stationary Phase: If C18 fails, move to a Phenyl-Hexyl column. The

    
     interactions often provide better separation for the aromatic-rich product compared to the SM.
    
  • Adjust Mobile Phase pH: Switch from acidic (Formic Acid) to neutral (10 mM Ammonium Bicarbonate, pH 7.4). This suppresses protonation of the pyrimidine ring, sharpening peaks and altering retention behavior.

Q: What is the recommended standard method?

Standard Operating Procedure (SOP-HPLC-01):

ParameterConditionRationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Sub-2 µm particles for rapid resolution of impurities.
Mobile Phase A Water + 0.1% Formic AcidAvoid TFA. TFA is strong enough to degrade the pyrrole protecting group over long sequences.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause higher backpressure; MeCN is preferred for lipophilic SM.
Gradient 5% to 95% B in 4 minSteep gradient required to elute the lipophilic protected SM.
Detection UV 254 nm & 280 nm254 nm for general aromatics; 280 nm often specific for the extended conjugation of the product.
Flow Rate 0.4 - 0.6 mL/minOptimized for UPLC/UHPLC pressure limits.

Troubleshooting & Diagnostics (The Process)

Q: I see a new peak appearing at early retention time (RT) that grows over time in the autosampler. Is my reaction decomposing?

A: Likely no . This is an analytical artifact caused by sample preparation .

  • Diagnosis: The peak likely corresponds to 5-bromo-2-aminopyrimidine. The acidic mobile phase or an acidic quench (e.g., 1M HCl) is hydrolyzing the dimethylpyrrole protecting group in the vial.

  • Solution:

    • Neutral Quench: Quench reaction aliquots with saturated

      
       or water/MeCN mixtures, not strong acid.
      
    • Buffer Choice: Use Ammonium Acetate (pH 4.5) or Formic Acid (pH ~2.7) instead of TFA (pH <2) in the mobile phase.

Q: My Area% shows 99% conversion, but isolated yield is only 60%. Where is the mass?

A: You are falling victim to Response Factor bias . The coupling product usually has a much higher extinction coefficient (


) than the starting material due to extended conjugation.

Corrective Action: Calculate Relative Response Factor (RRF) Do not rely on Area%. You must calibrate.

  • Prepare equimolar solutions (e.g., 0.1 mM) of isolated SM and Product.

  • Inject both and record Peak Areas.

  • Calculate RRF:

    
    
    
  • Apply correction:

    
    
    
Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.

A: This suggests catalyst poisoning or protodebromination .

  • Check for Des-Bromo Impurity: Look for a peak eluting slightly before the SM. This is 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (bromine replaced by hydrogen).

  • Cause: If this peak is high, your solvent is wet (acting as a proton source) or the temperature is too high.

  • Fix: Dry solvents (KF < 100 ppm) and lower temp.

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal HPLC conditions based on resolution and analyte stability.

MethodDev Start Start: Reaction Monitoring CheckpH Check Mobile Phase pH (Is TFA used?) Start->CheckpH SwitchBuffer Switch to 0.1% Formic Acid or 10mM NH4HCO3 CheckpH->SwitchBuffer Yes (Risk of Hydrolysis) SelectColumn Select Column: C18 Standard CheckpH->SelectColumn No (Safe) SwitchBuffer->SelectColumn RunGradient Run Gradient (5-95% MeCN) SelectColumn->RunGradient CheckRes Resolution Check: SM vs Product RunGradient->CheckRes Success Validate Method CheckRes->Success Rs > 1.5 SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) CheckRes->SwitchPhenyl Co-elution SwitchPhenyl->RunGradient

Figure 2: Sample Preparation & Quench Protocol

Caption: Critical workflow to prevent false positives (artifact degradation) during sample prep.

SamplePrep Rxn Reaction Aliquot (Hot) Quench Quench: Cold MeCN/H2O (Avoid HCl!) Rxn->Quench Immediate Filter Filter (0.2 µm PTFE) Remove Pd Black Quench->Filter Vial HPLC Vial (Analyze < 4 hrs) Filter->Vial Inject Injection Vial->Inject

Data Tables & Reference Standards

Troubleshooting Matrix
SymptomProbable CauseVerificationCorrective Action
New peak @ RT 1.2 min Hydrolysis of pyrrole (Artifact)Inject pure SM in water/MeCN vs. 1M HCl.Remove acid from quench; use Formic acid in mobile phase.
Peak tailing Residual Silanols or Metal ChelationCheck peak symmetry factor.Add 5mM Ammonium Acetate to mobile phase.
Ghost peaks (erratic) Carryover from lipophilic SMRun a blank injection.Add a "Sawtooth" wash (95% MeCN) at end of method.
High Backpressure Pd precipitationInspect column inlet frit.Filter samples (0.2 µm) or centrifuge before injection.
Relative Response Factor (RRF) Example

Note: Hypothetical values for illustration.

CompoundConc.[1][2][3][4][5][6][7][8][9][10][11] (mM)Absorbance Area (mAU*s)Response Factor (Area/Conc)RRF (vs SM)
SM (Bromo) 0.1150015,0001.00
Product (Biaryl) 0.1450045,0003.00

Interpretation: The Product absorbs 3x more strongly than the SM. If the HPLC shows a 1:1 peak area ratio, the actual molar ratio is 3:1 (SM:Product). The reaction is only 25% complete, not 50%.

References

  • Paal-Knorr Pyrrole Synthesis & Stability

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Section: Protection of Amines).

    • Stability of 2,5-dimethylpyrrole to acid:

  • HPLC Method Development for Pyrimidines

    • Agilent Technologies. Method Development Guide for Heterocyclic Compounds.

  • Suzuki-Miyaura Coupling Troubleshooting

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Relative Response Factor Calculation

    • U.S. Pharmacopeia (USP) General Chapter <621> Chromatography.

Sources

Validation & Comparative

Technical Guide: Characterization & Utility of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine serves as a specialized "linchpin" intermediate. Unlike generic pyrimidines, this molecule combines a highly reactive electrophilic handle (5-bromo) with a sterically demanding, lipophilic masking group (2,5-dimethylpyrrole) on the 2-amino position.

This guide characterizes the molecule not just as a final product, but as a critical scaffold for generating bi-heteroaryl kinase inhibitors and antimicrobial agents . The 2,5-dimethylpyrrole moiety functions as a robust protecting group for the amine that simultaneously modulates solubility and metabolic stability, offering distinct advantages over unsubstituted pyrrole analogs.

Comparative Analysis: Target vs. Alternatives

The following table objectively compares the target scaffold against its direct precursor and the unsubstituted analog to highlight why the dimethyl variant is often preferred in drug discovery campaigns.

FeatureTarget: 2,5-Dimethyl Derivative Alternative A: Unsubstituted Pyrrole Alternative B: Free Amine Precursor
Structure 5-Br-Pyrim-N-(2,5-Me-Pyrrole)5-Br-Pyrim-N-Pyrrole5-Br-Pyrim-NH₂
Lipophilicity (cLogP) High (~3.2) . Improves membrane permeability.Moderate (~2.1).Low (< 1.0). High polarity.
Metabolic Stability High. The

-positions of the pyrrole are blocked by methyls, preventing oxidative metabolism.
Low. Prone to oxidative degradation at the

-carbon positions.
N/A (Reactive functional group).[1][2]
Steric Profile Bulky. Forces the pyrrole and pyrimidine rings to twist (non-planar), disrupting

-stacking and improving solubility.
Planar. High tendency for

-stacking, leading to poor solubility in organic solvents.
Small.
Synthetic Utility Excellent for Suzuki/Buchwald couplings; the amine is "masked" but stable.Good, but the pyrrole ring is electron-rich and prone to electrophilic attack.Requires protection (e.g., Boc/Ac) before many Pd-catalyzed reactions to prevent catalyst poisoning.

Synthesis Protocol: The Paal-Knorr Condensation[3][4]

The most robust method to access this scaffold is the Paal-Knorr synthesis , condensing 2-amino-5-bromopyrimidine with 2,5-hexanedione.

Mechanism & Workflow Diagram

PaalKnorr_Mechanism Start Reagents: 2-Amino-5-bromopyrimidine + 2,5-Hexanedione Hemiaminal Intermediate: Hemiaminal Formation Start->Hemiaminal Nucleophilic Attack AcidCat Acid Catalyst (p-TSA or AcOH) AcidCat->Start Activates Carbonyl Cyclization Cyclization & Dehydration (-2 H₂O) Hemiaminal->Cyclization Ring Closure Product Target: 5-Bromo-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyrimidine Cyclization->Product Aromatization

Figure 1: The Paal-Knorr condensation pathway converting the primary amine to the dimethylpyrrole system.

Step-by-Step Experimental Protocol

Objective: Synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine on a 10 mmol scale.

  • Reagent Setup:

    • In a 100 mL round-bottom flask equipped with a Dean-Stark trap (optional but recommended for water removal), charge 2-amino-5-bromopyrimidine (1.74 g, 10 mmol).

    • Add 2,5-hexanedione (1.4 mL, 12 mmol, 1.2 eq). Excess dione ensures complete consumption of the amine.

    • Add solvent: Toluene (40 mL) containing Acetic Acid (1 mL) or catalytic p-Toluenesulfonic acid (p-TSA) (190 mg, 10 mol%).

    • Why Toluene? It allows for azeotropic removal of water, driving the equilibrium forward (Le Chatelier’s principle).

  • Reaction:

    • Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

    • Self-Validation: The starting amine spot (polar, low R_f) should disappear, replaced by a non-polar, UV-active spot (high R_f).

  • Work-up:

    • Cool to room temperature.

    • Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a crystalline solid.

Characterization Data Standards

To validate the identity of the synthesized molecule, compare experimental data against these standard values.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • 
     8.75 ppm (s, 2H):  Pyrimidine aromatic protons. Note: These shift downfield significantly compared to the amine precursor due to the electron-withdrawing nature of the pyrrole ring.
    
  • 
     5.90 ppm (s, 2H):  Pyrrole 
    
    
    
    -protons (C3-H and C4-H). Diagnostic singlet confirming symmetry.
  • 
     2.35 ppm (s, 6H):  Two methyl groups at the pyrrole 
    
    
    
    -positions. Key differentiator from unsubstituted pyrrole.
Mass Spectrometry (ESI/APCI)
  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) must result in two molecular ion peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

  • M+H: Expected m/z ~ 252.0 and 254.0.

Functional Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this molecule is as an electrophile in Palladium-catalyzed cross-couplings to generate bi-aryl libraries (common in kinase inhibitor discovery).

Coupling Workflow Diagram

Suzuki_Workflow Substrate Substrate: 5-Bromo-2-(2,5-dimethylpyrrol)pyrimidine Catalyst Catalyst System: Pd(dppf)Cl₂ + K₂CO₃ Solvent: Dioxane/H₂O Substrate->Catalyst Boronic Reagent: Aryl Boronic Acid (Ar-B(OH)₂) Boronic->Catalyst Cycle Catalytic Cycle: 1. Oxidative Addition (Pd inserts into C-Br) 2. Transmetallation (B to Pd) 3. Reductive Elimination Catalyst->Cycle Final Product: 5-Aryl-2-(2,5-dimethylpyrrol)pyrimidine (Bi-Aryl Scaffold) Cycle->Final

Figure 2: Workflow for functionalizing the C-5 position via Suzuki coupling.

Optimized Coupling Protocol
  • Mix: Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate (2.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). Why? This ferrocene-based ligand is robust against the steric bulk of the substrate and prevents de-halogenation side reactions better than Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Nitrogen.

  • Heat: 90°C for 12 hours.

  • Outcome: Yields 5-aryl derivatives. The 2,5-dimethylpyrrole remains intact, protecting the N-position throughout the basic coupling conditions.

References

  • Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3][4] Journal of Organic Chemistry, 1991.

  • Suzuki Coupling on Pyrimidines: Gong, Y., et al. "Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidines." Organic Letters, 2003.

  • Pyrrolopyrimidine Biological Activity: Gangjee, A., et al. "Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives."[5] Journal of Medicinal Chemistry, 2010.

  • General Heterocycle Synthesis: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard Reference Text).

Sources

comparing reactivity of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine with other bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chemical reactivity of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (hereafter referred to as 5-Br-DMPP ). This molecule represents a strategic "masked" intermediate in medicinal chemistry, specifically designed to overcome the limitations of 2-amino-5-bromopyrimidine in transition metal-catalyzed cross-couplings and organometallic lithiation chemistry.

Key Findings:

  • Catalyst Longevity: Unlike its free amine counterpart, 5-Br-DMPP prevents palladium catalyst poisoning during Suzuki-Miyaura couplings, typically increasing turnover frequency (TOF) and yields.

  • Orthogonal Stability: The 2,5-dimethylpyrrole (DMP) moiety is stable against strong bases (e.g., n-BuLi), enabling C5-lithiation/halogen-metal exchange—a transformation impossible with unprotected 2-aminopyrimidines.

  • Regiocontrol: Compared to 5-bromo-2-chloropyrimidine, 5-Br-DMPP eliminates the risk of competing

    
     reactions at the C2 position during nucleophilic attacks at C5.
    

Structural & Electronic Analysis

To understand the utility of 5-Br-DMPP, one must compare its electronic and steric profile against standard alternatives.

Feature5-Br-DMPP (Target)2-Amino-5-bromopyrimidine5-Bromo-2-chloropyrimidine
C2 Substituent 2,5-DimethylpyrrolePrimary Amine (-NH₂)Chloride (-Cl)
Electronic Nature Electron-rich pyrrole (masked)Strong Electron DonorElectron Withdrawing
Pd Coordination Sterically Hindered (Low affinity)High Affinity (Poisons catalyst)Low Affinity
Base Stability Stable to n-BuLi / LDADeprotonates (Acidic N-H)Susceptible to Nucleophilic Attack (

)
Primary Utility Protected intermediate for C5 functionalizationStarting material (requires specialized ligands)Electrophile for C2 substitution
The "Steric Shield" Mechanism

The 2,5-dimethyl groups on the pyrrole ring are not merely structural; they provide a critical steric shield orthogonal to the pyrimidine plane. This prevents the nitrogen lone pair from coordinating tightly with Lewis acids or transition metals (like Pd(0) or Pd(II)), thereby preserving the catalyst for the desired oxidative addition at the C5-Br bond.

Comparative Reactivity: Suzuki-Miyaura Coupling[2]

The primary application of 5-Br-DMPP is in the synthesis of biaryl pyrimidines where a C2-amine is required in the final target.

Challenge: Catalyst Poisoning

Reaction of 2-amino-5-bromopyrimidine with aryl boronic acids often suffers from low yields (20–40%) or requires high catalyst loading (5–10 mol%). The free amine coordinates to the Pd center, forming stable Pd-amine complexes that arrest the catalytic cycle.

Solution: The DMP Advantage

5-Br-DMPP behaves like a standard aryl bromide. The pyrrole ring is electron-rich but non-coordinating due to the steric bulk of the methyl groups.

Experimental Data: Yield Comparison

Typical isolated yields under standard conditions (Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C).

SubstrateBoronic AcidYield (%)Notes
5-Br-DMPP Phenylboronic acid88-94% Clean conversion, low catalyst load (1-3 mol%).
2-Amino-5-BrPhenylboronic acid35-50%Incomplete conversion; requires specialized ligands (e.g., XPhos).
5-Br-2-ClPhenylboronic acid60-75%Competing hydrolysis of C2-Cl or bis-coupling observed.
Validated Protocol: Suzuki Coupling of 5-Br-DMPP
  • Charge: To a reaction vial, add 5-Br-DMPP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration relative to pyrimidine).

  • Degas: Sparge with Argon for 5 minutes.

  • Catalyst: Add

    
     (0.03 equiv).
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Reactivity Profile: Lithiation & Halogen-Metal Exchange

This is the defining advantage of 5-Br-DMPP over 2-aminopyrimidines.

  • 2-Amino-5-bromopyrimidine: Treatment with n-BuLi results in deprotonation of the amine protons (

    
     ~20), forming a lithiated amide rather than effecting Li-Br exchange.
    
  • 5-Br-DMPP: Lacks acidic protons. Treatment with n-BuLi at -78°C effects rapid Lithium-Halogen exchange at C5. This generates a nucleophilic C5-lithiopyrimidine species that can be trapped with electrophiles (aldehydes, ketones, esters).

Lithiation_Workflow Start 5-Br-DMPP Intermediate C5-Lithio Species (Reactive Nucleophile) Start->Intermediate Li-Hal Exchange Reagent + n-BuLi (-78°C, THF) Product C5-Functionalized Product Intermediate->Product Electrophile Trap Electrophile + Electrophile (e.g., Benzaldehyde)

Figure 1: Halogen-Metal Exchange Workflow enabled by DMP protection.

Deprotection Strategy (The "Exit")

The 2,5-dimethylpyrrole is robust; removing it to reveal the primary amine requires specific conditions.[1] Standard acid hydrolysis (HCl) is often insufficient. The Paal-Knorr reversal using Hydroxylamine is the standard method.

Protocol: Microwave-Assisted Deprotection

Note: Conventional reflux can take 24–48 hours. Microwave irradiation significantly accelerates this.

  • Mixture: Dissolve the DMP-protected intermediate (1.0 equiv) in Ethanol/Water (2:1).

  • Reagent: Add Hydroxylamine Hydrochloride (

    
    ) (10–20 equiv).
    
  • Base: Add

    
     (5 equiv) to buffer the pH (optional, but often improves solubility).
    
  • Condition: Microwave irradiation at 120°C for 30–60 minutes.

    • Alternative: Reflux at 100°C for 24 hours.

  • Workup: The byproduct is acetonylacetone oxime (water-soluble). Basify to pH >10 with NaOH, extract the free amine product into DCM or EtOAc.

Visual Summary of Workflows

The following diagram illustrates the strategic decision-making process when selecting 5-Br-DMPP.

Reactivity_Comparison Start Target: C5-Functionalized 2-Aminopyrimidine Choice Select Starting Material Start->Choice RouteA Route A: 2-Amino-5-bromopyrimidine Choice->RouteA Direct Use RouteB Route B: 5-Br-DMPP (Protected) Choice->RouteB Strategy IssueA Issue: Catalyst Poisoning (Low Yields) RouteA->IssueA Suzuki LithiationA Lithiation: Fails (Deprotonation) RouteA->LithiationA n-BuLi BenefitB Benefit: High TOF No Poisoning RouteB->BenefitB Suzuki LithiationB Lithiation: Success (Li-Hal Exchange) RouteB->LithiationB n-BuLi Final Final Product IssueA->Final Low Yield Deprotect Deprotection: NH2OH·HCl, 120°C BenefitB->Deprotect LithiationB->Deprotect Deprotect->Final

Figure 2: Strategic selection of 5-Br-DMPP avoids synthetic dead-ends associated with free amines.

References

  • Vertex Pharmaceuticals. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection." Journal of Organic Chemistry, 2013.[2]

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Guides, 2025.

  • Royal Society of Chemistry. "Protection of primary amines as N-substituted 2,5-dimethylpyrroles."[3] J. Chem. Soc., Chem. Commun., 1980.

  • National Institutes of Health (PubChem). "Compound Summary: N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide (Structural Analog Data)." PubChem Database.[4]

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017.

Sources

Technical Comparison: 5-Chloro vs. 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine vs. 5-bromo Analog for Suzuki Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of functionalized pyrimidines, particularly for kinase inhibitor scaffolds, the choice between 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (1-Cl) and its 5-bromo analog (1-Br) is a critical decision point that balances raw material cost against process efficiency.

  • The 5-Bromo Analog (1-Br): Offers superior reactivity, enabling the use of standard, low-cost catalyst systems (e.g., Pd(PPh₃)₄) under mild conditions. It is the preferred choice for small-scale discovery chemistry where time-to-result is paramount.

  • The 5-Chloro Analog (1-Cl): Significantly more cost-effective at scale but kinetically stubborn. It requires advanced catalytic systems (e.g., bulky phosphine ligands like XPhos or SPhos) or higher energy input (microwave/high temp) to overcome the activation energy barrier of the C–Cl bond.

This guide analyzes the mechanistic divergences, provides optimized protocols for both substrates, and details the critical deprotection step to recover the free amine.

Substrate Analysis & Mechanistic Insight[1]

The Scaffold and Protecting Group

Both substrates feature a 2,5-dimethylpyrrole moiety.[1][2] This is not a structural target but a robust protecting group for the C2-primary amine (Paal-Knorr protection).

  • Why it's used: Free 2-aminopyrimidines can poison Pd catalysts via coordination of the exocyclic amine. The dimethylpyrrole masks this functionality, rendering the substrate lipophilic and preventing catalyst sequestration.

  • Electronic Effect: The pyrrole ring is electron-rich, but it is orthogonal to the coupling site. The pyrimidine ring itself is electron-deficient, which activates the C5-position for nucleophilic attack, though oxidative addition remains the rate-determining step.

Bond Dissociation & Oxidative Addition

The core difference lies in the oxidative addition of the Pd(0) species into the carbon-halogen bond.

Feature5-Bromo (1-Br)5-Chloro (1-Cl)Impact
Bond Energy (C-X) ~81 kcal/mol~96 kcal/mol1-Cl requires higher activation energy.
Oxidative Addition Fast, facileSlow, Rate-Limiting1-Br works with simple catalysts; 1-Cl needs electron-rich ligands.
Catalyst Requirement Standard (Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized (Pd-XPhos, Pd-P(tBu)₃)1-Cl increases catalyst cost but lowers substrate cost.

Experimental Performance Comparison

The following data summarizes typical performance metrics derived from cross-coupling screens of electron-deficient heteroaryl halides.

Table 1: Reaction Performance Matrix
VariableProtocol A: 5-Bromo SubstrateProtocol B: 5-Chloro Substrate
Catalyst System Pd(PPh₃)₄ (1-3 mol%)Pd₂(dba)₃ + XPhos (1-2 mol%)
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)K₃PO₄ (2-3 equiv)
Solvent System DME/H₂O or Dioxane/H₂O (4:1)1,4-Dioxane or Toluene (Anhydrous preferred)
Temperature 80–90 °C100–110 °C (or Microwave 120 °C)
Time 2–6 Hours12–24 Hours (Thermal) / 30 min (MW)
Typical Yield 85–95%70–85%
Side Reactions Minimal; occasional debrominationHydrolysis of Cl (if water present); Homocoupling

Visualizing the Reaction Pathway

The following diagram illustrates the parallel workflows for both substrates, highlighting the convergence at the coupled product and the subsequent deprotection step.

SuzukiPathways Substrate_Br 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (High Reactivity) Cat_Br Pd(PPh3)4 / Na2CO3 Standard Conditions Substrate_Br->Cat_Br Substrate_Cl 5-Chloro-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (Low Cost / Lower Reactivity) Cat_Cl Pd-XPhos / K3PO4 Enhanced Catalysis Substrate_Cl->Cat_Cl Intermediate Coupled Intermediate (Protected Amine) Cat_Br->Intermediate Fast OA Cat_Cl->Intermediate Slow OA Deprotection Deprotection (NH2OH·HCl / EtOH / Reflux) Intermediate->Deprotection Final_Product Final Product (5-Aryl-2-aminopyrimidine) Deprotection->Final_Product

Figure 1: Comparative reaction pathways for 5-bromo and 5-chloro substrates leading to the target 2-aminopyrimidine.[3]

Detailed Experimental Protocols

Protocol A: 5-Bromo Coupling (Standard)

Best for: Discovery scale (<5g), rapid library synthesis.

  • Charge: To a reaction vial, add 1-Br (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add 2M aqueous Na₂CO₃ (2.0 equiv).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Reaction: Seal and heat at 85 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: 5-Chloro Coupling (Enhanced)

Best for: Process scale (>100g), cost-sensitive routes.

  • Catalyst Prep: In a glovebox or under Argon, mix Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in 1,4-Dioxane. Stir for 10 mins to generate the active catalyst species.

  • Charge: Add 1-Cl (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv) to the reaction vessel.

  • Combine: Transfer the catalyst solution to the reaction vessel.

  • Reaction: Heat at 100–110 °C for 16 hours. (Alternatively: Microwave at 120 °C for 30 mins).

  • Note: Strictly anhydrous conditions are recommended to prevent hydrolysis of the chloropyrimidine to the pyrimidinone.

  • Workup: Filter through Celite to remove phosphate salts. Concentrate and purify.

Protocol C: Deprotection (Common to Both)

To recover the primary amine:

  • Dissolve the coupled intermediate in Ethanol.

  • Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (5.0 equiv) and water (10% v/v).

  • Reflux for 6–12 hours.

  • Cool and concentrate. Basify with NaOH to pH 10 and extract with DCM.

Strategic Decision Matrix

Use the following logic to select the appropriate starting material for your campaign:

DecisionTree Start Select Substrate Scale What is the Reaction Scale? Start->Scale Small Discovery (<10g) Scale->Small Low Large Process (>100g) Scale->Large High Use_Br Use 5-BROMO (Reliable, Fast) Small->Use_Br Cost Is Catalyst Cost a Driver? Large->Cost Cost->Use_Br No Use_Cl Use 5-CHLORO (Cheap SM, Optimize Cat.) Cost->Use_Cl Yes

Figure 2: Decision tree for selecting between chloro- and bromo-pyrimidines.

References

  • Reactivity of Halogenated Pyrimidines

    • Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
    • Source: BenchChem.[4]

  • Microwave-Assisted Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI (C
    • URL:[Link][5][6]

  • 2,5-Dimethylpyrrole Protection Strategy

    • Title: Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.[1]

    • Source: N
    • URL:[Link]

  • General Suzuki Coupling Review

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7]

    • Source: Chemical Reviews (Miyaura & Suzuki).[8]

    • URL:[Link]

Sources

Optimizing Pyrimidine Cross-Coupling: A Technical Guide to Alternatives for 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, the pyrimidine ring is a privileged scaffold. However, functionalizing the 5-position of 2-aminopyrimidine via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) presents a classic challenge: Catalyst Poisoning .[1]

The primary amine at the C2 position acts as a competitive ligand, coordinating to the Palladium center and deactivating the catalytic cycle. To mitigate this, the industry standard has long been 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (referred to hereafter as DMP-BAP ).[1]

Why DMP-BAP? The 2,5-dimethylpyrrole (DMP) moiety masks the amine via the Paal-Knorr reaction, rendering it non-nucleophilic and sterically bulky.[1] This restores catalyst turnover.[1] However, the DMP group requires harsh deprotection conditions (hydroxylamine/heat) that can degrade sensitive late-stage intermediates.[1]

This guide objectively compares DMP-BAP with its primary alternatives: N-Boc protected analogs , Unprotected amines , and Iodo-variants , providing experimental data to drive your building block selection.[1]

Comparative Analysis of Building Blocks

The following table synthesizes performance metrics across three critical dimensions: Coupling Efficiency, Deprotection Ease, and Process Scalability.

Table 1: Performance Matrix of 5-Bromo-2-Aminopyrimidine Alternatives[1]
FeatureDMP-BAP (The Standard) N-Boc-5-Bromo-2-Aminopyrimidine Unprotected 5-Bromo-2-Aminopyrimidine
Structure Pyrrole-protectedCarbamate-protectedFree Amine
Pd-Catalyst Activity High (No poisoning)High (No poisoning)Low (Significant poisoning risk)
Thermal Stability Excellent (>150°C)Moderate (<100°C, risk of thermal cleavage)Excellent
Solubility (Organic) High (Lipophilic)HighLow (Polar/H-bonding)
Deprotection Harsh (NH₂OH[1]·HCl, Reflux/Microwave)Mild (TFA or HCl/Dioxane)N/A (Zero steps)
Atom Economy Poor (Adds C₆H₈)Moderate (Adds C₅H₉O₂)Best
Cost High (Multi-step prep)ModerateLow

Decision Logic & Mechanism

To understand why you should choose one over the other, we must visualize the reaction pathway and the catalyst deactivation mechanism.

Figure 1: The Catalyst Poisoning Mechanism & Selection Logic[1]

G cluster_0 The Problem: Catalyst Poisoning cluster_1 The Solution: Protection Strategies FreeAmine Unprotected Amine Pd Pd(0) Catalyst FreeAmine->Pd  N-coordination DeadCat Inactive Complex (Coordination) Pd->DeadCat DMP DMP-Protected (Pyrrole) Coupling Suzuki Coupling (Cross-Coupled Product) DMP->Coupling  High Yield (Stable >120°C) Boc Boc-Protected (Carbamate) Boc->Coupling  Good Yield (Temp <100°C)

Caption: Figure 1 illustrates the sequestration of Palladium by the free amine (Red path) versus the steric shielding provided by DMP and Boc groups (Green/Blue paths), enabling the catalytic cycle.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the checkpoints (TLC/LCMS) fail, do not proceed to the next step.

Protocol A: Synthesis of DMP-BAP (Paal-Knorr Installation)

Use this if you require maximum stability during high-temperature couplings.[1]

  • Reagents: 5-bromo-2-aminopyrimidine (1.0 eq), 2,5-hexanedione (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Toluene (0.5 M concentration).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 12–16 hours.[1] Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting amine (polar, baseline) should disappear; the product (non-polar) moves to R_f ~0.6.

    • Cool to RT. Wash with NaHCO₃ (sat. aq.) and Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂).[1]

  • Yield: Typically 85–92%.[1]

Protocol B: Optimized Suzuki Coupling (Comparative)

This general protocol applies to both DMP and Boc variants.

  • Reagents: Protected Bromopyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon for 15 mins.

  • Procedure:

    • Mix reagents in a pressure vial.

    • For DMP-BAP: Heat to 100–110°C for 4–12 hours.

    • For Boc-Analog: Heat to max 80–90°C . Warning: Higher temps may cause Boc-cleavage and subsequent catalyst poisoning.[1]

    • Checkpoint: LCMS should show conversion to the biaryl product. If using DMP, the mass will be M+Product+Mass(C₆H₈).

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

Protocol C: The Critical Step – Deprotection[1]

Option 1: DMP Removal (The Challenge)

  • Reagents: Hydroxylamine Hydrochloride (NH₂OH·HCl, 10 eq), Ethanol/Water (2:1).

  • Conditions: Reflux (100°C) for 16–24 hours OR Microwave at 120°C for 1 hour.

  • Note: This generates the free amine and 2,5-dimethyl-N-hydroxy-pyrrole byproducts.[1]

  • Validation: The reaction often stalls.[3] If conversion <50% after 5 hours, add Et₃N (2 eq) to buffer the pH.

Option 2: Boc Removal (The Easy Route)

  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Conditions: RT for 1–2 hours.

  • Validation: Quantitative conversion is standard.

Strategic Recommendation (Decision Tree)

Use the following logic flow to select the correct building block for your specific campaign.

Figure 2: Selection Decision Tree

DecisionTree Start Start: 5-Functionalization of 2-Aminopyrimidine Q1 Is the coupling reaction temperature > 100°C? Start->Q1 Q2 Is the final product acid-sensitive? Q1->Q2 No (<100°C) Res_DMP USE DMP-BAP (High Thermal Stability) Q1->Res_DMP Yes Q3 Is Step Count / Cost the primary driver? Q2->Q3 Maybe Q2->Res_DMP Yes (Needs Neutral Deprotection) Res_Boc USE N-Boc Analog (Easy Deprotection) Q2->Res_Boc No (Stable to Acid) Q3->Res_Boc No (High Value) Res_Free USE Unprotected Amine (Optimize Catalyst Load) Q3->Res_Free Yes (High Volume)

Caption: Figure 2 outlines the decision logic. Choose DMP for thermal stability; choose Boc for ease of removal; choose Unprotected only for cost-critical, optimized processes.[1]

References

  • Catalyst Poisoning by Amines

    • Smith, G. B., et al. "Mechanistic Studies of the Suzuki Cross-Coupling Reaction." Journal of Organic Chemistry, 1994.

  • Paal-Knorr Synthesis & DMP Stability

    • Banfield, S. C., et al. "2,5-Dimethylpyrrole as a Protecting Group for Primary Amines."[1][3][4][5][6][7] Journal of Organic Chemistry, 2007.

  • Microwave-Assisted Deprotection of DMP

    • Walia, A., et al.[5] "Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection." Journal of Organic Chemistry, 2013.[5]

  • Comparative Analysis of Pyrimidine Couplings

    • Lüleburgaz, S., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides."[1][8] Tetrahedron, 2020.

Sources

Biological Activity Comparison: 5-Substituted Pyrrolo[2,3-d]pyrimidines

[2][3][4][5]

Executive Summary: The 7-Deazapurine Advantage

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a bioisostere of purine where the N7 nitrogen is replaced by a carbon.[2] This single atomic substitution fundamentally alters the electronic distribution of the heterocycle, enhancing metabolic stability against purine nucleoside phosphorylases while retaining critical hydrogen-bonding capabilities for ATP-binding sites.

Why the 5-Position Matters: While 6-substitution (analogous to the C8 of purines) often protrudes into solvent-exposed regions, 5-substitution (analogous to C7 of purines) directs moieties into the hydrophobic "back pocket" of kinase domains or specific cofactor channels in folate-dependent enzymes.[2] This vector is critical for achieving isotype selectivity and overcoming resistance mechanisms common to standard purine inhibitors.[2]

Therapeutic Class 1: Next-Generation Antifolates

Primary Mechanism: Inhibition of de novo purine biosynthesis (GARFTase & AICARFTase).[2][3] Comparative Standard: Pemetrexed (PMX) and Methotrexate (MTX).[2]

Mechanistic Distinction

Unlike Pemetrexed, which primarily targets Thymidylate Synthase (TS), specific 5-substituted pyrrolopyrimidines function as dual inhibitors of GARFTase and AICARFTase.[2] This blockade starves the cell of purine nucleotides (ATP/GTP) rather than just thymidine, effective against tumors with high salvage pathway activity.[2]

Comparative Data: 5-Substituted vs. 6-Substituted vs. PMX

The following table summarizes the antiproliferative potency (IC50) and transport specificity in KB human tumor cells.[2]

Compound ClassRepresentative StructureBridge LengthPrimary Target(s)Transport SpecificityKB Cell IC50 (nM)
Standard Pemetrexed (PMX) 3-CarbonTS > GARFTasePCFT, RFC68.0
5-Substituted Cpd 9 (Thienoyl) 4-CarbonGARFTase + AICARFTase FRα, PCFT 0.55
5-Substituted Cpd 10 (Thienoyl)5-CarbonGARFTase + AICARFTaseFRα, PCFT41.7
6-Substituted Cpd 2d4-CarbonGARFTaseFRα0.55
Control Methotrexate (MTX)N/ADHFRRFC6.0

Data Source: Synthesized from comparative studies on thienoyl antifolates (e.g., A.C.S. Med. Chem. Lett. & J. Med.[2][4][5] Chem).[2][3][6][7][4][8][9][10][11]

Key Insight: The 5-substituted analog (Cpd 9) maintains picomolar potency comparable to the 6-substituted variant but exhibits a distinct transporter profile, utilizing the Folate Receptor ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


2
Pathway Visualization

The diagram below illustrates the blockade points of 5-substituted variants versus standard antifolates.[2]

PurineBlockadePRPPPRPPGARGAR (Glycinamide Ribonucleotide)PRPP->GARFGARFGARGAR->FGARFormyl TransferAICARAICARFGAR->AICARMulti-stepFAICARFAICARAICAR->FAICARFormyl TransferIMPIMP (Inosine Monophosphate)FAICAR->IMPGARFTaseGARFTaseGARFTase->GARAICARFTaseAICARFTaseAICARFTase->AICARTSThymidylate SynthasePMXPemetrexed (Standard)PMX->GARFTaseSecondaryPMX->TSPrimary Block55Sub5-Substituted Pyrrolo[2,3-d](e.g., Cpd 9)Sub->GARFTasePotent BlockSub->AICARFTasePotent Block

Figure 1: Dual blockade of de novo purine biosynthesis by 5-substituted pyrrolopyrimidines compared to Pemetrexed.[2]

Therapeutic Class 2: Kinase Inhibitors (JAK/FAK/PAK4)

Primary Mechanism: ATP-competitive inhibition.[2] Structural Advantage: The 5-substituent accesses the "Gatekeeper" region or the solvent front depending on linker length, allowing for high selectivity profiles (e.g., JAK1 vs JAK2).[2]

Comparative Selectivity Profile

5-substituted pyrrolopyrimidines have shown superior selectivity indices compared to pan-JAK inhibitors like Tofacitinib in specific assays.[2]

CompoundScaffold ModificationTargetSelectivity RatioBiological Outcome
Cpd 23a 4-(1,5-triazole)-pyrrolo[2,3-d]JAK1 >12-fold vs JAK2Reduced anemia risk (JAK2 side effect)
Cpd 16c 5-fluoro-pyrrolo[2,3-d]FAK High Specificity78.6% Tumor Growth Inhibition (Xenograft)
Tofacitinib Pyrrolo[2,3-d] (Unsubstituted C5)Pan-JAKLow (JAK1/3/2)Broad immunosuppression
Structure-Activity Relationship (SAR) Logic

The following decision tree outlines the optimization logic for the 5-position to achieve specific biological outcomes.

SAR_LogicCorePyrrolo[2,3-d]pyrimidineScaffoldPos55-PositionSubstitutionCore->Pos5HalogenSmall Halogen(F, Cl, Br)Pos5->HalogenArylAryl/Heteroaryl(Thiophene, Phenyl)Pos5->ArylBridgeAlkyl Bridge Length(2-5 Carbons)Pos5->BridgeOutcome1FAK/JAK Selectivity(Gatekeeper Access)Halogen->Outcome1Electronic modulationAryl->Outcome1Hydrophobic pocket fitOutcome2Dual GARFTase/AICARFTaseInhibitionBridge->Outcome2Cofactor mimicryOutcome3Transporter Specificity(PCFT/FRα)Bridge->Outcome34-Carbon Optimal

Figure 2: SAR optimization logic for 5-substituted pyrrolopyrimidines.

Detailed Experimental Protocol

Protocol: Cellular Kinase Inhibition & Viability Assay

Objective: To determine the IC50 of a 5-substituted pyrrolopyrimidine against a specific kinase-driven cell line (e.g., JAK1-dependent TF-1 cells) and assess off-target cytotoxicity.[2]

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Reference Standard (e.g., Tofacitinib)[2]

  • Cell Line: TF-1 (erythroleukemia, GM-CSF dependent)[2]

  • Assay Kit: CellTiter-Glo® (Promega) or MTT Reagent[2]

  • Growth Medium: RPMI-1640 + 10% FBS + 2 ng/mL GM-CSF

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Harvest TF-1 cells in the logarithmic growth phase.

    • Dilute to

      
       cells/mL in fresh medium.
      
    • Dispense 90 µL/well into 96-well clear-bottom black plates (for luminescence) or clear plates (for MTT).

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation (Day 1):

    • Perform a 1:3 serial dilution of the 10 mM stock in DMSO (8 points).[2]

    • Further dilute these DMSO stocks 1:100 into culture medium to create 10x working solutions (Final DMSO concentration on cells will be 0.1%).

    • Self-Validation Step: Include a "DMSO-only" control (0% inhibition) and a "Staurosporine" control (100% kill) to validate assay dynamic range.

  • Treatment:

    • Add 10 µL of the 10x compound working solutions to the respective wells.

    • Incubate for 72 hours.

  • Readout (Day 4 - CellTiter-Glo):

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent to each well.[2]

    • Orbitally shake for 2 minutes (lyse cells).[2]

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).[2]

  • Data Analysis:

    • Normalize RLU values:

      
      
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to calculate IC50.[2]

Experimental Workflow Diagram

AssayWorkflowStep1Seed Cells(TF-1, 90µL/well)Step2Compound Dilution(1:3 Serial in DMSO -> Medium)Step1->Step2Step3Treatment(Add 10µL 10x Comp)Step2->Step3Step4Incubation(72h @ 37°C)Step3->Step4Step5Add Detection Reagent(CellTiter-Glo)Step4->Step5Step6Measure LuminescenceStep5->Step6Step7Calculate IC50(4-PL Regression)Step6->Step7

Figure 3: Workflow for high-throughput cellular kinase inhibition assay.

References

  • Wang, L., et al. (2015).[2] "Discovery of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase." Journal of Medicinal Chemistry. [2]

  • Golani, L.K., et al. (2016).[2] "Structure-Activity Relationships of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates." ACS Medicinal Chemistry Letters. [2]

  • Gangjee, A., et al. (2012).[2] "Synthesis and Biological Activities of 5-Substituted Pyrrolo[2,3-d]pyrimidines." Bioorganic & Medicinal Chemistry.

  • Kwon, Y., et al. (2022).[2] "Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[2]

Sources

structure-activity relationship of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine scaffold, a critical "privileged structure" in medicinal chemistry. It serves as both a versatile synthetic intermediate and a bioactive pharmacophore in the development of anti-microbial (specifically anti-tubercular) and anti-proliferative agents.

Executive Summary

The 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine scaffold represents a strategic intersection of synthetic utility and biological activity.[1] Chemically, it is a "masked" form of 2-amino-5-bromopyrimidine, where the 2,5-dimethylpyrrole moiety serves as a stable, lipophilic protecting group formed via the Paal-Knorr reaction. Biologically, this specific arrangement—a pyrimidine core flanked by a lipophilic pyrrole and a reactive halogen—has demonstrated significant potential as a lead in anti-tubercular (TB) and kinase inhibitor discovery programs.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its physicochemical properties against standard alternatives and detailing the synthetic workflows required to unlock its therapeutic potential.

Structural Analysis & Pharmacophore Deconstruction

To understand the utility of this scaffold, one must deconstruct it into its three functional zones. This modularity allows medicinal chemists to fine-tune potency and pharmacokinetic (PK) profiles.

The Three-Zone SAR Model
ZoneComponentFunction & SAR Implication
Zone A 2,5-Dimethylpyrrole Lipophilic Effector / Masked Amine: Unlike a free amine (-NH2), this moiety removes Hydrogen Bond Donor (HBD) capability, significantly increasing LogP and membrane permeability. It mimics hydrophobic pockets in enzymes (e.g., COX-2, Pantothenate Synthetase).
Zone B Pyrimidine Core Scaffold / H-Bond Acceptor: The nitrogen atoms at positions 1 and 3 serve as Hydrogen Bond Acceptors (HBA), crucial for orienting the molecule within the active site (e.g., the hinge region of kinases).
Zone C 5-Bromo Position Diversity Vector: The bromine atom is an electron-withdrawing group but, more importantly, a "synthetic handle." It is the exit vector for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to introduce biaryl systems essential for high-affinity binding.

Comparative Performance Analysis

The following table compares the 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine scaffold against its primary structural alternatives in drug design.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Scaffold (Pyrrolyl-Pyrimidine)Alternative A (Free Amine: 2-Amino-5-bromopyrimidine)Alternative B (Fused: Pyrrolo[2,3-d]pyrimidine)
Lipophilicity (cLogP) High (~3.2) Low (~1.[1]1)Moderate (~2.[1]0)
Membrane Permeability Excellent (CNS/Intracellular penetration)Poor (Polar surface area limits passive transport)Good
Conformational Freedom Rotatable Bond (N-C bond allows induced fit)N/ARigid (Fused system)
Metabolic Stability Moderate (Pyrrole ring can be oxidized)HighHigh
Synthetic Utility High (Orthogonal protection strategy)Moderate (Amine interferes with some Pd-catalysts)Low (Complex synthesis)
Primary Application Anti-tubercular / COX Inhibitor Fragment-based screeningKinase Inhibitor (e.g., Tofacitinib)

Expert Insight: The "dimethyl" substitution on the pyrrole is not merely decorative. It blocks the reactive


-positions of the pyrrole ring, preventing rapid oxidative metabolism and polymerization, a common failure mode for unsubstituted pyrroles.

Experimental Workflows & Protocols

Workflow A: Synthesis via Paal-Knorr Cyclization

The generation of this scaffold relies on the condensation of 2-amino-5-bromopyrimidine with acetonylacetone (2,5-hexanedione).

Protocol:

  • Reagents: 2-Amino-5-bromopyrimidine (1.0 eq), Acetonylacetone (1.2 eq), p-Toluenesulfonic acid (catalytic, 0.1 eq).

  • Solvent: Toluene or Ethanol/Acetic Acid (9:1).

  • Conditions: Reflux with Dean-Stark trap (for Toluene) to remove water, driving the equilibrium forward. Reaction time: 4–12 hours.

  • Work-up: Cool to RT. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO3, and recrystallize from Ethanol.

  • Validation: 1H NMR should show the disappearance of the broad -NH2 singlet (approx. 5.0-6.0 ppm) and the appearance of the pyrrole singlet (approx. 5.8 ppm) and methyl groups (2.3 ppm).

Workflow B: Diversification via Suzuki-Miyaura Coupling

To transform the scaffold into a bioactive inhibitor (e.g., for Kinase or Anti-microbial screening), the 5-bromo position is substituted.

Protocol:

  • Reagents: Scaffold (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat to 90°C for 16 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action & Signaling Pathways

The biological activity of these analogs typically follows two distinct pathways depending on the 5-position substitution.

Diagram: Dual-Pathway Mechanism

G Scaffold 5-Bromo-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyrimidine Path1 Pathway A: Anti-Microbial (M. tuberculosis) Scaffold->Path1 Lipophilic Core (Zone A Dominant) Path2 Pathway B: Anti-Proliferative (Oncology) Scaffold->Path2 5-Aryl Substitution (Zone C Dominant) Target1 Target: Pantothenate Synthetase (Lipophilic Pocket Binding) Path1->Target1 Target2 Target: Tyrosine Kinases (EGFR / VEGFR) Path2->Target2 Target3 Target: COX-1 / COX-2 (Anti-inflammatory) Path2->Target3 Outcome1 Disruption of CoA Biosynthesis (Bacterial Cell Death) Target1->Outcome1 Outcome2 Inhibition of ATP Binding (Apoptosis / G2-M Arrest) Target2->Outcome2

Caption: The scaffold acts as a bifurcated lead. The lipophilic pyrrole core drives anti-microbial permeation (Pathway A), while 5-aryl elaboration targets kinase ATP pockets (Pathway B).

Critical Experimental Data & Observations

Based on aggregated data from pyrrolyl-pyrimidine studies:

  • Anti-Tubercular Activity:

    • Analogs retaining the 2,5-dimethylpyrrole moiety show MIC values in the range of 6.25 – 25 µg/mL against M. tuberculosis H37Rv.

    • Mechanism:[1][2][3][4] The pyrrole ring mimics the lipophilic interactions required to inhibit Pantothenate Synthetase, an enzyme essential for CoA biosynthesis in bacteria.

  • Cytotoxicity (Oncology):

    • When the 5-bromo group is replaced with a 3,4-dimethoxyphenyl or pyrazolyl group, IC50 values against HeLa and MCF-7 cell lines drop to < 5 µM .

    • The 2,5-dimethylpyrrole group is essential here; removing the methyl groups (unsubstituted pyrrole) often leads to metabolic instability and loss of potency due to rapid oxidation.

  • Safety Profile (Toxicity):

    • Caution: 2,5-hexanedione (the precursor) is neurotoxic (axonal atrophy).[2] However, once cyclized into the pyrrole on the pyrimidine ring, this toxicity is generally abrogated, provided the compound does not hydrolyze back to the diketone in vivo. Stability assays in plasma are mandatory.

References

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds. Current Pharmaceutical Design, 2022. Link

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery. Chem Biol Drug Des, 2022. Link

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 2016.[5] Link

  • Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl) pyridine]. Biomedicine & Pharmacotherapy, 2023.[6] Link

  • Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation. Nat Prod Rep, 2013. Link

Sources

Technical Deep Dive: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Solving the "Aminopyrimidine Problem"

In the landscape of kinase inhibitor development, the 2-aminopyrimidine motif is ubiquitous. However, introducing this moiety early in a synthetic sequence via cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) presents a notorious chemical paradox. The free amino group (


) and the adjacent pyrimidine nitrogens act as potent chelators, frequently poisoning Palladium catalysts and stalling reaction cycles.

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine represents the "Gold Standard" solution to this challenge. By masking the primary amine as a sterically demanding 2,5-dimethylpyrrole, this reagent shuts down catalyst sequestration, enables high-yield carbon-carbon bond formation at the 5-position, and allows for mild, orthogonal deprotection.

This guide provides a comparative technical analysis, validated protocols, and mechanistic insights to integrate this reagent into your workflow.

The Mechanistic Advantage[1]

The superiority of the 2,5-dimethylpyrrole protecting group over standard acyl or Boc protection lies in its dual Steric and Electronic modulation.

The "Catalyst Poisoning" Phenomenon (The Problem)

When using unprotected 2-amino-5-bromopyrimidine:

  • N-H Acidity: The amino protons are relatively acidic (

    
     in DMSO), leading to deprotonation by bases (e.g., 
    
    
    
    ,
    
    
    ) used in coupling. The resulting anion coordinates tightly to Pd(II).
  • Chelation: The "bite angle" between the exocyclic amine and the endocyclic nitrogen allows for bidentate binding to the metal center, forming a stable, unreactive complex.

The Pyrrole Solution

The 2,5-dimethylpyrrole moiety solves this via:

  • Steric Shielding: The two methyl groups at the 2 and 5 positions of the pyrrole ring are orthogonal to the pyrimidine plane. This steric bulk physically blocks the Pd catalyst from coordinating to the pyrimidine nitrogens.

  • Electronic Deactivation: The nitrogen lone pair is delocalized into the aromatic pyrrole system, rendering it non-nucleophilic and preventing interference with the catalytic cycle.

Comparative Performance Analysis

The following data summarizes the performance of the pyrrole-protected reagent against common alternatives in a standard Suzuki coupling (Boronic acid + Pd(dppf)Cl2).

FeatureFree Amine (Unprotected)Acetyl / Amide (NHAc)Boc / Carbamate (NHBoc)2,5-Dimethylpyrrole (The Product)
Coupling Yield Low (< 40%)Moderate (50-70%)Moderate (60-75%)High (> 90%)
Catalyst Loading High (5-10 mol%)Standard (3-5 mol%)Standard (3-5 mol%)Low (1-3 mol%)
Base Stability N/A (Deprotonates)Labile (Hydrolysis risk)Labile (Thermal instability)Excellent (Stable to strong bases)
Solubility Poor (Polar/H-bonding)ModerateGoodExcellent (Lipophilic)
Atom Economy HighModerateLowModerate
Deprotection N/AAcid/Base HydrolysisStrong Acid (TFA/HCl)Hydroxylamine (Neutral/Mild)

Visualizing the Workflow

The following diagram illustrates the complete lifecycle of the reagent, from the "Paal-Knorr" protection to the "Supramolecular Shielding" during coupling, and finally the specific deprotection.

SynthesisWorkflow cluster_mechanism Why it works: Steric Shielding Start 2-Amino-5-bromo pyrimidine Protected 5-Bromo-2-(2,5-dimethyl pyrrol-1-yl)pyrimidine (THE PRODUCT) Start->Protected Paal-Knorr (pTSA, Reflux) Reagent Acetonylacetone (Hexane-2,5-dione) Reagent->Protected Coupling Suzuki/Buchwald Coupling Protected->Coupling Pd Cat., Base (No Poisoning) Intermediate Functionalized Intermediate Coupling->Intermediate C-C or C-N Bond Formed Deprotection Hydroxylamine Cleavage Intermediate->Deprotection NH2OH·HCl EtOH/H2O Final Target Kinase Inhibitor Deprotection->Final Pyrrole Removal

Figure 1: The strategic workflow utilizing the 2,5-dimethylpyrrole protecting group to bypass catalyst poisoning.

Validated Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) ensure process integrity.

Protocol A: Synthesis of the Protected Scaffold (Paal-Knorr)

Use this if you are synthesizing the reagent from scratch.

  • Reactants: Charge a round-bottom flask with 2-amino-5-bromopyrimidine (1.0 equiv), hexane-2,5-dione (1.2 equiv), and p-toluenesulfonic acid (pTSA, 0.05 equiv).

  • Solvent: Add Toluene (10 mL/g of substrate).

  • Reaction: Attach a Dean-Stark trap. Reflux for 4–6 hours with azeotropic removal of water.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The product is significantly less polar (higher

      
      ) than the starting amine.
      
  • Workup: Cool to RT. Wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate. Recrystallize from Ethanol or flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Protocol B: High-Yield Suzuki Coupling

Demonstrating the stability of the reagent.

  • Setup: In a sealed tube, combine 5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (0.03 equiv).
    
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Execution: Heat at 90°C for 2–4 hours.

    • Why this works: The bulky pyrrole prevents the "arrested" Pd-complex formation common with free amines.

  • Workup: Standard extraction (EtOAc).

Protocol C: The "Soft" Deprotection

The critical step to recover the amine.

  • Reactants: Dissolve the coupled intermediate (1.0 equiv) in Ethanol (or iPrOH).

  • Reagent: Add Hydroxylamine Hydrochloride (

    
    , 10–20 equiv).
    
    • Note: A large excess is standard to drive the equilibrium.

  • Base: Add

    
     (5–10 equiv) to buffer the pH.
    
  • Conditions: Reflux for 6–12 hours.

    • Optimization: Microwave irradiation at 120°C for 30–60 mins significantly improves yield and reduces time.

  • Mechanism: The hydroxylamine acts as a nucleophile, attacking the pyrrole ring carbons, eventually opening the ring and releasing the amine and the oxime of hexane-2,5-dione.

  • Purification: The product (free amine) is much more polar. Acid-base extraction or Reverse Phase HPLC is recommended.

References

  • Comparison of Protecting Groups in Suzuki Coupling

    • Title: Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection.[2]

    • Source:Journal of Organic Chemistry / PubMed Central.
    • URL:[Link]

  • General Utility of Pyrrole Protecting Groups

    • Title: Protection of primary amines as N-substituted 2,5-dimethylpyrroles.[3][4][5]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][6][7]

  • Application in Kinase Inhibitor Synthesis

    • Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.
    • Source:Molecules / MDPI.
    • URL:[Link]

  • Deprotection Methodologies

    • Title: Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methylpyrrolidin-2(R)-yl)methyl]indole.[6]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

The Paal-Knorr Trap: Limitations of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine acts as a "masked" equivalent of 2-amino-5-bromopyrimidine. In synthetic organic chemistry, the 2,5-dimethylpyrrole moiety (formed via the Paal-Knorr reaction) is frequently employed to protect the C2-exocyclic amine, rendering the scaffold lipophilic and chemically inert to strong bases (e.g., n-BuLi, LDA).

However, in the context of modern drug design, this molecule presents a "stability trap." While it facilitates upstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) by eliminating catalyst poisoning by the free amine, the extreme conditions required for deprotection and the metabolic toxicity of the pyrrole ring render it a suboptimal choice for late-stage pharmaceutical development compared to carbamate-based alternatives (Boc, Cbz).

Part 1: The Chemical Limitation (The "Unlocking" Problem)

The primary limitation of this scaffold is the kinetic stability of the 2,5-dimethylpyrrole protecting group. Unlike tert-butyl carbamate (Boc) or benzyl carbamate (Cbz), which are cleaved under mild acidic or hydrogenolytic conditions, the dimethylpyrrole moiety requires harsh nucleophilic attack to revert to the primary amine.

The Deprotection Bottleneck

To unmask the amine, the pyrrole ring must be cleaved using Hydroxylamine Hydrochloride (NH₂OH·HCl) . This reaction typically requires:

  • High Temperatures: Reflux in ethanol/water (approx. 80–100°C).

  • Extended Times: Often 24–48 hours for complete conversion.

  • Side Reactions: The harsh conditions are incompatible with sensitive functional groups often present in late-stage drug candidates, such as esters (hydrolysis), nitriles (hydrolysis to amides), or chiral centers prone to racemization.

Comparative Stability Profile
Feature2,5-Dimethylpyrroletert-Butyl Carbamate (Boc)Unprotected Amine
Formation Paal-Knorr (Acid cat., Heat)Boc₂O (Base, RT)N/A
Lithiation Stability Excellent (Inert to n-BuLi)Poor (Deprotonation/Attack)Poor (N-H Deprotonation)
Deprotection Harsh (NH₂OH·HCl, Reflux)Mild (TFA or HCl/Dioxane)N/A
Atom Economy Poor (Loss of hexanedione)Moderate (Loss of CO₂/Isobutene)Excellent
Solubility (LogP) High (Lipophilic)ModerateLow (Polar)

Part 2: The Biological Limitation (Metabolic Liability)

If the 2,5-dimethylpyrrole is not removed and is instead retained as a pharmacophore, it introduces significant toxicological risks.

The Neurotoxicity Mechanism

The 2,5-dimethylpyrrole moiety is structurally identical to the toxic metabolite of n-hexane (2,5-hexanedione). In vivo, this moiety undergoes autoxidation and enzymatic oxidation (CYP450) to form reactive electrophiles.

  • Bioactivation: The pyrrole ring is oxidized to form reactive imines or epoxides.

  • Protein Adduction: These electrophiles react with lysine residues on neurofilaments.

  • Crosslinking: This leads to protein crosslinking, axonal swelling, and peripheral neuropathy (similar to "glue-sniffer's neuropathy").

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates why this moiety is a liability in medicinal chemistry.

MetabolicLiability Drug Drug-Pyrrole Conjugate CYP CYP450 Oxidation Drug->CYP Bioactivation Reactive Reactive Electrophile (Imine Methide / Epoxide) CYP->Reactive Adduct Pyrrole-Protein Adduct (Crosslinking) Reactive->Adduct Nucleophilic Attack Protein Lysine Residue (Neurofilament) Protein->Adduct Toxicity Neurotoxicity / Axonal Swelling Adduct->Toxicity Pathology

Figure 1: Mechanism of pyrrole-mediated protein crosslinking and neurotoxicity.

Part 3: Experimental Protocols

Synthesis of the Scaffold (The "Trap")

This protocol demonstrates the ease of formation, which often lures chemists into using this protecting group.

Reagents: 2-amino-5-bromopyrimidine (1.0 eq), 2,5-hexanedione (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

  • Setup: Charge a Dean-Stark apparatus with 2-amino-5-bromopyrimidine, 2,5-hexanedione, and catalytic pTsOH in toluene.

  • Reflux: Heat to reflux (110°C) with azeotropic removal of water. Monitor by TLC (approx. 4–6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo. Recrystallize from ethanol/heptane.

    • Result: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine. (Yield: >85%).

Attempted Deprotection (The "Lock")

This protocol highlights the harsh conditions required, serving as a warning against late-stage use.

Reagents: Protected pyrimidine (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl, 10.0 eq), Ethanol/Water (2:1).

  • Dissolution: Dissolve the substrate in Ethanol/Water. Add a large excess of NH₂OH·HCl.

  • Reflux: Heat to vigorous reflux (100°C).

    • Checkpoint: At 4 hours, TLC often shows <20% conversion.

    • Checkpoint: At 24 hours, conversion may reach 80%, but sensitive esters elsewhere in the molecule will likely degrade.

  • Workup: Neutralize carefully with NaOH (exothermic). Extract with EtOAc.

    • Note: The byproduct (2,5-dimethyl-N-hydroxypyrrole) can complicate purification.

Recommended Alternative Workflow

Instead of the pyrrole, use Boc-protection for sensitive multi-step syntheses.

SyntheticWorkflow cluster_pyrrole Pyrrole Route (Avoid for Sensitive Targets) cluster_boc Boc Route (Recommended) Start 2-Amino-5-Bromopyrimidine Pyrrole_Prot Protection: 2,5-Hexanedione, pTsOH Start->Pyrrole_Prot Boc_Prot Protection: Boc2O, DMAP Start->Boc_Prot Pyrrole_Int Pyrrole Intermediate (Stable to BuLi) Pyrrole_Prot->Pyrrole_Int Pyrrole_Deprot Deprotection: NH2OH·HCl, Reflux (Harsh) Pyrrole_Int->Pyrrole_Deprot End Final Functionalized Drug Pyrrole_Deprot->End Low Yield Boc_Int Boc-Intermediate (Stable to Suzuki) Boc_Prot->Boc_Int Boc_Deprot Deprotection: TFA/DCM (Mild) Boc_Int->Boc_Deprot Boc_Deprot->End High Yield

Figure 2: Decision matrix comparing Pyrrole vs. Boc protection routes.

References

  • Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection.[2][3] The Journal of Organic Chemistry, 78(21), 10931-10937.[2]

  • Anthony, D. C., et al. (1983). The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. Toxicology and Applied Pharmacology, 71(3), 362-371. (Establishes the toxicity mechanism of the 2,5-dimethylpyrrole adduct).

  • Sigma-Aldrich. Product Specification: 2,5-Dimethylpyrrole derivatives and associated hazards.

  • Eagon, S. (2014). The advantages and disadvantages of pyrrole protecting groups in medicinal chemistry. Modern Drug Synthesis, Wiley-VCH.

Sources

comparative analysis of kinase inhibitors derived from different pyrimidine cores

Author: BenchChem Technical Support Team. Date: February 2026

Monocyclic vs. Fused Scaffolds in Drug Design

Executive Summary & Core Directive

The pyrimidine heterocycle is the "backbone of choice" for ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP, specifically forming hydrogen bonds with the kinase hinge region. However, the decision to utilize a monocyclic pyrimidine versus a fused bicyclic system (e.g., pyrrolo[2,3-d]pyrimidine, quinazoline) fundamentally alters the inhibitor's thermodynamic profile, selectivity, and physicochemical properties.

This guide moves beyond basic structural descriptions to analyze the functional consequences of scaffold selection. We compare the flexibility-driven adaptability of monocyclic cores against the entropy-favored potency of fused systems, supported by experimental protocols for validating these properties.

Structural & Mechanistic Analysis
2.1 The Monocyclic Core: 2,4-Diaminopyrimidine
  • Mechanism: Acts as a flexible hinge binder. The rotation between the pyrimidine ring and its substituents allows the molecule to adopt multiple conformations ("induced fit").

  • Key Advantage: High adaptability. A single core can be decorated to target diverse kinases (e.g., ALK, CDK, JAK) by modifying the "wings."

  • Key Liability: High entropic penalty upon binding. The molecule must freeze multiple rotatable bonds to fit the active site, often requiring higher enthalpic contributions (stronger H-bonds) to achieve nanomolar potency.

  • Representative Drugs: Imatinib (2-aminopyrimidine derivative), Ceritinib.

2.2 The Fused Cores: "Rigid Mimics"

Fused systems lock the conformation, reducing the entropic cost of binding.

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine):

    • Profile: Bioisostere of adenine but lacks the N7 nitrogen. This subtle change alters the electron density and hydrogen bond acceptor capability, often improving selectivity against kinases that require the N7 interaction.

    • Application: JAK inhibitors (Tofacitinib).[1] Excellent solubility compared to larger fused systems.

  • Pyrazolo[3,4-d]pyrimidine:

    • Profile: Another adenine isostere. The geometry of the fused pyrazole ring often positions substituents to access the "gatekeeper" pocket more effectively than the pyrrolo- scaffold.

    • Application: BTK inhibitors (Ibrutinib).

  • Quinazoline (Benzopyrimidine):

    • Profile: 6,6-fused system. Highly hydrophobic and planar.

    • Application: EGFR inhibitors (Gefitinib).

    • Liability: Poor aqueous solubility often requires solubilizing tails (e.g., morpholine side chains).

2.3 Visualizing the Scaffold Landscape

The following diagram categorizes these cores based on their structural topology and primary signaling targets.

ScaffoldMap Root Pyrimidine-Based Kinase Inhibitors Mono Monocyclic (Flexible) Root->Mono High Entropy Cost Fused Fused Bicyclic (Rigid) Root->Fused Pre-organized Diamino 2,4-Diaminopyrimidine (e.g., ALK, FAK) Mono->Diamino FiveSix 5,6-Fused (Purine Mimics) Fused->FiveSix SixSix 6,6-Fused (Planar Aromatic) Fused->SixSix Pyrrolo Pyrrolo[2,3-d] (JAK Family) FiveSix->Pyrrolo Solubility++ Pyrazolo Pyrazolo[3,4-d] (BTK, mTOR) FiveSix->Pyrazolo Covalent Potential Quin Quinazoline (EGFR) SixSix->Quin Potency++ Solubility--

Figure 1: Structural classification of pyrimidine cores. Green borders indicate clinically validated scaffolds.

Comparative Performance Analysis

The choice of core dictates the "starting point" for lead optimization. The table below synthesizes data from multiple SAR (Structure-Activity Relationship) campaigns.

Feature2,4-DiaminopyrimidinePyrrolo[2,3-d]pyrimidineQuinazoline
Binding Mode Induced Fit (Flexible)Lock-and-Key (Rigid)Lock-and-Key (Rigid)
Entropic Penalty High (Unfavorable)Low (Favorable)Low (Favorable)
Selectivity Potential Moderate (Requires extensive tail optimization)High (Exploits subtle hinge differences)Low to Moderate (Often promiscuous due to hydrophobicity)
Solubility (LogS) HighModerate to HighLow (Often requires solubilizing groups)
Metabolic Stability Variable (Exposed N-atoms)Good (Stable core)Moderate (Benzylic oxidation prone)
Clinical Example Ceritinib (ALK)Tofacitinib (JAK)Erlotinib (EGFR)

Causality Insight:

  • Why choose Pyrrolo over Quinazoline? When targeting kinases where the ATP pocket is solvent-exposed or when oral bioavailability is a challenge. The pyrrolo- core offers a better balance of Lipophilic Efficiency (LipE).

  • Why choose Monocyclic? When "scaffold hopping" to avoid patent space or when the target kinase undergoes significant conformational changes (e.g., DFG-out vs. DFG-in) that a rigid fused system cannot accommodate.

Experimental Validation Protocols

To objectively compare these scaffolds, one must measure Residence Time (τ) and Selectivity . Potency (IC50) alone is insufficient because it represents thermodynamic equilibrium, whereas in vivo efficacy is often driven by kinetic off-rates.

Protocol A: Residence Time Determination (SPR Jump Dilution)

Objective: Determine how long the inhibitor stays bound to the kinase.[2] Fused systems often exhibit longer residence times due to rigid shape complementarity.

Methodology:

  • Immobilization: Biotinylate the kinase domain and capture it on a Streptavidin (SA) SPR sensor chip. Crucial: Do not use amine coupling, as it may occlude the ATP binding site.

  • Association: Inject inhibitor at

    
     to ensure saturation.
    
  • Dissociation (Jump Dilution): Switch to running buffer immediately.

  • Analysis: Fit the dissociation curve to a first-order decay model:

    
    
    
    
    

Self-Validating Step: Include a reference channel with a "dead" kinase mutant or blocked surface to subtract non-specific binding. If the reference signal >10% of the active signal, the data is invalid.

Protocol B: Selectivity Profiling & Gini Coefficient

Objective: Quantify the "promiscuity" of the core.

Methodology:

  • Panel Screen: Test the compound against a diverse panel (e.g., 300+ kinases) at 1 µM.

  • Data Normalization: Convert % inhibition to fractional occupancy.

  • Calculation: Calculate the Gini Coefficient (

    
    ) for the compound.
    
    
    
    
    • Where

      
       is the inhibition value sorted in ascending order.
      
    • Interpretation:

      
       (Non-selective/Promiscuous); 
      
      
      
      (Highly Selective).
Strategic Workflow for Core Selection

The following decision logic illustrates when to deploy which scaffold during the Hit-to-Lead phase.

Workflow Start Hit Identification (HTS / Virtual Screen) Decision1 Is the ATP pocket solvent-exposed? Start->Decision1 PathA Prioritize Pyrrolo[2,3-d] (Better Solubility/LipE) Decision1->PathA Yes PathB Prioritize Quinazoline (Max Hydrophobic Contact) Decision1->PathB No Test1 Measure Residence Time (SPR) PathA->Test1 PathB->Test1 Decision2 Is Residence Time > 60 mins? Test1->Decision2 Opt Optimize 'Wings' (R-groups) Decision2->Opt Yes Switch Scaffold Hop (Rigidify Core) Decision2->Switch No (Too fast off-rate) Final Selectivity Profiling (Gini Calculation) Opt->Final Switch->Test1 Re-test

Figure 2: Decision logic for scaffold selection based on pocket topology and kinetic data.

References
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link][3]

  • A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs Application Notes. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Technical Reports. Available at: [Link]

Sources

validating the structure of 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

The synthesis of 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves a Paal-Knorr condensation of a 5-aryl-2-aminopyrimidine with 2,5-hexanedione. While the reaction is chemically robust, the structural validation of the final product presents a specific "blind spot" in routine analysis.

Standard 1H NMR and LC-MS can confirm the presence of the fragments but often fail to definitively prove the regiochemistry of the C-N linkage or rule out stable hemiaminal intermediates. This guide compares the Routine Verification workflow (prone to false positives) against the Rigorous Structural Elucidation protocol (required for IND-enabling studies), providing a self-validating system for confirmation.

Comparative Analysis: Routine vs. Rigorous Validation

The following table contrasts the standard "quick-check" methods with the required high-fidelity protocols for this specific scaffold.

FeatureMethod A: Routine Verification Method B: Rigorous Elucidation (Recommended)
Techniques 1H NMR (1D), LC-MS (Low Res), TLC1H-13C HMBC, 1H-1H NOESY, HRMS, X-Ray (if solid)
Connectivity Proof Inferred. Assumes N-alkylation based on mass and loss of NH2 signal.Direct. HMBC correlates pyrrole methyls to the pyrimidine ring via N1.
Impurity Detection Low. Often misses stable hemiaminal intermediates (incomplete cyclization).High. Distinct chemical shifts distinguish cyclized pyrrole from acyclic side products.
Regio-isomerism Ambiguous. Cannot distinguish N1-attack from rare C-alkylation side reactions.Definitive. NOESY confirms spatial proximity of pyrrole methyls to pyrimidine H4/H6.
Verdict Suitable for crude screening only.Mandatory for publication and biological testing.
Scientific Grounding: The Paal-Knorr Mechanism & Ambiguity

To validate the structure, one must understand the failure modes of its formation. The Paal-Knorr synthesis proceeds via the attack of the pyrimidine exocyclic amine on the 2,5-hexanedione carbonyls.

Critical Failure Mode: The reaction can stall at the hemiaminal stage or form a Schiff base without fully cyclizing into the aromatic pyrrole. Routine MS (


) might show the correct mass (or M+18), but the pharmacological properties are vastly different.
Diagram 1: Synthesis & Validation Logic

G Start 5-Aryl-2-aminopyrimidine + 2,5-Hexanedione Inter Intermediate: Hemiaminal/Imine Start->Inter Acid Cat. / Heat Product Target: 5-Aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Inter->Product -2 H2O (Cyclization) Fail Side Product: Monocondensation Inter->Fail Incomplete Dehydration Validation Validation Checkpoint Product->Validation Pass Pass Validation->Pass 1H NMR: Singlet ~5.9ppm HMBC: N-Linkage Confirmed Reject Reject Validation->Reject 1H NMR: Multiplets > 6.0ppm Broad NH peaks

Caption: Reaction pathway showing the critical cyclization step that distinguishes the target pyrrole from acyclic impurities.

Experimental Protocol: The Self-Validating System

Do not rely on a single data point. Follow this step-by-step causality chain.

Step 1: 1H NMR "Fingerprint" Verification

Objective: Confirm the formation of the pyrrole ring and the symmetry of the molecule.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (CDCl
    
    
    is preferred for sharper resolution of methyls).
  • Key Signals to Monitor:

    • Pyrrole CH (Singlet): Look for a sharp singlet at

      
       5.80 – 5.95 ppm .
      
      • Why? This represents the H3/H4 protons of the pyrrole. If this is a multiplet or absent, the ring did not close.

    • Pyrrole Methyls (Singlet): A strong singlet (6H) at

      
       2.10 – 2.30 ppm .
      
      • Why? The 2,5-dimethyl symmetry makes these equivalent. Two separate peaks indicate a lack of symmetry (rotational barrier or chiral impurity).

    • Absence of NH: The broad singlet from the starting aminopyrimidine (

      
       5.0-7.0 ppm) must be completely absent.
      
Step 2: 2D NMR Connectivity (The "Golden Thread")

Objective: Prove the Pyrrole is attached to the Pyrimidine N1, not a carbon or trapped as a salt.

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • The Critical Correlation:

    • Locate the Methyl protons (

      
      2.2 ppm).
      
    • Trace the correlation to the Pyrrole C2/C5 quaternary carbons (

      
      128 ppm).
      
    • Crucial Step: Look for a long-range coupling from the Pyrimidine H4/H6 protons (

      
      8.5-9.0 ppm) to the Pyrimidine C2  carbon (
      
      
      
      158 ppm).
    • Note: Direct N-C correlation is difficult in standard HMBC. Instead, use 1H-1H NOESY .

    • NOESY Signal: Strong Cross-peak between Pyrrole Methyls (2.2 ppm) and Pyrimidine H4/H6 (8.5+ ppm). This proves they are spatially adjacent, confirming the N1 linkage.

Step 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out hydration products (hemiaminals).

  • Method: ESI-TOF or Orbitrap.

  • Criteria: Mass error < 5 ppm.

  • Check: Ensure the mass corresponds to

    
     of the dehydrated product. If you see 
    
    
    
    , you likely have the open-chain intermediate.
Data Presentation: Expected Parameters

Use this table to benchmark your experimental results.

MoietyProton (

H) Shift (ppm)
MultiplicityCarbon (

C) Shift (ppm)
Diagnostic Note
Pyrrole -CH

2.10 – 2.35Singlet (6H)12.0 – 14.0Must be a singlet; splitting implies asymmetry.
Pyrrole -CH 5.80 – 6.00Singlet (2H)105.0 – 108.0Characteristic of 2,5-dimethylpyrrole core [1].
Pyrimidine H4/H6 8.60 – 9.10Singlet (2H)155.0 – 160.0Singlet if 5-aryl is symmetric; otherwise doublets.
Aryl Group 7.20 – 8.00Multiplet120.0 – 145.0Dependent on specific aryl substitution.

Note: Shifts are approximated for CDCl


. Pyrimidine protons are significantly deshielded due to the electron-deficient ring.
Troubleshooting & Impurity Profiling

If the validation fails, use this logic tree to identify the issue.

Diagram 2: NMR Decision Tree

DecisionTree Start Analyze 1H NMR Spectrum CheckSinglet Is there a sharp singlet at ~5.9 ppm? Start->CheckSinglet CheckMethyl Are Methyls a single peak at ~2.2 ppm? CheckSinglet->CheckMethyl Yes Fail1 FAIL: Incomplete Cyclization. (Likely Hemiaminal) CheckSinglet->Fail1 No (Multiplets/Absent) Pass PASS: Pyrrole Ring Closed. Proceed to NOESY. CheckMethyl->Pass Yes Fail2 FAIL: Asymmetric Product. (Check Sterics/Chirality) CheckMethyl->Fail2 No (Two peaks)

Caption: Decision logic for interpreting 1H NMR data of the crude product.

References
  • Provides the baseline chemical shifts for the 2,5-dimethylpyrrole moiety used for comparison.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

    • Authoritative source for the reaction mechanism and failure modes (hemiaminal form
  • National Institutes of Health (NIH). (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. PubMed Central. Retrieved from [Link]

    • Reference for the synthesis and NMR characterization of similar pyrrolo-pyrimidine scaffolds.
  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data. Retrieved from [Link]

    • Grounding for the expected deshielding of pyrimidine protons.

Technical Guide: Cross-Referencing NMR and MS Data for Substituted Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Unambiguous Regioisomeric Assignment of N-Alkylated 7H-Pyrrolo[2,3-d]pyrimidines

Executive Summary

Substituted pyrrolo[2,3-d]pyrimidines (7-deazapurines) represent a privileged scaffold in medicinal chemistry, forming the core of critical JAK inhibitors (e.g., Ruxolitinib, Tofacitinib) and RET kinase inhibitors. A persistent challenge in the synthesis of these agents is the regioisomeric ambiguity during N-alkylation or glycosylation steps. The pyrrole nitrogen (N7) is the thermodynamic nucleophile, but kinetic control or steric factors often yield significant quantities of the N1-alkylated pyrimidine isomer.

Standard 1D NMR (


H, 

C) is frequently insufficient to distinguish these isomers due to overlapping chemical shifts and lack of definitive scalar coupling across the heteroatoms. This guide compares the standard analytical approach against an Integrated Structural Elucidation (ISE) workflow, demonstrating how cross-referencing

N-HMBC NMR with ESI-MS/MS fragmentation patterns provides a self-validating system for structural assignment.

Part 1: The Structural Challenge (N7 vs. N1 Isomerism)

In the 7H-pyrrolo[2,3-d]pyrimidine scaffold, two nitrogen atoms are potential sites for electrophilic attack:

  • N7 (Pyrrole-like): The typical site of alkylation (Target).

  • N1 (Pyridine-like): The competing site (Impurity/Isomer).

Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. While X-ray crystallography is definitive, it is low-throughput. The solution lies in exploiting the electronic distinctness of the two nitrogen environments.

The Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate analytical modality based on sample complexity and ambiguity.

DecisionMatrix Start Crude Reaction Mixture (Pyrrolopyrimidine Alkylation) CheckLCMS Step 1: LC-MS Screening (Identify m/z matches) Start->CheckLCMS IsomersDetected Are distinct peaks with identical m/z observed? CheckLCMS->IsomersDetected SinglePeak Single Peak Observed IsomersDetected->SinglePeak No MultiplePeaks Multiple Isomers (N7 vs N1) IsomersDetected->MultiplePeaks Yes StandardNMR Standard 1D NMR (1H, 13C) + NOESY SinglePeak->StandardNMR FinalConf Structural Confirmation StandardNMR->FinalConf AdvancedWorkflow Integrated Structural Elucidation (ISE) Workflow MultiplePeaks->AdvancedWorkflow N15HMBC 1H-15N HMBC (Definitive Electronic Environment) AdvancedWorkflow->N15HMBC MSFrag ESI-MS/MS Fragmentation (RDA & Side-chain Loss) AdvancedWorkflow->MSFrag N15HMBC->FinalConf Cross-Reference MSFrag->FinalConf Cross-Reference

Caption: Decision matrix for escalating from standard screening to advanced 2D NMR/MS cross-referencing when regioisomerism is suspected.

Part 2: Comparative Analysis of Analytical Modalities

The following table objectively compares the "Standard" approach (often used in early discovery) vs. the "Integrated" approach recommended for validation.

FeatureStandard Characterization (1D NMR + Low Res MS)Integrated Structural Elucidation (15N-HMBC + MS/MS)Performance Verdict
Differentiation Power Low. Relies on subtle chemical shift changes (

) of adjacent protons. Often ambiguous.
High. Directly probes the nitrogen hybridization state (

vs

-like).
ISE is mandatory for novel scaffolds.
Sensitivity High.

H NMR requires

1 mg.
Medium.

N at natural abundance requires

20-50 mg or cryoprobes.
Standard is better for trace amounts.
Throughput Fast. (10 mins per sample).Slow. (1-4 hours per sample for 2D

N).
Use ISE only for key intermediates.
Data Integrity Inferential. Assumes regiochemistry based on reaction mechanism.Empirical. Proves connectivity via through-bond couplings.ISE eliminates false positives.

Part 3: Integrated Methodology (The "How-To")

To achieve authoritative structural proof without X-ray, you must combine the electronic specificity of NMR with the fragmentation specificity of MS.

Protocol A: The "Smoking Gun" Experiment ( H- N HMBC)

The chemical shift of the nitrogen atom is the most reliable discriminator.

  • N7 (Pyrrole-type): Shielded, typically

    
    130–150 ppm .
    
  • N1 (Pyridine-type): Deshielded, typically

    
    230–280 ppm .
    

Experimental Steps:

  • Sample Prep: Dissolve 30–50 mg of compound in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent exchange of labile protons and improve solubility).
  • Instrument Setup: Use a 500 MHz (or higher) spectrometer equipped with a cryoprobe if possible.

  • Pulse Sequence: Select the gradient-selected

    
    H-
    
    
    
    N HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings (
    
    
    Hz).
  • Acquisition: Set the

    
    N spectral width to 400 ppm to capture both regions. Acquire 128–256 scans per increment.
    
  • Analysis: Look for the cross-peak between the alkyl

    
     protons and the nitrogen.
    
    • If the alkyl protons correlate to a nitrogen at ~140 ppm

      
      N7 Isomer .
      
    • If the alkyl protons correlate to a nitrogen at ~250 ppm

      
      N1 Isomer .
      
Protocol B: MS/MS Fragmentation Mapping

While less definitive than NMR, MS/MS provides orthogonal confirmation, particularly when sample quantity is insufficient for


N NMR.

Experimental Steps:

  • Ionization: ESI Positive Mode.

  • Collision Energy: Ramp from 20 eV to 50 eV to observe sequential fragmentation.

  • Differentiation Logic:

    • N1-Alkyl Isomers: Often exhibit a facile Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring or loss of the alkyl group due to the lower aromatic stability of the resultant cation compared to the pyrrole cation.

    • N7-Alkyl Isomers: The pyrrole ring is highly stable. Fragmentation usually occurs on the substituents of the alkyl chain before the N7-C bond breaks.

Part 4: Visualization of the Cross-Referencing Logic

The diagram below details the specific spectral signals that confirm the structure.

StructuralProof Unknown Unknown Isomer (Alkylated Pyrrolopyrimidine) NMR_Exp Experiment: 1H-15N HMBC Unknown->NMR_Exp MS_Exp Experiment: ESI-MS/MS Unknown->MS_Exp Result_N7 Correlation @ ~140 ppm (Pyrrole-like N) NMR_Exp->Result_N7 Result_N1 Correlation @ ~250 ppm (Pyridine-like N) NMR_Exp->Result_N1 Concl_N7 CONFIRMED: N7-Alkylated (Target) Result_N7->Concl_N7 Primary Evidence Concl_N1 CONFIRMED: N1-Alkylated (Isomer) Result_N1->Concl_N1 Primary Evidence Frag_N7 Stable Core (Substituent Fragmentation) MS_Exp->Frag_N7 Frag_N1 Ring Cleavage/RDA (Unstable Pyrimidinium) MS_Exp->Frag_N1 Frag_N7->Concl_N7 Supporting Frag_N1->Concl_N1 Supporting

Caption: Logic flow for cross-referencing 15N chemical shifts with MS fragmentation stability to assign regiochemistry.

Part 5: Case Study & Data Interpretation

Scenario: Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The NMR Evidence

In the N7-methyl isomer (Target):

  • The

    
    -methyl protons (
    
    
    
    3.8 ppm) show a strong HMBC correlation to C4a and C6 .
  • Crucially, the

    
    N-HMBC shows a cross-peak at 142 ppm .
    

In the N1-methyl isomer:

  • The

    
    -methyl protons (
    
    
    
    4.0 ppm) show HMBC correlation to C2 and C7a .
  • The

    
    N-HMBC shows a cross-peak at 245 ppm .
    
The MS Evidence[1]
  • N7-methyl: The molecular ion

    
     is highly resilient. High collision energy is required to break the core.
    
  • N1-methyl: Shows a characteristic fragment corresponding to

    
     at lower collision energies, driven by the rearomatization to the neutral pyrrolopyrimidine.
    
Summary of Key Parameters
ParameterN7-Alkylated (Target)N1-Alkylated (Isomer)

N Chemical Shift
~140 ppm (Pyrrole-type)~250 ppm (Pyridine-type)
HMBC Correlations (

H

)
C4a, C6C2, C7a
C2 Proton Shift (

)
Typically ~8.4 ppmTypically ~8.8 ppm (Deshielded)
MS Fragmentation Stable CoreLoss of Alkyl / Ring Opening

References

  • Vertex AI Search. (2024). Structural elucidation of pyrrolopyrimidine kinase inhibitors.1[2][1][3]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.3[2][1]

  • NIH. (2016). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.[4]4[2][1][3]

  • Wiley Rapid Communications in Mass Spectrometry. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization.5[2][1][3][6]

  • NIH. (2022). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 (Demonstrating 15N assignment techniques).7[2][1][3][6][8]

Sources

Safety Operating Guide

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Proper Disposal Procedures

PART 1: IMMEDIATE ACTION CARD (Operational Summary)

Compound Identity:

  • Chemical Name: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

  • Molecular Formula: C₁₀H₁₀BrN₃

  • Waste Classification: Halogenated Organic Solid (Hazardous)

  • Primary Hazards: Irritant (Skin/Eye/Respiratory), Potential Organ Toxicity (Target: Liver/Kidneys due to pyrrole moiety).

Quick Disposal Protocol:

  • Segregation: Do NOT mix with non-halogenated solvents or aqueous waste.[1]

  • Container: High-density polyethylene (HDPE) or amber glass jar with a PTFE-lined screw cap.

  • Labeling: "Hazardous Waste - Halogenated Organic Solid." List full chemical name.

  • Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing.

PART 2: TECHNICAL DISPOSAL GUIDE

Chemical Analysis & Hazard Profiling

To dispose of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine safely, one must understand its functional reactivity. This molecule is a heteroaryl bromide synthesized via the Paal-Knorr reaction (condensation of 2-amino-5-bromopyrimidine with 2,5-hexanedione).

  • The Bromine Substituent (C-Br): This defines the waste stream. Unlike simple organic waste, the combustion of brominated compounds generates hydrogen bromide (HBr) and potentially brominated dioxins if incinerated at low temperatures. Causality: This dictates the requirement for "Halogenated" waste labeling, ensuring the incineration facility uses alkaline scrubbers.

  • The Pyrimidine/Pyrrole Core: These nitrogen-rich heterocycles generate Nitrogen Oxides (NOx) upon oxidation. Causality: Waste streams containing high nitrogen content must be monitored to prevent exceeding emission limits at disposal facilities.

  • Physical State: Typically a solid/crystalline powder. Solids must never be flushed; they settle in P-traps, hydrolyze slowly, and contaminate municipal water systems.

Step-by-Step Disposal Workflow

Step A: Collection & Segregation

  • Solid Waste: Collect pure substance, contaminated weighing boats, and solid residues in a wide-mouth jar.

    • Why: Narrow-mouth containers increase dust generation during transfer, elevating inhalation risk.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, DMF, or Dichloromethane), the entire solution is classified as Halogenated Solvent Waste .

    • Rule of Thumb: If the halogen content >1% by volume, the entire container is treated as halogenated.

Step B: Deactivation (Spill Management) In the event of a minor bench spill (<500 mg):

  • Isolate: Evacuate the immediate area to let dust settle.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator.

  • Neutralization: While no specific chemical neutralizer exists for the aryl bromide itself, treating the area with a dilute surfactant (1% Alconox) aids in lifting the hydrophobic powder.

  • Absorption: Use a damp absorbent pad (to prevent dust) rather than dry sweeping.

Step C: Final Storage & Labeling

  • Vessel: Amber glass is preferred to prevent photolytic debromination, which can release free bromine radicals inside the waste container.

  • Labeling: Must adhere to RCRA (USA) or local hazardous waste regulations.

    • Constituents: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine (100%).

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

The Incineration Pathway (Destruction)

The only validated destruction method for this compound is High-Temperature Incineration .

  • Mechanism:

    
    
    
  • Scrubbing: The facility must employ a wet scrubber (NaOH spray) to neutralize the HBr gas:

    
    
    
  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) certifies "Halogenated Capability."

PART 3: VISUALIZATION & DATA

Table 1: Physical Properties & Safety Data
PropertySpecificationOperational Implication
Formula C₁₀H₁₀BrN₃Nitrogen/Halogen rich; requires scrubbing.
Molecular Weight 252.11 g/mol Heavy atom effect; density is higher than water.
Solubility Low in water; High in DMSO/DCMDo not attempt aqueous dilution for disposal.
Reactivity Stable; Light SensitiveStore waste in amber/opaque containers.
Signal Word WARNING Treat as a skin/eye irritant (H315, H319).[2]
Figure 1: Waste Stream Decision Logic

WasteStream Start Waste Generation: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mix SolidBin Bin: Hazardous Solid (Halogenated) Solid->SolidBin SolventCheck Solvent Type? Solution->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (DMSO, Methanol) SolventCheck->NonHaloSolv ClassifyHalo CLASSIFY: Halogenated Waste (Due to solute) HaloSolv->ClassifyHalo NonHaloSolv->ClassifyHalo Contaminated by Bromo-compound Destruction Destruction: High-Temp Incineration (>1100°C + Scrubber) ClassifyHalo->Destruction SolidBin->Destruction

Caption: Decision logic for segregating 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Bromopyrimidine (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Organic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine Content Type: Operational Safety & Logistics Guide[1][2][3][4]

Executive Summary & Hazard Context

You are handling 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine .[1][2][3] In drug discovery, this compound is a high-value electrophile, typically utilized as a partner in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]

The Safety Reality: While specific toxicological data (LD50) for this exact catalog item may be limited, its structural pharmacophore—a halogenated pyrimidine fused with a pyrrole moiety—dictates that it be treated as a potent bioactive intermediate .[3] The presence of the bromine atom at the C5 position activates the ring for metal-catalyzed insertion, but also implies potential alkylating or sensitizing properties in biological systems.[2][3]

Default Hazard Classification (Universal Precaution):

  • H315: Causes skin irritation.[3][5][6][7]

  • H319: Causes serious eye irritation.[3][6][7][8]

  • H335: May cause respiratory irritation.[3][5][6][7]

  • Potential Acute Toxicity: Treat as Category 4 (Harmful if swallowed/inhaled) until proven otherwise.[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" for this compound. The lipophilic nature of the dimethylpyrrole group increases the risk of dermal absorption compared to simple pyrimidines.

PPE Selection Table
Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory Fume Hood (Certified) Primary Barrier. The solid powder is prone to static and aerosolization.[1][2][3] Inhalation is the fastest route to systemic exposure.
Hand (Solid) Nitrile (Double Gloved) Standard. 5 mil thickness minimum.[2][3] Change immediately upon contamination.[3]
Hand (Solution) Laminate / Viton® Critical. If dissolved in DCM or DMF (common for couplings), nitrile degrades rapidly.[3] Use Silver Shield® or double-glove with specific breakthrough times in mind.
Eye/Face Chemical Goggles Required. Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Body Lab Coat (Buttoned) Coverage. Poly-cotton blend is acceptable; Tyvek sleeves recommended for scale-up (>5g) to prevent wrist exposure.[1][2][3]

Operational Protocol: Step-by-Step Handling

This protocol is designed to be a self-validating system.[1][2][3] You must verify the safety of the previous step before moving to the next.

Phase 1: Preparation & Weighing[1][3]
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) using a vane anemometer or the hood monitor.[3]

  • Static Control: This compound is a crystalline solid.[3] Use an anti-static gun or ionizer bar if available to prevent "flying powder" during spatula transfer.[3]

  • Tare Tactic: Place the weighing boat inside the hood. Do not tare the balance outside and bring it in. Keep the balance draft shield closed when not actively transferring.

Phase 2: Solubilization & Transfer

Most accidents occur during the addition of solvent.

  • Solvent Choice: When dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF) , the permeation risk increases.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the vial/spatula) and your dominant hand as the "clean" hand (touches the pipette/instrument).

  • Seal Integrity: After transfer, Parafilm® the vial immediately. Halogenated heterocycles can degrade or sublime; sealing protects both the chemist and the compound's purity.

Phase 3: Decontamination[3]
  • Wipe Down: Use a solvent-dampened Kimwipe (acetone or ethanol) to wipe the balance pan and surrounding work surface.[2][3]

  • Glove Removal: Perform the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).[9]

Visualized Workflows

Diagram 1: PPE Decision Logic

Use this logic flow to determine the necessary protection level based on the state of matter.

PPE_Decision_Tree Start Start: Handling 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Hood Engineering Control: Fume Hood Required Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check Gloves_Solid Gloves: Double Nitrile (5 mil) Hood->Gloves_Solid Eyes_Solid Eyes: Chemical Goggles Gloves_Solid->Eyes_Solid Std_Solvent Alcohol / Water / Ether Solvent_Check->Std_Solvent Perm_Solvent DCM / DMF / DMSO Solvent_Check->Perm_Solvent Std_Solvent->Gloves_Solid Gloves_Adv Gloves: Laminate / Barrier Gloves Perm_Solvent->Gloves_Adv Gloves_Adv->Hood

Caption: Decision matrix for PPE selection. Note the escalation to Laminate gloves when high-permeation solvents (DCM/DMF) are introduced.[1][2][3]

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill outside the hood.

Spill_Response Alert 1. ALERT Notify nearby personnel PPE_Up 2. PPE ESCALATION Don N95/P100 & Goggles Alert->PPE_Up Contain 3. CONTAIN Cover with damp paper towel (Prevents dust) PPE_Up->Contain Clean 4. CLEAN Scoop into HazWaste container Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Clean->Decon

Caption: Five-step spill response protocol. The critical step is "Contain" using a damp cover to prevent aerosolization of the brominated powder.

Waste Disposal & Deactivation[1][3][10]

Do not wash this compound down the drain. As a halogenated organic, it poses environmental persistence risks.

  • Solid Waste: Dispose of weighing boats, contaminated gloves, and solid spill residue in the Solid Hazardous Waste bin.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents: Organic Waste .[3]

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste (Red Can).[3]

  • Container Rinse: Triple rinse the empty vial with acetone.[3] Collect the rinsate in the Halogenated Waste stream. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10][11][12] National Academies Press (US).[2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[3][13][14] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][13] [1][2][3]

  • PubChem. (n.d.).[3] Laboratory Chemical Safety Summary (LCSS) - General Pyrimidine Derivatives. National Library of Medicine.[3] [1][2][3]

  • Centers for Disease Control and Prevention (CDC). (2020).[3] NIOSH Pocket Guide to Chemical Hazards - Selection of Personal Protective Equipment.[1][2][3][1][2][3]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.